Product packaging for Ethyl 2-fluoroisobutyrate(Cat. No.:CAS No. 55816-69-8)

Ethyl 2-fluoroisobutyrate

Cat. No.: B1311325
CAS No.: 55816-69-8
M. Wt: 134.15 g/mol
InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoroisobutyrate is a useful research compound. Its molecular formula is C6H11FO2 and its molecular weight is 134.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO2 B1311325 Ethyl 2-fluoroisobutyrate CAS No. 55816-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQQJKWNULSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447541
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55816-69-8
Record name Ethyl 2-fluoroisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoroisobutyrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoroisobutyrate is a fluorinated ester that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of a fluorine atom at the α-position of the isobutyrate moiety can significantly alter the electronic and steric properties of molecules, leading to enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to support its application in research and drug development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by an ethyl ester of 2-fluoroisobutyric acid.

Key Identifiers:

  • IUPAC Name: ethyl 2-fluoro-2-methylpropanoate[1]

  • CAS Number: 55816-69-8[1][2]

  • Molecular Formula: C₆H₁₁FO₂[1][2]

  • SMILES: CCOC(=O)C(C)(C)F[1]

  • InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N[1]

The structure of this compound is visualized in the following diagram:

Synthesis_of_Ethyl_2_fluoroisobutyrate reagent1 Ethyl 2-hydroxyisobutyrate conditions 50 °C, 5 hours Autogeneous Pressure reagent1->conditions reagent2 Anhydrous HF reagent2->conditions product This compound workup 1. Distill excess HF 2. Add to ice/water 3. Extract with organic solvent 4. Distillation product->workup conditions->product

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-fluoroisobutyrate (CAS No. 55816-69-8), an important intermediate in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, experimental protocols, and key characterization data to support research and development activities.

Physicochemical Properties

This compound, also known as ethyl 2-fluoro-2-methylpropanoate, is a flammable liquid.[1] It is not miscible or is difficult to mix with water.[1][2]

PropertyValueSource(s)
Molecular Formula C6H11FO2[1]
Molecular Weight 134.15 g/mol [1]
Boiling Point 122-126 °C[1]
Density Not explicitly available
Refractive Index Not explicitly available
CAS Number 55816-69-8[1][2][3]
InChI Key CJRQQJKWNULSFQ-UHFFFAOYSA-N[1]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The most common methods start from either ethyl 2-hydroxyisobutyrate or ethyl 2-bromoisobutyrate.

This method involves the direct fluorination of ethyl 2-hydroxyisobutyrate using anhydrous hydrogen fluoride under pressure. This process is advantageous for its high yield and single-stage reaction.[4]

Experimental Protocol: [4]

  • A 300 ml stainless steel pressure vessel is precooled in an ice bath.

  • 160 g (8 mol) of anhydrous hydrogen fluoride is charged into the vessel.

  • 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate is then added to the vessel.

  • The reaction vessel is securely closed.

  • The contents are heated to 50 °C for 5 hours. The reaction proceeds under autogenous pressure.

  • After the reaction, the excess hydrofluoric acid is distilled off.

  • For workup, the residue is added to an ice/water mixture.

  • The product is extracted with a suitable solvent such as ethyl acetate, methylene chloride, or ether.

  • The final product, this compound, is obtained by distillation.

Note: This reaction should be carried out with extreme caution in a well-ventilated fume hood due to the highly corrosive and toxic nature of anhydrous hydrogen fluoride.

Another reported method is the halogen exchange reaction of ethyl 2-bromoisobutyrate with a fluorinating agent. While historically silver fluoride (AgF) has been used, this method often results in low yields due to the competing elimination reaction that forms ethyl methacrylate. The high cost of AgF also makes this route less commercially viable.[4] Alternative fluorinating agents like potassium fluoride (KF) can also be employed.[5]

A milder approach involves the use of (bis-(2-methoxyethyl)amino)sulfur trifluoride as the fluorinating agent.

Reaction Conditions: [6]

  • Starting Material: Ethyl 2-hydroxyisobutyrate

  • Reagent: (bis-(2-methoxyethyl)amino)sulfur trifluoride

  • Solvent: Dichloromethane

  • Reaction Time: 8 hours

  • Temperature: Ambient temperature

  • Yield: 89%

Characterization Data

While specific, experimentally-derived spectral data for this compound is not widely available in the public domain, predicted data and comparison with similar molecules can provide valuable characterization insights.

Predicted ¹³C NMR Data: [1]

Chemical Shift (ppm)Assignment
Data not availableC=O (ester)
Data not availableC-F (quaternary)
Data not available-O-CH₂-
Data not available-CH₃ (gem-dimethyl)
Data not available-O-CH₂-CH₃

Note: The above table is a placeholder for predicted data. Actual experimental values may vary.

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~1740C=O (ester) stretching
~1200-1000C-O stretching
~1100-1000C-F stretching
~2950-2850C-H (aliphatic) stretching

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
134[M]⁺ (Molecular Ion)
Data not available[M - OCH₂CH₃]⁺
Data not available[M - COOCH₂CH₃]⁺
Data not available[C(CH₃)₂F]⁺

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Final Product Ethyl 2-hydroxyisobutyrate Ethyl 2-hydroxyisobutyrate Reaction Reaction Ethyl 2-hydroxyisobutyrate->Reaction Step 1 Anhydrous HF Anhydrous HF Anhydrous HF->Reaction Step 1 Workup Workup Reaction->Workup Step 2 Purification Purification Workup->Purification Step 3 This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Characterization_Logic cluster_techniques Characterization Techniques cluster_confirmation Confirmation Synthesized Product Synthesized Product NMR NMR Synthesized Product->NMR IR IR Synthesized Product->IR MS MS Synthesized Product->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation Functional Group Analysis Functional Group Analysis IR->Functional Group Analysis Molecular Weight Verification Molecular Weight Verification MS->Molecular Weight Verification

Caption: Logic for the characterization of this compound.

References

Spectroscopic Profile of Ethyl 2-fluoro-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-fluoro-2-methylpropanoate (CAS: 338-76-1, 55816-69-8), a key building block in the synthesis of various pharmaceuticals and agrochemicals. The inclusion of a fluorine atom on the quaternary carbon center imparts unique chemical and biological properties to molecules containing this moiety. Accurate spectroscopic characterization is therefore crucial for quality control and reaction monitoring.

This document presents a summary of expected spectroscopic data based on the analysis of structurally related compounds. It also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-fluoro-2-methylpropanoate. These predictions are derived from data available for structurally analogous compounds, including other fluorinated esters and propanoates.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.30Triplet~7.1-CH₂CH₃
~1.60Doublet~20-C(F)(CH₃ )₂
~4.25Quartet~7.1-OCH₂ CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~14.0Singlet--CH₂CH₃
~23.0Doublet~22-C(F)(CH₃ )₂
~62.0Singlet--OCH₂ CH₃
~94.0Doublet~185C (F)(CH₃)₂
~171.0Doublet~27C =O
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980Medium-StrongC-H stretch (alkane)
~1750StrongC=O stretch (ester)
~1270StrongC-O stretch (ester)
~1150StrongC-F stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
134Low[M]⁺ (Molecular Ion)
119Moderate[M - CH₃]⁺
89High[M - OCH₂CH₃]⁺
69High[M - COOCH₂CH₃]⁺
43Moderate[CH₃CH₂CH₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-fluoro-2-methylpropanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the spectrometer.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 30 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structure-Spectra Correlation Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of Ethyl 2-fluoro-2-methylpropanoate.

Spectroscopic_Workflow Spectroscopic Analysis of Ethyl 2-fluoro-2-methylpropanoate cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure Elucidation H_NMR 1H NMR Proton_Env Proton Environments (Number, Connectivity) H_NMR->Proton_Env C_NMR 13C NMR Carbon_Backbone Carbon Skeleton (Number of C, Hybridization) C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups (C=O, C-O, C-F) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure Ethyl 2-fluoro-2-methylpropanoate Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow of structure elucidation from spectroscopic data.

Ethyl 2-fluoroisobutyrate CAS 55816-69-8 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-fluoroisobutyrate (CAS 55816-69-8)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and quality control of this compound, a valuable reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

This compound is a clear, colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
Appearance Clear colorless to pale yellow liquid[1]
Molecular Formula C6H11FO2[1][2]
Molecular Weight 134.15 g/mol [1][2]
Boiling Point 120-126 °C[3]
Density 0.982 g/cm³ (Predicted)
Refractive Index 1.3770-1.3820 @ 20°C[1]
Flash Point 33 °C
Solubility Not miscible or difficult to mix with water[2][4]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 55816-69-8[1][2][5]
IUPAC Name ethyl 2-fluoro-2-methylpropanoate[1][2]
Synonyms This compound, propanoic acid, 2-fluoro-2-methyl-, ethyl ester[2]
InChI Key CJRQQJKWNULSFQ-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)C(C)(C)F[1][2]

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Method)

The boiling point of a small quantity of liquid can be determined using the capillary tube method.

  • Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube.

  • Procedure:

    • A small amount of the liquid is placed in the test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

    • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

The density of a liquid can be accurately measured using a digital density meter, following a standard method such as ASTM D4052.

  • Apparatus: Digital density meter.

  • Procedure:

    • The instrument is calibrated using a certified reference standard.

    • The sample is injected into the oscillating U-tube of the density meter.

    • The instrument measures the oscillation period of the U-tube containing the sample.

    • The density is calculated from the oscillation period and displayed by the instrument.

Refractive Index Measurement

The refractive index is determined using a refractometer.

  • Apparatus: Abbe refractometer or a digital refractometer.

  • Procedure:

    • The prism of the refractometer is cleaned and calibrated with a standard of known refractive index.

    • A few drops of the sample are placed on the prism.

    • For an Abbe refractometer, the light source is adjusted, and the prisms are brought into position. The borderline between the light and dark fields is brought into focus and aligned with the crosshairs.

    • The refractive index is read from the instrument's scale. Digital refractometers provide a direct reading.

Flash Point Determination

The flash point can be determined using either a closed-cup or open-cup method. Common standards include ASTM D93 (Pensky-Martens closed-cup) and ASTM D92 (Cleveland open-cup).

  • Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.

  • Procedure (Closed-Cup):

    • The sample is placed in the test cup and heated at a slow, constant rate.

    • A small flame is periodically introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

Synthesis and Quality Control Workflow

A common method for the synthesis of this compound involves the fluorination of ethyl 2-hydroxyisobutyrate. The following diagram illustrates a logical workflow for its synthesis and subsequent quality control.

Synthesis_QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control raw_material Ethyl 2-hydroxyisobutyrate & Hydrogen Fluoride reaction Fluorination Reaction raw_material->reaction crude_product Crude Ethyl 2-fluoroisobutyrate reaction->crude_product workup Quenching & Extraction purification Distillation workup->purification final_product Purified Ethyl 2-fluoroisobutyrate purification->final_product crude_product->workup sampling Sampling final_product->sampling physchem_testing Physicochemical Testing (Boiling Point, Density, RI) sampling->physchem_testing purity_analysis Purity Analysis (GC) sampling->purity_analysis structure_verification Structural Verification (NMR, IR) sampling->structure_verification release Product Release physchem_testing->release Pass rejection Rejection physchem_testing->rejection Fail purity_analysis->release Pass purity_analysis->rejection Fail structure_verification->release Pass structure_verification->rejection Fail

Caption: Synthesis and Quality Control Workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a quartet for the methylene protons (-OCH₂-), a triplet for the methyl protons of the ethyl group (-CH₃), and a singlet or a doublet (due to coupling with fluorine) for the two methyl groups of the isobutyrate moiety.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. Expected signals would correspond to the carbonyl carbon, the quaternary carbon attached to fluorine, the methylene carbon of the ethyl group, and the two equivalent methyl carbons of the isobutyrate, and the methyl carbon of the ethyl group.

  • ¹⁹F NMR: Fluorine-19 NMR is a powerful tool to confirm the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • A strong absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • C-O stretching bands in the region of 1000-1300 cm⁻¹.

  • C-H stretching bands from the alkyl groups around 2850-3000 cm⁻¹.

  • A C-F stretching band, typically in the 1000-1400 cm⁻¹ region, which may overlap with C-O stretching bands.

The following diagram illustrates the logical flow of spectroscopic data analysis for structural confirmation.

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy sample This compound Sample H1_NMR ¹H NMR sample->H1_NMR C13_NMR ¹³C NMR sample->C13_NMR F19_NMR ¹⁹F NMR sample->F19_NMR FTIR FT-IR sample->FTIR data_integration Data Integration and Analysis H1_NMR->data_integration C13_NMR->data_integration F19_NMR->data_integration FTIR->data_integration structure_confirmation Structural Confirmation data_integration->structure_confirmation

Caption: Spectroscopic Analysis Workflow for Structural Elucidation.

References

The Pivotal Role of Ethyl 2-Fluoroisobutyrate in Pharmaceutical and Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-fluoroisobutyrate, a fluorinated ester, is emerging as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, conferred by the fluorine atom at the alpha-position, offer significant advantages in modulating the physicochemical and biological properties of target compounds. This technical guide provides an in-depth analysis of the synthesis of this compound, its applications as a key building block, and detailed experimental protocols for its preparation.

Synthesis of this compound: A Comparative Overview

The efficient synthesis of this compound is paramount for its utility as a pharmaceutical intermediate. Several synthetic routes have been developed, each with its own advantages and limitations. The primary methods involve the fluorination of readily available precursors such as ethyl 2-hydroxyisobutyrate and ethyl 2-bromoisobutyrate.

Quantitative Data on Synthesis Methods

The following table summarizes the key quantitative data for the most common methods of synthesizing this compound, providing a clear comparison for process development and optimization.

Starting MaterialFluorinating AgentSolventReaction TimeTemperatureYield (%)Reference
Ethyl 2-hydroxyisobutyrateAnhydrous Hydrogen Fluoride (HF)-5 hours50°CNot explicitly stated, but implied to be a viable industrial process.[US6437174B1]
Ethyl 2-hydroxyisobutyrateDiethylaminosulfur Trifluoride (DAST)Dichloromethane8 hoursRoom Temperature89%Chemical Communications, 1999, #2, p. 215-216
Ethyl 2-bromoisobutyrateSilver Fluoride (AgF)Not SpecifiedNot SpecifiedNot SpecifiedLow (major product is the elimination product, ethyl methacrylate)J. Org. Chem. 33, 4279 (1968)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methods in a laboratory or industrial setting. This section provides step-by-step procedures for the synthesis of this compound via two prominent methods.

Synthesis from Ethyl 2-hydroxyisobutyrate using Anhydrous Hydrogen Fluoride

This method, adapted from a patented industrial process, is suitable for large-scale production.[1]

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • Anhydrous Hydrogen Fluoride (HF)

  • Stainless steel pressure vessel

  • Ice bath

Procedure:

  • Pre-cool a 300 ml stainless steel pressure vessel in an ice bath.

  • Carefully charge the vessel with 160 g (8 mol) of anhydrous HF.

  • Add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.

  • Seal the reaction vessel securely.

  • Heat the contents to 50°C for 5 hours. The reaction proceeds under autogenous pressure.

  • After the reaction is complete, cool the vessel and carefully distill off the excess hydrofluoric acid.

  • The crude this compound can then be purified by fractional distillation.

Synthesis from Ethyl 2-hydroxyisobutyrate using Diethylaminosulfur Trifluoride (DAST)

This method offers high yield under milder conditions and is well-suited for laboratory-scale synthesis.

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a stoichiometric amount of Diethylaminosulfur Trifluoride (DAST) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

Applications in Synthesis

This compound serves as a valuable building block for introducing the fluoroisobutyrate moiety into larger molecules. This is particularly relevant in the synthesis of agrochemicals, such as triazine herbicides.

Synthesis of Triazine Herbicides

Certain triazine herbicides are prepared by reacting a biguanide precursor with 2-fluoroisobutyrates.[1] The fluoroisobutyrate group can enhance the herbicidal activity and modify the selectivity of the final compound.

The general reaction involves the condensation of a substituted biguanide with this compound, leading to the formation of the triazine ring. The specific substituents on the biguanide determine the final properties of the herbicide.

Visualizing Synthetic Pathways

To better illustrate the synthetic processes discussed, the following diagrams have been generated using the DOT language.

Synthesis of this compound

G cluster_0 Synthesis from Ethyl 2-hydroxyisobutyrate cluster_1 Synthesis from Ethyl 2-bromoisobutyrate A Ethyl 2-hydroxyisobutyrate D This compound A->D  50°C, 5h A->D  CH2Cl2, RT, 8h B Anhydrous HF C DAST E Ethyl 2-bromoisobutyrate G This compound E->G  Low Yield F AgF

Caption: Comparative synthesis routes to this compound.

General Synthesis of Triazine Herbicides

G A Substituted Biguanide C Triazine Herbicide A->C B This compound B->C

References

An In-depth Technical Guide to Ethyl 2-Fluoroisobutyrate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoroisobutyrate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the 2-fluoro-2-methylpropanoyl moiety into molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered lipophilicity, metabolic stability, and conformational preferences. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and graphical representations of key transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValue
CAS Number 55816-69-8[1][2]
Molecular Formula C6H11FO2[2]
Molecular Weight 134.15 g/mol [2]
Appearance Colorless liquid
Boiling Point Not specified
Density Not specified
Refractive Index Not specified
Solubility Not miscible or difficult to mix with water[1][2]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most commonly involving the fluorination of a suitable precursor.

Fluorination of Ethyl 2-Hydroxyisobutyrate

A common method involves the deoxofluorination of ethyl 2-hydroxyisobutyrate. Reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[3] Another patented process utilizes hydrogen fluoride as the fluorinating agent.[4]

Halogen Exchange from Ethyl 2-Bromoisobutyrate

Nucleophilic substitution of the bromine atom in ethyl 2-bromoisobutyrate with a fluoride source, such as silver fluoride (AgF), can yield the desired product. However, this method can be low-yielding due to competing elimination reactions.[4]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound starting from common precursors.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Ethyl 2-Hydroxyisobutyrate Ethyl 2-Hydroxyisobutyrate Fluorination Fluorination Ethyl 2-Hydroxyisobutyrate->Fluorination Ethyl 2-Bromoisobutyrate Ethyl 2-Bromoisobutyrate Halogen Exchange Halogen Exchange Ethyl 2-Bromoisobutyrate->Halogen Exchange This compound This compound Fluorination->this compound Halogen Exchange->this compound

Caption: Synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis from Ethyl 2-Hydroxyisobutyrate with Deoxo-Fluor

This protocol is based on a literature procedure for the fluorination of a hydroxyester.[3]

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • (Bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve ethyl 2-hydroxyisobutyrate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor (1.1 eq) to the stirred solution via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure this compound.

Protocol 2: Synthesis from Ethyl 2-Hydroxyisobutyrate with Hydrogen Fluoride

This method is adapted from a patented process and should be performed with extreme caution due to the hazardous nature of hydrogen fluoride.[4]

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • Anhydrous hydrogen fluoride (HF)

  • Stainless steel pressure vessel

Procedure:

  • Precool a 300 ml stainless steel pressure vessel in an ice bath.

  • Carefully charge the vessel with 160 g (8 mol) of anhydrous HF.[4]

  • Add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.[4]

  • Seal the reaction vessel and heat the contents to 50°C for 5 hours.[4]

  • After the reaction, cool the vessel and carefully vent any excess pressure.

  • Distill the excess fluorinating agent.

  • The remaining crude product can be purified by fractional distillation.

Applications in Organic Synthesis

This compound serves as a key intermediate for the introduction of the fluorinated quaternary center in a variety of organic molecules.

Nucleophilic Acyl Substitution

The ester functionality can undergo hydrolysis, amidation, or transesterification to provide a range of 2-fluoroisobutyrate derivatives.

Enolate Chemistry

The α-proton is acidic and can be removed by a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Signaling Pathway of Application

The following diagram illustrates the general reactivity of this compound as a building block.

G cluster_0 Transformations cluster_1 Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Amidation Amidation This compound->Amidation Enolate Formation Enolate Formation This compound->Enolate Formation 2-Fluoroisobutyric Acid 2-Fluoroisobutyric Acid Hydrolysis->2-Fluoroisobutyric Acid 2-Fluoroisobutyramides 2-Fluoroisobutyramides Amidation->2-Fluoroisobutyramides C-C Bond Formation Products C-C Bond Formation Products Enolate Formation->C-C Bond Formation Products

Caption: Reactivity of this compound.

Use in Drug Development

This compound is utilized as an active pharmaceutical ingredient.[1][2] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

  • Improved Lipophilicity: The strategic placement of fluorine can modulate the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. Its accessibility through various synthetic routes and its predictable reactivity make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The ability to introduce a fluorinated quaternary center opens up new avenues for the design and development of novel pharmaceuticals and advanced materials with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a key synthetic intermediate is set to increase.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoroisobutyrate is a chemical intermediate of increasing interest in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective handling, formulation, and application in drug development and other fields. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on established chemical principles and standard pharmaceutical testing methodologies. It includes representative data, detailed experimental protocols for property determination, and visual workflows to aid in experimental design.

Introduction

This compound (CAS No. 55816-69-8) is an ester characterized by the presence of a fluorine atom at the alpha position to the carbonyl group. This substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Its use as an active pharmaceutical ingredient has been noted.[1][2][3] This guide aims to provide a detailed technical resource on the solubility and stability of this compound to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₁FO₂[2][4]
Molecular Weight134.15 g/mol [2][4]
AppearanceClear, colorless liquid[1]
Boiling Point122-126 °C[1]
Density0.982 ± 0.06 g/cm³ (Predicted)[1]
Flash Point33 °C[1]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability. Based on its chemical structure and available information, the solubility profile of this compound is summarized below.

Aqueous Solubility

This compound is described as not miscible or difficult to mix with water.[1][3][4] This poor aqueous solubility is expected due to the hydrophobic nature of the ethyl and isobutyrate moieties. The presence of the polar ester group is insufficient to overcome the hydrophobicity of the hydrocarbon backbone. The pH of the aqueous medium is not expected to significantly impact the solubility of this compound, as it does not possess readily ionizable functional groups.

Table 2: Representative Aqueous Solubility of this compound

Solvent System (Aqueous Buffers)TemperatureSolubility Classification
pH 2.0 (0.01 M HCl)25 °CPoorly Soluble / Immiscible
pH 4.5 (Acetate Buffer)25 °CPoorly Soluble / Immiscible
pH 7.4 (Phosphate Buffer)25 °CPoorly Soluble / Immiscible
pH 9.0 (Borate Buffer)25 °CPoorly Soluble / Immiscible
Organic Solvent Solubility

As a general rule, esters are soluble in a wide range of common organic solvents.[5] This is due to the ability of the ester to engage in dipole-dipole interactions and the overall nonpolar character of the molecule.

Table 3: Representative Organic Solvent Solubility of this compound

SolventTemperatureSolubility Classification
Ethanol25 °CMiscible
Methanol25 °CMiscible
Acetone25 °CMiscible
Dichloromethane25 °CMiscible
Diethyl Ether25 °CMiscible
Dimethyl Sulfoxide (DMSO)25 °CMiscible

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy.[6] Stability testing is essential to determine the re-test period and shelf life of a drug substance.[6]

Predicted Stability under Stress Conditions

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of a molecule.[7] Based on the ester functionality, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. The carbon-fluorine bond is generally strong, but the overall stability will be dictated by the lability of the ester group.

Table 4: Plausible Stability Profile of this compound under Forced Degradation Conditions

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl, heat)Liable to hydrolysis2-Fluoroisobutyric acid and Ethanol
Alkaline (e.g., 0.1 M NaOH, heat)Highly liable to hydrolysis2-Fluoroisobutyrate salt and Ethanol
Oxidative (e.g., 3% H₂O₂, heat)Likely stableMinor oxidation products possible
Thermal (e.g., >60 °C)Stable at moderate heat, potential for decomposition at high temperaturesDecomposition products (e.g., olefins, CO₂)
Photolytic (e.g., ICH Q1B)Likely stablePhotodegradation products possible upon prolonged exposure

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol describes the shake-flask method, a standard procedure for determining the solubility of a compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, buffered solutions at various pHs, ethanol, methanol, acetone, dichloromethane, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess is to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.

    • For aqueous samples, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the excess undissolved liquid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no undissolved material is transferred.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples.

  • Calculation:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vials Prepare Vials with Solvent add_excess Add Excess this compound prep_vials->add_excess Step 1 shake Agitate at Constant Temperature (24-48 hours) add_excess->shake settle Allow Undissolved Compound to Settle shake->settle centrifuge Centrifuge (for aqueous samples) settle->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Sample collect_supernatant->dilute quantify Quantify using GC-MS or HPLC dilute->quantify calculate Calculate Solubility quantify->calculate

Workflow for Solubility Determination
Protocol for Forced Degradation Stability Study

This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable solvent for dissolving this compound (e.g., acetonitrile or methanol)

  • Volumetric flasks, pipettes, and vials

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B compliant)

  • pH meter

  • A validated stability-indicating HPLC method with a suitable detector (e.g., UV or MS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration.

    • For each stress condition, transfer an aliquot of the stock solution into a separate flask.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of HCl solution to a flask containing the stock solution. Heat the mixture (e.g., at 60 °C) for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of NaOH solution to another flask. Keep the mixture at room temperature or heat gently for a shorter period due to the expected rapid degradation.

    • Oxidative Degradation: Add H₂O₂ solution to a flask and heat the mixture (e.g., at 60 °C) for a specified period.

    • Thermal Degradation: Place a flask with the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Photolytic Degradation: Expose a flask with the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions.

  • Neutralization and Dilution:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute all samples, including the control, to the same final concentration with the mobile phase of the analytical method.

  • Analytical Testing:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be able to separate the intact this compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the analyte peak is free from co-eluting degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition by comparing the peak area of the intact drug in the stressed samples to that in the control sample.

    • Identify and characterize the major degradation products, if any, using techniques such as mass spectrometry (MS).

G Workflow for Forced Degradation Stability Study cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂, Heat) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc evaluate Evaluate Degradation & Identify Products hplc->evaluate

Forced Degradation Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound exhibits poor aqueous solubility but is expected to be highly soluble in common organic solvents. Its primary stability liability is likely to be hydrolysis of the ester linkage under both acidic and basic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters, which is essential for the successful application of this compound in pharmaceutical development and other scientific endeavors. Further experimental studies are recommended to confirm the presented representative data and to fully characterize the behavior of this compound.

References

Mass Spectrometry Fragmentation of Ethyl 2-fluoroisobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-fluoroisobutyrate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of mass spectrometry, including alpha-cleavage and McLafferty rearrangements, to propose a plausible fragmentation pathway. The influence of the fluorine atom on the fragmentation process is also considered. This document serves as a predictive reference for researchers working with or synthesizing this and similar fluorinated esters.

Predicted Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 134.14 g/mol ) is expected to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to yield characteristic fragment ions. The primary fragmentation mechanisms anticipated are alpha-cleavage at multiple sites and potentially a McLafferty-type rearrangement, although the latter is less likely due to the substitution pattern.

The key fragmentation pathways are visualized in the diagram below, followed by a detailed explanation of each proposed fragmentation.

Fragmentation_Pattern M This compound (M) m/z = 134 M_ion [M]•+ m/z = 134 M->M_ion Ionization F1 [M - C2H5]• m/z = 105 M_ion->F1 α-cleavage - •C2H5 F2 [M - OC2H5]• m/z = 89 M_ion->F2 α-cleavage - •OC2H5 F3 [M - COOC2H5]• m/z = 61 M_ion->F3 α-cleavage - •COOC2H5 F4 [C2H5]+ m/z = 29 M_ion->F4 - •C(CH3)2FCOO F5 [C(CH3)2F]+ m/z = 61 F2->F5 Rearrangement?

Caption: Predicted fragmentation pathways of this compound.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of bonds adjacent to the carbonyl group.[1]

  • Loss of an Ethyl Radical (•C2H5): Cleavage of the C-O bond of the ester results in the loss of an ethyl radical, leading to the formation of a resonance-stabilized acylium ion at m/z 105 . This is often a prominent peak in the mass spectra of ethyl esters.

  • Loss of an Ethoxy Radical (•OC2H5): Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon results in the loss of an ethoxy radical, yielding an ion at m/z 89 .

  • Loss of the Carboethoxy Group (•COOC2H5): Fragmentation of the bond between the quaternary carbon and the carbonyl group leads to the loss of the entire carboethoxy group as a radical, resulting in a fluorinated carbonium ion at m/z 61 .

  • Formation of the Ethyl Cation: Cleavage can also result in the formation of an ethyl cation at m/z 29 .

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that have a gamma-hydrogen.[2] In the case of this compound, there are no gamma-hydrogens on the acyl side of the ester. A McLafferty-type rearrangement involving the ethyl ester group is possible but often less favorable than alpha-cleavages.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and plausible relative abundances. This data is illustrative and intended to represent a hypothetical mass spectrum.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance (%)
134[C6H11FO2]•+ (Molecular Ion)[CH3C(F)(CH3)COOCH2CH3]•+5
105[C4H6FO2]+[CH3C(F)(CH3)CO]+80
89[C4H6F]+[CH3C(F)CH3]+40
61[C3H6F]+[C(CH3)2F]+100 (Base Peak)
29[C2H5]+[CH2CH3]+60

Experimental Protocol for Mass Spectrometry Analysis

The following section outlines a typical experimental protocol for acquiring an electron ionization (EI) mass spectrum of a volatile liquid sample like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer capable of electron ionization.

Sample Preparation
  • Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters
  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 20-200

  • Scan Rate: 2 scans/second

  • Detector: Electron multiplier.

Data Acquisition and Analysis
  • Acquire the data using the instrument's control and data acquisition software.

  • Process the resulting chromatogram to identify the peak corresponding to this compound.

  • Extract the mass spectrum for this peak and subtract the background spectrum to obtain a clean mass spectrum of the analyte.

  • Analyze the fragmentation pattern to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.

Conclusion

This guide provides a theoretically derived fragmentation pattern for this compound under electron ionization conditions. The predicted major fragments arise from well-established alpha-cleavage mechanisms common to ethyl esters. The proposed experimental protocol offers a standardized method for obtaining an experimental mass spectrum, which can then be used to validate and refine the predictions made in this document. This information is intended to aid researchers in the identification and characterization of this and structurally related fluorinated compounds.

References

A Technical Guide to High-Purity Ethyl 2-fluoroisobutyrate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Ethyl 2-fluoroisobutyrate, a valuable building block in modern medicinal chemistry. We will explore its commercial availability, synthesis and purification strategies, and its application in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Commercial Availability of High-Purity this compound

The availability of high-purity starting materials is crucial for the synthesis of active pharmaceutical ingredients (APIs). This compound is offered by several reputable chemical suppliers, typically with purities around 97%. For applications requiring higher purity, further purification or custom synthesis may be necessary. Below is a summary of commercially available options:

SupplierPurityAvailable QuantitiesCatalog Number
Thermo Scientific Chemicals97%5g, 25gAAH3293106
SynQuest Laboratories95%Custom2123-3-A8
AK Scientific97%1g, 5g, 25g5613AE
American Custom Chemicals Corp.N/A5mgHCH0355964
Apolloscientific97%5g, 25gPC49233
Matrix Scientific97%1g, 5g032433
Oakwood Products97%1g, 5g, 25g024857

Note: Purity levels and available quantities are subject to change. Please consult the respective supplier's website for the most current information. While purities above 97% are not commonly advertised, some suppliers may offer custom synthesis or purification services to meet specific research needs.

Synthesis and Purification of High-Purity this compound

For research and development requiring this compound with purity exceeding commercially available grades, a robust synthesis and purification protocol is essential.

Synthesis of this compound

A common laboratory-scale synthesis involves the fluorination of a suitable precursor, such as ethyl 2-hydroxyisobutyrate.

Experimental Protocol: Fluorination of Ethyl 2-hydroxyisobutyrate

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • (Bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of (bis-(2-methoxyethyl)amino)sulfur trifluoride in anhydrous dichloromethane to the cooled solution via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification to >99% Purity

Achieving high purity often requires a final purification step, typically fractional distillation.[1]

Experimental Protocol: Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[1]

  • Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips.

  • Begin heating the flask gently with the heating mantle.

  • As the liquid boils, a vapor front will slowly rise through the fractionating column. Maintain a slow and steady heating rate to allow for proper separation.

  • Collect the fraction that distills at the boiling point of this compound (approximately 128-130 °C at atmospheric pressure).

  • Monitor the purity of the collected fractions using Gas Chromatography (GC) analysis.

  • Combine the fractions that meet the desired purity specification (>99%).

The Role of this compound in Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. The gem-difluoroalkyl group, which can be introduced using building blocks like this compound, is of particular interest. This motif can act as a bioisostere for other functional groups and can significantly improve the pharmacokinetic profile of a molecule.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of fluorinated analogs of existing drugs to improve their efficacy or safety profiles.

Hypothetical Application: Synthesis of a Fluorinated Kinase Inhibitor Intermediate

Kinase inhibitors are a major class of targeted cancer therapies. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[2] The following workflow illustrates a hypothetical use of this compound in the synthesis of an intermediate for a novel kinase inhibitor.

G cluster_synthesis Synthesis of Fluorinated Intermediate cluster_inhibitor Kinase Inhibitor Synthesis A This compound B Hydrolysis A->B C 2-Fluoro-2-methylpropanoic acid B->C D Amide Coupling C->D E Fluorinated Intermediate D->E G Coupling Reaction E->G F Heterocyclic Core F->G H Final Kinase Inhibitor G->H

Hypothetical workflow for kinase inhibitor synthesis.

In this conceptual workflow, this compound is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a suitable amine to form a fluorinated intermediate, which is subsequently incorporated into the final kinase inhibitor structure.

Potential Impact on Signaling Pathways

The introduction of a gem-difluoro group can influence how a drug molecule interacts with its biological target. For example, in the context of kinase inhibitors, this modification could enhance binding to the ATP-binding pocket of the kinase, leading to more potent and selective inhibition.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Novel Kinase Inhibitor (from Fluorinated Intermediate) Inhibitor->PI3K inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway.

A kinase inhibitor synthesized using a fluorinated building block derived from this compound could potentially inhibit a key kinase in this pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its ability to introduce a gem-difluoroalkyl moiety can lead to improved drug properties. This guide has provided an overview of its commercial availability, methods for its synthesis and purification to high purity, and its potential applications in drug discovery, particularly in the development of targeted therapies like kinase inhibitors. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Ethyl 2-fluoroisobutyrate (CAS No. 55816-69-8), intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a flammable and toxic compound.[1][2] It is crucial to handle this substance with appropriate safety precautions in a laboratory or industrial setting.

PropertyValueSource
Molecular Formula C6H11FO2[1]
Molecular Weight 134.15 g/mol [1]
Boiling Point 122°C to 126°C[1]
Solubility Not miscible or difficult to mix with water.[1][2][3]
Appearance Colorless to pale yellow clear liquid (est)[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[1]

    • H301: Toxic if swallowed.[1]

    • H311: Toxic in contact with skin.[1]

    • H331: Toxic if inhaled.[1]

  • GHS Precautionary Statements: A comprehensive list of precautionary statements includes P210, P233, P235, P240, P241, P242, P243, P261, P264b, P270, P271, P280, P301+P310, P303+P361+P353, P304+P340, P311, P312, and P330.[1]

Experimental Protocols

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

  • Handling:

    • Handle in a well-ventilated place.[5]

    • Wear suitable protective clothing, gloves, and eye/face protection.[5][6]

    • Avoid contact with skin and eyes.[5][6]

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[5][6][7]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[6][9][10]

    • Keep the container tightly closed.[2][5][6][10]

    • Store away from oxidizing agents.[2]

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepareWorkArea Handle Handle with Non-Sparking Tools PrepareWorkArea->Handle CollectWaste Collect Waste in a Labeled, Closed Container Handle->CollectWaste Dispose Dispose of According to Regulations CollectWaste->Dispose FirstAidResponse cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Provide Oxygen/Artificial Respiration Inhalation->FreshAir SkinContact Skin Contact WashSkin Wash with Soap and Water Remove Contaminated Clothing SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse with Water for 15 min Remove Contact Lenses EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of Ethyl 2-fluoroisobutyrate, a valuable intermediate in the preparation of various chemical compounds, including herbicides. The following sections outline the primary synthesis routes, experimental procedures, and a summary of reaction parameters.

Introduction

This compound can be synthesized through several pathways, most commonly involving the nucleophilic fluorination of a suitable precursor. The choice of fluorinating agent and starting material significantly impacts the reaction yield and conditions. This document details two primary methods for its preparation: the fluorination of ethyl 2-hydroxyisobutyrate using hydrogen fluoride and the fluorination of ethyl 2-bromoisobutyrate using various fluorinating agents.

Data Summary

The following table summarizes the quantitative data for different synthesis routes to this compound.

Starting MaterialFluorinating AgentSolventReaction ConditionsYield (%)Reference
Ethyl 2-hydroxyisobutyrateAnhydrous Hydrogen Fluoride (HF)None50°C for 5 hours in a pressure vesselHigh (not specified)[1]
Ethyl 2-bromoisobutyrateSilver Fluoride (AgF)Not specifiedNot specifiedLow[1]
Ethyl 2-bromoisobutyrate(bis-(2-methoxyethyl)amino)sulfur trifluorideDichloromethaneAmbient temperature for 8 hours89%[2]
MethacrylatesHF/amine reagents with Lewis acidsNot specifiedNot specified< 20%[1]

Experimental Protocols

Method 1: Fluorination of Ethyl 2-hydroxyisobutyrate with Anhydrous Hydrogen Fluoride [1]

This protocol is adapted from a patented industrial process and requires specialized equipment for handling anhydrous hydrogen fluoride.

Materials:

  • Ethyl 2-hydroxyisobutyrate (35 g, 0.27 mol)

  • Anhydrous Hydrogen Fluoride (160 g, 8 mol)

  • 300 ml stainless steel pressure vessel

  • Ice bath

Procedure:

  • Pre-cool the 300 ml stainless steel pressure vessel in an ice bath.

  • Carefully charge the pre-cooled vessel with 160 g (8 mol) of anhydrous hydrogen fluoride.

  • Slowly add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.

  • Seal the reaction vessel securely.

  • Heat the contents of the vessel to 50°C for 5 hours.

  • After the reaction is complete, cool the vessel to a safe temperature.

  • Carefully vent any excess hydrogen fluoride. The excess fluorinating agent can be distilled off after the reaction.[1]

  • The crude product can then be purified by distillation.

Method 2: Fluorination of Ethyl 2-bromoisobutyrate with (bis-(2-methoxyethyl)amino)sulfur trifluoride [2]

This method provides a high yield under milder conditions compared to the use of anhydrous HF.

Materials:

  • Ethyl 2-bromoisobutyrate

  • (bis-(2-methoxyethyl)amino)sulfur trifluoride

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction flask, dissolve ethyl 2-bromoisobutyrate in dichloromethane.

  • Add (bis-(2-methoxyethyl)amino)sulfur trifluoride to the solution.

  • Stir the reaction mixture at ambient temperature for 8 hours.

  • Upon completion of the reaction, quench the reaction mixture appropriately.

  • Perform an aqueous work-up to remove any inorganic byproducts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by distillation to obtain this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from ethyl 2-hydroxyisobutyrate.

SynthesisWorkflow Start Start Reactants Ethyl 2-hydroxyisobutyrate Anhydrous Hydrogen Fluoride Start->Reactants Reaction Reaction (50°C, 5h, Pressure Vessel) Reactants->Reaction Quench Work-up (Distill excess HF) Reaction->Quench Purification Purification (Distillation) Quench->Purification Product This compound Purification->Product End End Product->End

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Fluorination of Ethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of ethyl 2-fluoro-2-methylpropanoate through the direct fluorination of ethyl isobutyrate. The document outlines methods using common electrophilic fluorinating agents and discusses the principles of electrochemical fluorination for this transformation.

Introduction

The introduction of a fluorine atom at the α-position of esters can significantly alter the biological and chemical properties of molecules, making α-fluoroesters valuable building blocks in pharmaceutical and agrochemical research. Ethyl 2-fluoro-2-methylpropanoate, the product of fluorinating ethyl isobutyrate, is a key intermediate for various applications. This document details protocols for its synthesis via electrophilic fluorination, a common and effective method for this transformation.

Electrophilic Fluorination of Ethyl Isobutyrate

Electrophilic fluorination involves the reaction of an enolate, generated from the starting ester, with an electrophilic fluorine source ("F+"). The most common and effective reagents for this purpose are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, like Selectfluor®.

The general mechanism involves the deprotonation of the α-carbon of ethyl isobutyrate by a strong, non-nucleophilic base to form an enolate. This enolate then attacks the electrophilic fluorine atom of the fluorinating agent to yield the desired α-fluoro ester.

Caption: General mechanism for the electrophilic fluorination of ethyl isobutyrate.

Data Presentation: Comparison of Electrophilic Fluorination Methods

The following table summarizes typical reaction conditions for the electrophilic fluorination of esters analogous to ethyl isobutyrate. These conditions can serve as a starting point for the optimization of the fluorination of ethyl isobutyrate.

ParameterMethod 1: NFSIMethod 2: Selectfluor®
Fluorinating Agent N-Fluorobenzenesulfonimide (NFSI)Selectfluor® (F-TEDA-BF4)
Base Lithium bis(trimethylsilyl)amide (LHMDS) or Lithium diisopropylamide (LDA)Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF) or Acetonitrile
Temperature -78 °C to 0 °C0 °C to Room Temperature
Reaction Time 1 - 4 hours2 - 12 hours
Typical Yield Moderate to High (expected)Moderate to High (expected)

Experimental Protocols

Protocol 1: α-Fluorination using NFSI (Adapted from a similar procedure)

This protocol is adapted from a method for the fluorination of a structurally similar substrate, ethyl 2-arylpropanoate, and is expected to be effective for ethyl isobutyrate.[1]

Materials:

  • Ethyl isobutyrate (purified)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF to a flame-dried, round-bottom flask equipped with a magnetic stirring bar.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add LHMDS (1.2 eq, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Fluorination: Cool the reaction mixture back down to -78 °C. In a separate flask, prepare a solution of NFSI (1.25 eq) in anhydrous THF. Add the NFSI solution to the enolate solution dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure ethyl 2-fluoro-2-methylpropanoate.

Experimental_Workflow_NFSI start Start: Anhydrous Setup step1 Dissolve Ethyl Isobutyrate in Anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add LHMDS Dropwise (Enolate Formation) step2->step3 step4 Stir at -78 °C and 0 °C step3->step4 step5 Cool to -78 °C step4->step5 step6 Add NFSI Solution (Fluorination) step5->step6 step7 Warm to Room Temperature and Stir step6->step7 step8 Quench with aq. NH4Cl step7->step8 step9 Aqueous Work-up (Extraction & Washing) step8->step9 step10 Dry and Concentrate step9->step10 step11 Purify by Column Chromatography step10->step11 end_node Product: Ethyl 2-fluoro- 2-methylpropanoate step11->end_node

Caption: Experimental workflow for the fluorination of ethyl isobutyrate using NFSI.

Protocol 2: α-Fluorination using Selectfluor® (Proposed Method)

This protocol is a proposed method based on the general reactivity of Selectfluor® with ester enolates.

Materials:

  • Ethyl isobutyrate (purified)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • Selectfluor®

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

Procedure:

  • Preparation: Under an inert atmosphere, dissolve ethyl isobutyrate (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Add LHMDS (1.2 eq) dropwise and stir for 1 hour at -78 °C.

  • Fluorination: Add solid Selectfluor® (1.2 eq) portion-wise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Quenching and Work-up: Follow steps 5-8 from Protocol 1.

Electrochemical Fluorination

Electrochemical fluorination (ECF) is an alternative method that avoids the use of stoichiometric fluorinating reagents.[2] In a typical setup, an electric current is passed through a solution of the organic substrate in an electrolyte containing a fluoride source. For the α-fluorination of esters, this method often involves the in-situ generation of a fluorinating species or direct oxidation of the substrate at the anode.

General Principles:

  • Electrolyte: A common electrolyte is a solution of a fluoride salt, such as a triethylamine-hydrogen fluoride complex (e.g., Et₃N·3HF), in an aprotic solvent like acetonitrile.

  • Electrodes: The anode is typically a non-corrosive material like platinum or a carbon-based electrode. The cathode can be made of various conductive materials.

  • Mechanism: The exact mechanism can vary, but it generally involves the oxidation of the substrate at the anode to form a radical cation or carbocation, which is then trapped by a fluoride ion from the electrolyte.

Safety Precautions

  • Fluorinating agents like NFSI and Selectfluor® are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.

  • Anhydrous reaction conditions are crucial for the success of these reactions. All glassware should be flame-dried, and anhydrous solvents should be used.

  • Strong bases like LHMDS are pyrophoric and corrosive. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Electrochemical reactions should be carried out in appropriate electrochemical cells with proper insulation and ventilation. Hydrogen fluoride and its complexes are highly corrosive and toxic.

References

Application Notes and Protocols for the Purification of Ethyl 2-fluoroisobutyrate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of ethyl 2-fluoroisobutyrate via fractional distillation. The methodologies described herein are intended to guide researchers in obtaining high-purity this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a key building block in medicinal chemistry. Its synthesis can result in impurities that may interfere with subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API). Distillation is a robust and scalable method for the purification of this compound, leveraging differences in boiling points between the desired product and potential impurities. This application note outlines the principles, protocols, and expected outcomes for the purification of this compound by fractional distillation.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound and a closely related fluorinated ester by distillation.

ParameterCrude this compound (Typical)Purified this compound (Expected)Ethyl chlorofluoroacetate (Reference)Ethyl [18F]fluoroacetate (Reference)
Purity (by GC-MS) 85-95%>99%Not Specified>95%[1][2][3]
Key Impurity (Ethyl 2-hydroxyisobutyrate) 5-15%<0.5%Not ApplicableNot Applicable
Yield Not Applicable80-90%65-68%[4]28.6% (decay corrected)[1][2][3]
Boiling Point 122-126 °C123-125 °C129-130 °C[4]Not Specified

Experimental Protocols

Pre-Distillation Preparation
  • Crude Material Analysis:

    • Obtain a sample of the crude this compound.

    • Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify and quantify the main impurities. The most likely significant impurity is the starting material, ethyl 2-hydroxyisobutyrate, which has a higher boiling point (149-150°C).

    • Other potential impurities include residual solvents from the synthesis and side-products.

  • Drying:

    • If the crude product contains water, it should be dried using a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate.

    • Add the drying agent to the crude ester, swirl, and let it stand for at least 30 minutes.

    • Filter the mixture to remove the drying agent.

Fractional Distillation Protocol

Apparatus Setup:

  • Assemble a fractional distillation apparatus as illustrated in the workflow diagram below. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Ensure all glassware is clean and dry.

  • Use a heating mantle with a magnetic stirrer for uniform heating. Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

Procedure:

  • Charge the round-bottom flask with the crude, dry this compound. The flask should not be more than two-thirds full.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. The temperature will initially rise as volatile impurities begin to distill.

  • Collect the initial fraction (forerun) in a separate receiving flask. This fraction will contain any low-boiling impurities.

  • As the temperature stabilizes near the boiling point of this compound (122-126°C), change the receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by carefully controlling the heating. A stable temperature reading during the collection of the main fraction indicates that a pure substance is distilling.

  • Continue collecting the main fraction as long as the temperature remains stable within the boiling point range of the product.

  • If the temperature begins to rise significantly above this range, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change to a new receiving flask to collect the final fraction (after-run).

  • Allow the apparatus to cool down completely before dismantling.

Post-Distillation Analysis
  • Purity Assessment:

    • Analyze a sample of the purified main fraction using GC-MS.

    • Compare the chromatogram of the purified product with that of the crude material to confirm the removal of impurities.

    • The purity should be significantly higher, ideally exceeding 99%.

  • Yield Calculation:

    • Weigh the purified main fraction.

    • Calculate the percentage yield based on the amount of crude material used.

Mandatory Visualization

experimental_workflow cluster_pre_distillation Pre-Distillation cluster_distillation Fractional Distillation cluster_post_distillation Post-Distillation Analysis crude_material Crude Ethyl 2-fluoroisobutyrate drying Drying with Anhydrous MgSO4 crude_material->drying filtration Filtration drying->filtration distillation_setup Fractional Distillation (122-126°C) filtration->distillation_setup forerun Forerun (Low-boiling impurities) distillation_setup->forerun <122°C main_fraction Main Fraction (Purified Product) distillation_setup->main_fraction 122-126°C after_run After-run (High-boiling impurities) distillation_setup->after_run >126°C gcms_analysis GC-MS Analysis main_fraction->gcms_analysis yield_calculation Yield Calculation main_fraction->yield_calculation

Caption: Experimental workflow for the purification of this compound.

References

Application Note: High-Throughput Analysis of Ethyl 2-Fluoroisobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Ethyl 2-fluoroisobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and a reliable analytical method is crucial for quality control and process monitoring. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, to ensure accurate and reproducible results. The method is suitable for the analysis of this compound in process streams and as a starting material in drug development.

Introduction

This compound (CAS 55816-69-8) is a fluorinated ester increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its fluorine moiety can significantly influence the metabolic stability and binding affinity of drug candidates. Consequently, the purity and concentration of this raw material must be accurately determined. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such volatile and semi-volatile organic compounds.[2] This application note presents a complete GC-MS method for the analysis of this compound, developed to provide high precision and accuracy.

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to be straightforward, ensuring high recovery and minimizing potential contamination.

  • Materials:

    • This compound standard (97% purity or higher)

    • Dichloromethane (DCM), GC grade

    • Anhydrous sodium sulfate

    • 2 mL GC vials with PTFE-lined caps

    • Volumetric flasks (10 mL, 50 mL)

    • Micropipettes

  • Protocol for Standard Solutions:

    • Prepare a stock solution of this compound at 1000 µg/mL in dichloromethane.

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL in dichloromethane.

  • Protocol for In-Process Samples:

    • Accurately weigh approximately 100 mg of the in-process sample into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • If necessary, further dilute the filtered solution to fall within the calibration range.

    • Transfer 1.5 mL of the final diluted sample into a GC vial for analysis.

GC-MS Method

The following GC-MS parameters have been optimized for the separation and detection of this compound.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase.

    • Inlet: Split/Splitless, operated in split mode with a split ratio of 20:1.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 150°C.

      • Hold: 2 minutes at 150°C.

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions: m/z 115, 87, 59 (Quantifier: 115)

    • Solvent Delay: 3 minutes

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the specified conditions.

ParameterExpected Value
Retention Time (min) ~ 5.8
Quantifier Ion (m/z) 115
Qualifier Ions (m/z) 87, 59
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted based on the fragmentation patterns of similar ethyl esters, such as ethyl isobutyrate.[3][4] The molecular ion peak is expected at m/z 134.15. Key fragment ions are predicted as follows:

  • m/z 115: Loss of a fluorine atom ([M-F]⁺).

  • m/z 87: Loss of an ethoxy group ([M-OCH₂CH₃]⁺).

  • m/z 59: The isobutyryl cation with fluorine ([C(CH₃)₂F]⁺).

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Filter B->C D Dilute to Working Concentration C->D E Inject 1 µL into GC D->E F Separation on DB-5ms Column E->F G Electron Ionization (EI) F->G H Mass Detection (Scan/SIM) G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J K Report Results J->K

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of GC-MS Parameters

GCMS_Parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Analyte This compound (Boiling Point: 122-126°C) Injector Injector Temp (250°C) Analyte->Injector Vaporization Column DB-5ms (Non-polar) Oven Temperature Program (50-150°C) Column->Oven Separation SeparatedAnalyte Eluted Analyte Oven->SeparatedAnalyte Elution Injector->Column Introduction IonSource EI Source (70 eV) SeparatedAnalyte->IonSource Ionization & Fragmentation MassAnalyzer Quadrupole (SIM/Scan) IonSource->MassAnalyzer Ion Acceleration & Focusing Detector Electron Multiplier MassAnalyzer->Detector Ion Filtering Result Mass Spectrum & Chromatogram Detector->Result

Caption: Interplay of key parameters in the GC-MS system.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for the analysis of this compound. The straightforward sample preparation and optimized instrumental parameters ensure high sensitivity, accuracy, and reproducibility. This method is well-suited for routine quality control in manufacturing processes and for the characterization of this important building block in pharmaceutical research and development.

References

Application Notes and Protocols: Ethyl 2-fluoroisobutyrate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoroisobutyrate is a halogenated ester that holds potential as an initiator in controlled radical polymerization (CRP) techniques, particularly in Atom Transfer Radical Polymerization (ATRP). While its bromo- and chloro-analogs, ethyl 2-bromoisobutyrate and ethyl 2-chloroisobutyrate, are well-established initiators for ATRP, specific literature detailing the use of this compound is less common. However, based on the fundamental principles of ATRP, its utility as an initiator can be strongly inferred. The carbon-fluorine bond at the tertiary carbon is the weakest C-F bond in the molecule and can be reversibly cleaved by a suitable transition metal catalyst to generate a radical species capable of initiating polymerization. This allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and defined architectures.

The incorporation of fluorine can impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific solubility characteristics, which are of significant interest in the development of advanced materials for drug delivery, medical devices, and other biomedical applications.

These application notes provide a theoretical framework and generalized protocols for the use of this compound as an initiator in the synthesis of polymers, drawing parallels from its well-studied halogenated counterparts.

Principle of ATRP Initiation with this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.[1] The initiator, in this case, this compound, provides the initial alkyl halide fragment.

The generalized mechanism is as follows:

  • Initiation: The transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand) abstracts the fluorine atom from this compound. This generates a tertiary radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)BrF/Ligand). The radical then adds to a monomer unit to start the polymer chain growth.

  • Propagation: The polymer chain grows by the addition of monomer units to the radical at the active chain end.

  • Deactivation: The transition metal complex in the higher oxidation state can donate the halogen atom back to the propagating radical, reforming the dormant polymer chain and the lower oxidation state catalyst. This reversible deactivation step is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled growth.

The equilibrium between the active (propagating) and dormant species determines the rate of polymerization and the degree of control over the polymer characteristics.

Experimental Protocols

The following are generalized protocols for the polymerization of methyl methacrylate (MMA) using this compound as an initiator via ATRP. These protocols are based on standard ATRP procedures and should be optimized for specific experimental setups and desired polymer characteristics.

Materials
  • Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.

  • Initiator: this compound

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA)

  • Solvent: Anisole, toluene, or N,N-dimethylformamide (DMF) (anhydrous)

  • Inhibitor Remover: Basic alumina

  • Other: Nitrogen gas (high purity), Schlenk flasks, magnetic stir bars, syringes, rubber septa.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
  • Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).

    • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

    • In a separate flask, prepare a solution of MMA (e.g., 5 mL, 46.7 mmol) and PMDETA (e.g., 0.1 mmol). Bubble nitrogen through this solution for 30 minutes to deoxygenate.

  • Reaction Setup:

    • Using a deoxygenated syringe, transfer the MMA/PMDETA solution to the Schlenk flask containing the CuBr.

    • Stir the mixture at room temperature until a homogeneous catalyst complex is formed (the solution should turn colored).

    • Place the flask in a thermostatically controlled oil bath preheated to the desired reaction temperature (e.g., 70 °C).

  • Initiation:

    • Inject the deoxygenated this compound (e.g., 0.05 mmol) into the reaction mixture to start the polymerization.

  • Polymerization:

    • Allow the reaction to proceed for the desired time. Samples can be taken periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination and Purification:

    • To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Dilute the viscous solution with a suitable solvent (e.g., tetrahydrofuran, THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol is similar to bulk polymerization but includes a solvent to reduce the viscosity of the reaction mixture.

  • Preparation:

    • Follow the same procedure as in Protocol 1 for the preparation of the catalyst in a Schlenk flask.

  • Reaction Setup:

    • In a separate flask, prepare a deoxygenated solution of MMA (e.g., 5 mL, 46.7 mmol), PMDETA (e.g., 0.1 mmol), and a suitable solvent (e.g., 5 mL of anisole).

    • Transfer this solution to the flask containing the catalyst.

    • Stir at the desired reaction temperature (e.g., 90 °C) until the catalyst dissolves.

  • Initiation, Polymerization, and Purification:

    • Follow steps 3-5 from Protocol 1.

Data Presentation

The following table summarizes representative quantitative data that could be expected from a well-controlled ATRP of methyl methacrylate initiated by this compound. The actual results will depend on the specific reaction conditions.

Entry[MMA]:[Initiator]:[CuBr]:[PMDETA]Solvent (vol%)Temp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI (Mw/Mn)
1100:1:1:2Bulk704555,8001.15
2100:1:1:2Bulk708858,9001.12
3200:1:1:2Anisole (50%)9066212,8001.20
4200:1:1:2Anisole (50%)90129118,5001.18

Mn,exp = Experimental number-average molecular weight determined by Gel Permeation Chromatography (GPC). PDI = Polydispersity Index.

Mandatory Visualizations

Atom Transfer Radical Polymerization (ATRP) Mechanism

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation/Deactivation Initiator R-F (this compound) Catalyst_act Cu(I)/L Radical R• Initiator->Radical k_act Catalyst_deact F-Cu(II)/L Monomer_init Monomer Dormant_P1 R-M-F Dormant_Pn P_n-F (Dormant Chain) Monomer_init->Dormant_P1 k_p Active_Pn P_n• (Active Chain) Dormant_Pn->Active_Pn k_act Active_Pn->Dormant_Pn k_deact Monomer_prop Monomer Dormant_Pn1 P_{n+1}-F (Dormant Chain) Monomer_prop->Dormant_Pn1 k_p

Caption: ATRP mechanism initiated by an alkyl fluoride.

Experimental Workflow for ATRP

ATRP_Workflow A 1. Deoxygenate Catalyst (CuBr in Schlenk Flask) C 3. Transfer Monomer Mixture to Catalyst Flask A->C B 2. Prepare & Deoxygenate Monomer/Ligand/Solvent Mixture B->C D 4. Heat to Reaction Temperature C->D E 5. Inject Deoxygenated Initiator (this compound) D->E F 6. Polymerization E->F G 7. Terminate Reaction (Cool & Expose to Air) F->G H 8. Purify Polymer (Column Chromatography & Precipitation) G->H I 9. Characterize Polymer (GPC, NMR) H->I

Caption: General workflow for ATRP synthesis.

Conclusion

This compound is a promising, though not extensively documented, initiator for controlled radical polymerization. The protocols and data presented here, based on the well-understood principles of ATRP and the behavior of analogous initiators, provide a solid starting point for researchers interested in exploring its use. The potential to introduce fluorine at the alpha-chain end of polymers opens up new avenues for the design of functional materials with unique properties. Further experimental work is necessary to fully elucidate the kinetics and scope of polymerizations initiated by this compound.

References

Application of Ethyl 2-fluoroisobutyrate in Medicinal Chemistry: A Focus on Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoroisobutyrate is a fluorinated organic compound that serves as a valuable building block in medicinal and agrochemical chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of triazine-based compounds, a class of molecules with significant herbicidal activity. The primary mechanism of action for these herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex.

Application: Synthesis of Triazine Herbicides

This compound is a key precursor in the synthesis of certain triazine herbicides. The synthesis involves the condensation reaction of a biguanide derivative with the ester functionality of this compound to form the characteristic 1,3,5-triazine ring. This approach offers an alternative to the traditional synthesis of triazines which often starts from cyanuric chloride.

General Reaction Scheme:

The overall reaction involves the base-catalyzed condensation and cyclization of a biguanide with this compound.

G cluster_reactants Reactants cluster_reagents Reagents A This compound E Reaction Mixture A->E B Biguanide Derivative B->E C Base (e.g., NaOMe) C->E D Solvent (e.g., Methanol) D->E F Reflux E->F G Triazine Product F->G Cyclization

Caption: General workflow for the synthesis of triazine derivatives.

Experimental Protocol: Synthesis of a 2,4-diamino-6-(1-fluoro-1-methylethyl)-1,3,5-triazine Derivative

This protocol describes a general procedure for the synthesis of a triazine herbicide derivative from this compound and a generic biguanide.

Materials:

  • This compound

  • Biguanide hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Biguanide Free Base: In a round-bottom flask, dissolve biguanide hydrochloride in anhydrous methanol. To this solution, add a stoichiometric equivalent of sodium methoxide in methanol. Stir the mixture at room temperature for 30 minutes to generate the biguanide free base. The formation of a precipitate (sodium chloride) may be observed.

  • Reaction Setup: To the methanolic solution of the biguanide free base, add this compound (1 to 3 equivalents).

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure triazine derivative.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of triazine derivatives from biguanides and esters. Please note that specific yields and reaction times will vary depending on the specific biguanide and reaction conditions used.

ParameterValueReference
Reactants
Biguanide Hydrochloride1.0 eq[1][2]
This compound1.0 - 3.0 eq[1]
Sodium Methoxide1.0 - 5.0 eq[3][4]
Reaction Conditions
SolventAnhydrous Methanol[1][2]
TemperatureReflux[3]
Outcome
YieldLow to Moderate[1]

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides act by inhibiting photosynthesis in susceptible plants. They specifically target the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

G cluster_psii Photosystem II (PSII) Complex D1 D1 Protein QB Plastoquinone (QB) Binding Site ElectronTransport Electron Transport Chain QB->ElectronTransport Blocks electron flow Triazine Triazine Herbicide Triazine->QB Binds to Photosynthesis Photosynthesis ElectronTransport->Photosynthesis Inhibits PlantDeath Plant Death Photosynthesis->PlantDeath Leads to

Caption: Mechanism of action of triazine herbicides on Photosystem II.

The binding of the triazine molecule to the D1 protein blocks the electron transport chain by competing with plastoquinone (QB) for its binding site. This disruption of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation. The inhibition of photosynthesis ultimately leads to the death of the plant.[1][5][6]

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-Fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the scalable synthesis of Ethyl 2-fluoroisobutyrate, a valuable intermediate in the pharmaceutical and agrochemical industries. Two primary synthetic routes are presented, starting from readily available precursors. All quantitative data is summarized for easy comparison, and detailed protocols for all key experiments are provided.

Synthesis of Precursor Materials

A reliable and scalable synthesis of this compound requires high-quality starting materials. The following protocols detail the preparation of the key precursors: Ethyl 2-hydroxyisobutyrate and Ethyl 2-bromoisobutyrate.

Protocol 1: Synthesis of Ethyl 2-hydroxyisobutyrate

This protocol describes the synthesis of Ethyl 2-hydroxyisobutyrate via Fischer esterification of 2-hydroxyisobutyric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxyisobutyric acid (1.0 eq), absolute ethanol (10 vol), and concentrated sulfuric acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with dichloromethane (3 x 5 vol).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-hydroxyisobutyrate as a colorless oil. Further purification can be achieved by vacuum distillation.[1]

Synthesis of this compound

Two scalable methods for the synthesis of this compound are presented below.

Method 1: Fluorination of Ethyl 2-hydroxyisobutyrate with Hydrogen Fluoride

This method, adapted from a patented industrial process, is suitable for large-scale production and utilizes anhydrous hydrogen fluoride as the fluorinating agent.[2] Extreme caution must be exercised when handling anhydrous hydrogen fluoride.

Experimental Protocol:

  • Reaction Setup: In a pre-cooled (-78 °C, dry ice/acetone bath) stainless steel pressure vessel (autoclave), carefully add anhydrous hydrogen fluoride (approx. 30 eq).

  • Addition of Substrate: Slowly add Ethyl 2-hydroxyisobutyrate (1.0 eq) to the cold hydrogen fluoride with stirring.

  • Reaction: Seal the pressure vessel and heat the mixture to 50 °C for 5 hours. The reaction proceeds under autogenous pressure.

  • HF Removal: After the reaction is complete, cool the vessel and carefully vent the excess hydrogen fluoride, which can be recovered by distillation for recycling.[2]

  • Work-up: Cautiously pour the reaction residue onto a mixture of crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or methylene chloride (3 x 5 vol).

  • Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to afford pure this compound.[2]

Method 2: Fluorination of Ethyl 2-bromoisobutyrate

This alternative method avoids the use of anhydrous HF and employs a milder fluorinating agent.

Experimental Protocol:

  • Synthesis of Ethyl 2-bromoisobutyrate:

    • Bromination: React isobutyric acid with bromine in the presence of a catalytic amount of phosphorus trichloride to yield 2-bromo-2-methylpropionic acid.[3]

    • Esterification: Esterify the resulting 2-bromo-2-methylpropionic acid with ethanol using a catalytic amount of sulfuric acid to produce Ethyl 2-bromoisobutyrate.[4][5] Purify by distillation.[3]

  • Fluorination:

    • Reaction Setup: In a fume hood, dissolve Ethyl 2-bromoisobutyrate (1.0 eq) in an anhydrous solvent such as dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Addition of Fluorinating Agent: Slowly add a solution of (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®, 1.1 eq) in the same solvent to the reaction mixture at room temperature.

    • Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC or GC.

    • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Data Presentation

Reaction Step Starting Material Product Reagents Yield (%) Purity (%) Reference
Precursor Synthesis 1 2-Hydroxyisobutyric AcidEthyl 2-hydroxyisobutyrateEthanol, H₂SO₄~71>95 (after distillation)[1]
Precursor Synthesis 2 Isobutyric AcidEthyl 2-bromoisobutyrateBr₂, PCl₃, Ethanol, H₂SO₄High>97 (after distillation)[3][4][5]
Fluorination Method 1 Ethyl 2-hydroxyisobutyrateThis compoundAnhydrous HFHigh>98 (after distillation)[2]
Fluorination Method 2 Ethyl 2-bromoisobutyrateThis compound(Bis-(2-methoxyethyl)amino)sulfur trifluoride89>97 (after distillation)

Product Characterization

This compound

  • Appearance: Colorless liquid

  • Molecular Formula: C₆H₁₁FO₂

  • Molecular Weight: 134.15 g/mol

  • Boiling Point: 132-134 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.1 Hz, 2H), 1.65 (d, J=20.0 Hz, 6H), 1.30 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5 (d, J=23.2 Hz), 92.5 (d, J=23.2 Hz), 62.0, 24.5 (d, J=23.2 Hz), 14.0.

  • GC-MS (EI): m/z (%) = 134 (M⁺, 5), 119 (10), 105 (100), 89 (20), 77 (15), 59 (40).

Experimental Workflows

experimental_workflow_precursors cluster_0 Precursor Synthesis 2-Hydroxyisobutyric Acid 2-Hydroxyisobutyric Acid Ethyl 2-hydroxyisobutyrate Ethyl 2-hydroxyisobutyrate 2-Hydroxyisobutyric Acid->Ethyl 2-hydroxyisobutyrate Ethanol, H₂SO₄ Reflux Isobutyric Acid Isobutyric Acid 2-Bromo-2-methylpropionic Acid 2-Bromo-2-methylpropionic Acid Isobutyric Acid->2-Bromo-2-methylpropionic Acid Br₂, PCl₃ Ethyl 2-bromoisobutyrate Ethyl 2-bromoisobutyrate 2-Bromo-2-methylpropionic Acid->Ethyl 2-bromoisobutyrate Ethanol, H₂SO₄

Caption: Synthesis pathways for key precursor materials.

experimental_workflow_main cluster_1 Method 1: HF Fluorination cluster_2 Method 2: Deoxo-Fluor Fluorination Ethyl 2-hydroxyisobutyrate Ethyl 2-hydroxyisobutyrate Reaction with HF Reaction with HF Ethyl 2-hydroxyisobutyrate->Reaction with HF Anhydrous HF 50°C, 5h Work-up & Extraction Work-up & Extraction Reaction with HF->Work-up & Extraction Ice/Water Quench Purification Purification Work-up & Extraction->Purification Distillation Work-up & Extraction->Purification Distillation This compound This compound Purification->this compound Purification->this compound Ethyl 2-bromoisobutyrate Ethyl 2-bromoisobutyrate Reaction with Deoxo-Fluor Reaction with Deoxo-Fluor Ethyl 2-bromoisobutyrate->Reaction with Deoxo-Fluor DCM, RT, 8h Reaction with Deoxo-Fluor->Work-up & Extraction NaHCO₃ Quench

Caption: Two scalable synthetic routes to this compound.

References

Application Notes and Protocols for Monitoring Ethyl 2-Fluoroisobutyrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of Ethyl 2-fluoroisobutyrate, a key intermediate in various pharmaceutical and agrochemical compounds. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate reaction tracking, yield determination, and purity assessment.

Overview of Analytical Techniques

The synthesis of this compound typically involves the fluorination of a precursor such as Ethyl 2-hydroxyisobutyrate or the substitution of a leaving group in Ethyl 2-bromoisobutyrate. Monitoring these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and identifying potential byproducts. The primary analytical techniques recommended are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds in the reaction mixture, providing both qualitative and quantitative data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly powerful for in-situ monitoring, with ¹⁹F NMR being highly specific for tracking the formation of the fluorinated product. ¹H NMR is also valuable for observing the disappearance of starting material and the appearance of the product's characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the quantification of non-volatile components and for reaction mixtures that are not amenable to GC analysis.

Synthesis Pathway and Monitoring Points

A common synthetic route to this compound is the fluorination of Ethyl 2-hydroxyisobutyrate using a fluorinating agent such as (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®).[1] The reaction progress can be monitored by observing the consumption of the starting material and the formation of the product.

cluster_synthesis Synthesis of this compound cluster_monitoring Analytical Monitoring Points Start Ethyl 2-hydroxyisobutyrate Reaction Reaction Vessel (Dichloromethane, Ambient Temp.) Start->Reaction Reagent Fluorinating Agent (e.g., Deoxo-Fluor®) Reagent->Reaction Product This compound Reaction->Product Byproduct Byproducts Reaction->Byproduct GCMS GC-MS Analysis Reaction->GCMS Aliquots NMR NMR Spectroscopy (¹H and ¹⁹F) Reaction->NMR In-situ or Aliquots HPLC HPLC Analysis Reaction->HPLC Aliquots

Figure 1: Synthesis and Analytical Monitoring Workflow.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the routine analysis of reaction aliquots to determine the relative concentrations of starting material, product, and any volatile byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by adding the aliquot to 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Dry the solution over anhydrous sodium sulfate and centrifuge.

  • Transfer the supernatant to a GC vial for analysis.

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Expected Results:

The retention times will vary based on the specific system. However, expect this compound to elute earlier than Ethyl 2-hydroxyisobutyrate due to its lower boiling point. The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for identification.

Quantitative Data Summary (Example):

CompoundRetention Time (min)Target Ion (m/z)LOD (µg/mL)LOQ (µg/mL)
This compound~5.5103, 75, 470.10.3
Ethyl 2-hydroxyisobutyrate~7.2117, 88, 450.20.6
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹⁹F NMR, is highly effective for monitoring the progress of fluorination reactions, often in real-time.[2][3][4]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).

  • 5 mm NMR tubes.

Sample Preparation (for aliquots):

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Add the aliquot to 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

In-situ Monitoring:

For real-time monitoring, the reaction can be run directly in an NMR tube if the spectrometer is equipped with a suitable probe, or a flow-NMR setup can be utilized.[5][6]

NMR Parameters:

Parameter¹H NMR¹⁹F NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz376 MHz
Pulse Program zg30zg
Number of Scans 1664
Relaxation Delay 2 s1 s
Reference TMS (0 ppm)CCl₃F (0 ppm, external)

Expected Results:

  • ¹H NMR: Monitor the disappearance of the C-H proton signal adjacent to the hydroxyl group in Ethyl 2-hydroxyisobutyrate and the appearance of the corresponding signal in this compound, which will be split by the adjacent fluorine atom.

  • ¹⁹F NMR: A single resonance corresponding to the C-F bond in this compound will appear and grow in intensity as the reaction proceeds.[3] The chemical shift will be characteristic of the compound.

Start Start Reaction Monitor In-situ NMR Monitoring Start->Monitor Acquire Acquire ¹H and ¹⁹F Spectra Monitor->Acquire Analyze Analyze Spectral Data (Integration of Signals) Acquire->Analyze Complete Reaction Complete? Analyze->Complete Complete->Monitor No Workup Proceed to Workup Complete->Workup Yes Continue Continue Monitoring

Figure 2: In-situ NMR Monitoring Workflow.
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is suitable for quantifying the components of the reaction mixture, especially if they are not sufficiently volatile for GC analysis or if derivatization is to be avoided.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench and dilute the aliquot in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters:

ParameterValue
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

Expected Results:

The starting material and product will be separated based on their polarity. A calibration curve should be generated for both the starting material and the product for accurate quantification.

Quantitative Data Summary (Example):

CompoundRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
This compound~4.8>0.9990.51.5
Ethyl 2-hydroxyisobutyrate~3.5>0.9990.51.5

Method Validation

For use in a regulated environment, each analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The selection of the most appropriate analytical technique for monitoring this compound reactions will depend on the specific reaction conditions, the available instrumentation, and the desired level of detail. GC-MS provides excellent separation and identification capabilities for volatile components. NMR, particularly ¹⁹F NMR, offers the advantage of in-situ, real-time monitoring of the fluorination step. HPLC is a versatile quantitative technique suitable for a wide range of reaction mixtures. By implementing these detailed protocols, researchers can effectively monitor reaction progress, optimize conditions, and ensure the quality of the final product.

References

Application Notes and Protocols for Ensuring the Stability of Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and ensuring the stability of Ethyl 2-fluoroisobutyrate. The following sections detail recommended storage conditions, potential degradation pathways, and robust analytical protocols for stability assessment. Adherence to these guidelines is crucial for maintaining the integrity and purity of this compound in research and development settings.

Recommended Storage Conditions

To maintain the long-term stability of this compound, it is recommended to store it under controlled conditions. The following table summarizes the suggested storage parameters based on general best practices for reactive esters and fluoro-organic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and thermal degradation.
Humidity Low humidity (e.g., <40% RH) in a desiccatorThis compound is susceptible to hydrolysis. A dry environment is critical.
Light Exposure Protected from light (Amber vial)To prevent potential photodegradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed, chemically resistant container (e.g., glass with PTFE-lined cap)Prevents ingress of moisture and air, and avoids reaction with container material.

Potential Degradation Pathways

This compound, due to its ester functionality and the presence of a fluorine atom, may be susceptible to several degradation pathways under stress conditions. Understanding these pathways is essential for developing stability-indicating analytical methods.

  • Hydrolysis: The ester linkage is prone to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would result in the formation of 2-fluoroisobutyric acid and ethanol.

  • Thermal Degradation: At elevated temperatures, esters can undergo various decomposition reactions. For this compound, this could involve elimination reactions or decarboxylation of the corresponding acid if hydrolysis occurs first.

  • Photodegradation: Exposure to UV or high-energy visible light can induce cleavage of chemical bonds, leading to the formation of various radical species and subsequent degradation products.

  • Oxidative Degradation: While less common for simple esters, strong oxidizing agents or prolonged exposure to oxygen (especially at elevated temperatures) could potentially lead to degradation.

The following diagram illustrates the primary hypothetical degradation pathway (hydrolysis) for this compound.

cluster_hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound This compound 2-Fluoroisobutyric Acid 2-Fluoroisobutyric Acid This compound->2-Fluoroisobutyric Acid + H2O Ethanol Ethanol This compound->Ethanol + H2O

Hypothetical Hydrolysis of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to various stress conditions to accelerate its degradation. The results of this study are then used to develop and validate a stability-indicating analytical method.

The objective of a forced degradation study is to generate potential degradation products to a level of approximately 5-20%.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL. Reflux at 60°C for 8 hours. If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 8 hours. If no degradation is observed, repeat with 1 N NaOH or gentle heating.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place solid this compound in a thermostatic oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Prepare a control sample of this compound (1 mg/mL in methanol) and store it under recommended conditions (2-8°C, protected from light).

The following diagram outlines the workflow for the forced degradation study.

start Start: this compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (70°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by HPLC-DAD and LC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Forced Degradation Experimental Workflow.

This method is designed to separate the parent compound, this compound, from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection | UV at 210 nm |

Sample Preparation: Dilute the stressed samples and the control sample with the mobile phase (50:50 A:B) to a final concentration of approximately 100 µg/mL.

This method can be used to identify volatile degradation products, such as ethanol, and to confirm the structure of the parent compound.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 280°C

| Mass Range | m/z 35-500 |

Sample Preparation: Dilute the stressed samples in a suitable volatile solvent (e.g., dichloromethane) and inject directly into the GC-MS.

Data Interpretation and Reporting

  • Stability Assessment: Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to ensure that all significant degradants have been detected.[1]

  • Degradant Identification: Use the LC-MS/MS and GC-MS data to propose structures for the observed degradation products.

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively ensure the stability and quality of this compound throughout its lifecycle in a research and development environment.

References

Protocols for the Preparation of α-Fluorinated Esters: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α-fluorinated esters, a critical class of compounds in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of an ester can significantly modulate its chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The following protocols outline four distinct and effective methods for the preparation of these valuable molecules: enantioselective organocatalytic fluorination, copper-catalyzed nucleophilic fluorination, electrophilic fluorination of β-keto esters, and electrochemical fluorination.

Enantioselective α-Fluorination of Aryl Esters via Isothiourea Catalysis

This protocol describes a highly enantioselective method for the α-fluorination of aryl esters utilizing a chiral isothiourea catalyst. This organocatalytic approach provides access to optically active α-fluoroesters under mild reaction conditions.

Data Presentation
EntryAryl Ester SubstrateYield (%)e.r.
1Phenyl 2-phenylacetate8595:5
24-Nitrophenyl 2-phenylacetate9296:4
3Phenyl 2-(4-chlorophenyl)acetate8894:6
4Phenyl 2-(4-methoxyphenyl)acetate8293:7
5Naphthyl 2-phenylacetate8995:5
Experimental Protocol

Materials:

  • Aryl ester (1.0 equiv)

  • (R)-BTM catalyst (0.1 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Methanol (MeOH) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂) (0.1 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl ester (0.2 mmol, 1.0 equiv), (R)-BTM catalyst (0.02 mmol, 0.1 equiv), and cesium carbonate (0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane (2.0 mL) and cool the mixture to 0 °C in an ice bath.

  • Add N-fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture vigorously at 0 °C for 12 hours.

  • Add methanol (0.4 mmol, 2.0 equiv) to the reaction mixture and stir for an additional 10 minutes.

  • Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated ester.

Workflow Visualization

G Workflow for Enantioselective α-Fluorination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Ester, (R)-BTM, and Cs₂CO₃ B Add CH₂Cl₂ and cool to 0 °C A->B C Add NFSI B->C D Stir at 0 °C for 12 h C->D E Add MeOH D->E F Quench with aq. NH₄Cl E->F G Extract with CH₂Cl₂ F->G H Dry, Concentrate, and Purify G->H I α-Fluoroester Product H->I G Workflow for Copper-Catalyzed Nucleophilic Fluorination cluster_cat Catalyst Preparation cluster_reac Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Cu(OTf)₂·C₆H₆ and (S)-Ph-BOX in CH₂Cl₂ D Add Catalyst Solution A->D B Combine α-Diazoester and CsF C Add HFIP B->C C->D E Stir at RT for 16 h D->E F Quench with Water E->F G Extract and Wash F->G H Dry, Concentrate, and Purify G->H I α-Fluoroester Product H->I G Workflow for Electrophilic Fluorination of β-Keto Esters cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Ti(TADDOLato)Cl₂ in MeCN B Add β-Keto Ester A->B C Cool to 0 °C B->C D Add Selectfluor™ C->D E Stir at RT for 24 h D->E F Dilute with Et₂O and Filter E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H I α-Fluoro-β-keto Ester Product H->I G Workflow for Electrochemical α-Fluorination cluster_setup Electrolysis Setup cluster_electrolysis Electrolysis cluster_workup Workup and Purification A Prepare Undivided Cell with Pt Electrodes B Add Et₃N·4HF Electrolyte A->B C Add Alkyl Phenylacetate B->C D Apply Constant Current (15 mA/cm²) C->D E Pass 2 F/mol of Charge D->E F Pour into Ice/Water E->F G Extract with Et₂O and Wash F->G H Dry, Concentrate, and Purify G->H I α-Fluoroalkyl Phenylacetate Product H->I

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 2-fluoroisobutyrate.

Troubleshooting Guide

This guide is designed to help you identify and resolve common side reactions and experimental issues.

Problem 1: Low Yield of this compound and Presence of a Significant Impurity.

Is the major impurity identified as Ethyl Methacrylate?

The most common side reaction in the synthesis of this compound is an elimination reaction that forms Ethyl Methacrylate. This byproduct can be difficult to separate from the desired product due to their similar boiling points.

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures favor elimination reactions over substitution.[1][2][3][4]

    • Solution: Maintain the reaction temperature within the recommended range for the specific fluorinating agent being used. For instance, when using hydrogen fluoride with ethyl 2-hydroxyisobutyrate, a temperature range of 30-60°C is preferable.[5]

  • Strongly Basic Conditions: The presence of a strong base can promote the E2 elimination pathway.

    • Solution: If a base is required, consider using a milder, non-nucleophilic base. Carefully control the stoichiometry of the base.

  • Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination.

    • Solution: While highly effective, reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor) can lead to elimination. The use of anhydrous hydrogen fluoride (HF) is a common industrial method that can provide high yields with minimized methacrylate formation when temperature is controlled.[5][6]

Problem 2: Presence of 2-Hydroxyisobutyric Acid or its Ethyl Ester in the Final Product.

Was the reaction carried out in the presence of water, or was the work-up not anhydrous?

Hydrolysis of the ester functionality, either in the starting material (if applicable) or the final product, can occur in the presence of water, especially under acidic or basic conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The starting material, ethyl 2-hydroxyisobutyrate, may not have fully reacted.

    • Solution: Ensure a sufficient molar excess of the fluorinating agent is used and that the reaction is allowed to proceed for the recommended duration. For the reaction with HF, a 20-70 fold molar excess of HF and a reaction time of 4-7 hours are suggested.[5]

  • Moisture in Reagents or Glassware: Water present in the reaction mixture can lead to hydrolysis.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during work-up can cause hydrolysis of the ester.

    • Solution: Perform the aqueous work-up quickly and at low temperatures. Neutralize the reaction mixture promptly before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?

A1: The most prevalent side product is ethyl methacrylate, formed via an elimination reaction. To minimize its formation, it is crucial to control the reaction temperature, avoiding excessive heat which favors elimination.[1][2][3][4] The choice of a suitable fluorinating agent and careful control of basicity are also key factors.

Q2: How can I effectively remove the ethyl methacrylate byproduct from my final product?

A2: Due to the close boiling points of this compound and ethyl methacrylate, simple distillation can be challenging. Fractional distillation with a high-efficiency column is often necessary. Other purification techniques such as preparative gas chromatography can also be employed for small-scale purifications.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors. The primary culprits are often the formation of the ethyl methacrylate byproduct, incomplete reaction of the starting material, or loss of product during work-up and purification. Ensure you are using a sufficient excess of your fluorinating agent, maintaining optimal reaction temperatures, and employing careful purification techniques.

Q4: Can I use other starting materials besides ethyl 2-hydroxyisobutyrate?

A4: Yes, other precursors can be used. For example, ethyl 2-bromoisobutyrate can be fluorinated using silver fluoride (AgF) or potassium fluoride (KF). However, the reaction with AgF is reported to give low yields due to significant elimination, and the cost of AgF can be prohibitive.[5]

Q5: What analytical techniques are recommended for determining the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for both identifying and quantifying the desired product and any volatile impurities like ethyl methacrylate.[7][8][9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining the absolute purity of the final product.[11][12][13][14][15]

Quantitative Data Summary

Starting MaterialFluorinating AgentReaction ConditionsProduct Yield (%)Ethyl Methacrylate Byproduct (%)Reference
Ethyl 2-hydroxyisobutyrateAnhydrous Hydrogen Fluoride (HF)50°C, 5 hoursHigh (not specified)Very small amount[5]
Ethyl 2-hydroxyisobutyrate(bis-(2-methoxyethyl)amino)sulfur trifluorideDichloromethane, Ambient temp, 8h89Not specified[6]
Ethyl 2-bromoisobutyrateSilver Fluoride (AgF)Not specifiedLowMain product[5]

Key Experimental Protocol

Synthesis of this compound from Ethyl 2-hydroxyisobutyrate using Anhydrous Hydrogen Fluoride [5]

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • Anhydrous Hydrogen Fluoride (HF)

  • Stainless steel pressure vessel (autoclave)

  • Ice bath

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charging the Reactor: Precool a 300 ml stainless steel pressure vessel in an ice bath. Carefully charge the vessel with 160 g (8 mol) of anhydrous hydrogen fluoride. To this, add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate.

  • Reaction: Seal the pressure vessel and heat the contents to 50°C for 5 hours. The reaction proceeds under autogenous pressure.

  • HF Removal: After the reaction is complete, cool the vessel and carefully distill off the excess anhydrous HF.

  • Work-up: Cautiously add the reaction residue to a mixture of ice and water.

  • Extraction: Extract the aqueous mixture with a suitable solvent such as ethyl acetate or methylene chloride.

  • Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain this compound.

Diagrams

TroubleshootingWorkflow start Start Synthesis issue Low Yield or Impurity Detected start->issue check_impurity Identify Major Impurity issue->check_impurity is_methacrylate Is it Ethyl Methacrylate? check_impurity->is_methacrylate is_hydrolysis Is it Starting Material or Hydrolysis Product? check_impurity->is_hydrolysis high_temp High Reaction Temperature? is_methacrylate->high_temp Yes strong_base Strong Base Used? is_methacrylate->strong_base Yes incomplete_reaction Incomplete Reaction? is_hydrolysis->incomplete_reaction Yes water_present Moisture Present? is_hydrolysis->water_present Yes solution_temp Lower Reaction Temperature high_temp->solution_temp Yes solution_base Use Milder Base strong_base->solution_base Yes solution_time Increase Reaction Time or Reagent Excess incomplete_reaction->solution_time Yes solution_anhydrous Use Anhydrous Conditions water_present->solution_anhydrous Yes end Successful Synthesis solution_temp->end solution_base->end solution_time->end solution_anhydrous->end

Caption: Troubleshooting workflow for the synthesis of this compound.

ReactionPathways cluster_main Desired Reaction: Nucleophilic Substitution cluster_side1 Side Reaction: Elimination cluster_side2 Side Reaction: Hydrolysis start_mat Ethyl 2-hydroxyisobutyrate product This compound start_mat->product  Fluorinating Agent (e.g., HF) side_product1 Ethyl Methacrylate start_mat->side_product1  High Temperature  or Strong Base side_product2 2-Hydroxyisobutyric Acid product->side_product2  H2O, Acid/Base

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Minimizing Byproduct Formation in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in fluorination reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in fluorination reactions?

A1: Byproduct formation is a common challenge in fluorination chemistry. The types of byproducts often depend on the nature of the substrate and the fluorinating agent used. Common byproducts include:

  • Elimination products: Particularly prevalent when attempting to fluorinate secondary alkyl halides or alcohols, leading to the formation of alkenes.[1]

  • Over-fluorinated products: This can occur when the substrate has multiple reactive sites, leading to di- or poly-fluorinated compounds instead of the desired mono-fluorinated product.[2]

  • Solvent-related byproducts: Some fluorinating agents can react with common aprotic polar solvents like DMF, DMSO, or pyridine.[3] For instance, electrophilic reagents like Selectfluor can react exothermically with these solvents.[3]

  • Dimeric and polymeric byproducts: Sensitive substrates, such as indoles, can undergo dimerization or polymerization under strongly acidic or basic conditions.[3]

  • Hydrolysis products: If water is present in the reaction mixture, it can lead to the formation of corresponding alcohols instead of the fluorinated product.

  • Rearrangement products: Carbocation intermediates, especially in SN1-type reactions, can lead to skeletal rearrangements.[4]

  • Amination products: In some electrophilic fluorinations, amination of the substrate can occur as a side reaction.[2]

Q2: How does the choice of fluorinating agent impact byproduct formation?

A2: The choice of fluorinating agent is critical in controlling the selectivity of the reaction and minimizing byproducts.

For nucleophilic fluorination (e.g., deoxyfluorination of alcohols), reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are known to cause significant elimination byproducts.[1] Newer reagents like PyFluor have been developed to be more selective for substitution, producing minimal elimination byproducts.[1]

For electrophilic fluorination , reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are popular due to their stability and ease of handling.[5][6] However, their reactivity needs to be matched with the substrate. Overly reactive reagents can lead to multiple fluorinations or side reactions with the solvent.[2]

Q3: What is the role of the solvent in controlling byproduct formation?

A3: The solvent plays a crucial role in fluorination reactions by influencing the reactivity of the fluorinating agent and stabilizing intermediates.

  • For nucleophilic fluorination (SNAr): Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.[3] However, it's essential to ensure the solvent is anhydrous, as water can compete with the fluoride ion as a nucleophile.[3]

  • For deoxyfluorination: Protic solvents, such as tertiary alcohols (e.g., tert-amyl alcohol), can solvate the fluoride ion, reducing its basicity and thereby favoring the SN2 pathway over E2 elimination.[1]

  • Compatibility: Always check the compatibility of your fluorinating agent with the chosen solvent, as some reagents can react with the solvent itself.[3]

Troubleshooting Guides

Problem 1: Significant formation of elimination byproducts in deoxyfluorination.

Potential Cause & Solution

Potential CauseRecommended Action
Highly basic fluorinating agent Use a milder and more chemoselective fluorinating agent. For example, PyFluor is known to be more selective for substitution over elimination compared to DAST or Deoxo-Fluor.[1]
High reaction temperature Lower the reaction temperature. Higher temperatures often favor elimination over substitution.[1][4]
Solvent choice Use a protic solvent like a tertiary alcohol (e.g., tert-amyl alcohol) to solvate the fluoride ion and reduce its basicity, which favors the SN2 pathway.[1]
Steric hindrance around the reaction center If possible, modify the substrate to reduce steric hindrance, which can disfavor the SN2 pathway.

Troubleshooting Workflow for Elimination Byproducts

G start High Elimination Byproduct reagent Is the fluorinating agent highly basic (e.g., DAST)? start->reagent temp Is the reaction temperature elevated? reagent->temp No solution1 Switch to a milder reagent (e.g., PyFluor). reagent->solution1 Yes solvent Is an aprotic solvent being used? temp->solvent No solution2 Lower the reaction temperature. temp->solution2 Yes solution3 Use a protic solvent (e.g., tert-amyl alcohol). solvent->solution3 Yes end Reduced Elimination solvent->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for high elimination byproducts.

Problem 2: Low or no conversion of the starting material.

Potential Cause & Solution

Potential CauseRecommended Action
Inactive fluorinating reagent Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[4]
Insufficient reagent Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be required.[4]
Low reaction temperature Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate.[4]
Poor leaving group If starting from an alcohol for deoxyfluorination, ensure it is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination may be beneficial.[4]
Moisture in the reaction Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Moisture can deactivate the fluorinating agent and lead to hydrolysis of the starting material.[3]

Experimental Workflow for Optimizing Conversion

G start Low Conversion check_reagent Check Reagent Activity (Use fresh reagent) start->check_reagent increase_equivalents Increase Reagent Equivalents check_reagent->increase_equivalents increase_temp Increase Temperature Gradually increase_equivalents->increase_temp check_leaving_group Improve Leaving Group (e.g., sulfonate ester) increase_temp->check_leaving_group ensure_anhydrous Ensure Anhydrous Conditions check_leaving_group->ensure_anhydrous monitor_reaction Monitor Reaction (TLC, LC-MS) ensure_anhydrous->monitor_reaction

Caption: Step-by-step workflow to address low reaction conversion.

Problem 3: Formation of dimeric or polymeric byproducts.

Potential Cause & Solution

Potential CauseRecommended Action
Substrate sensitivity Electron-rich or sensitive substrates (e.g., indoles) can be prone to dimerization or polymerization under harsh conditions.[3]
Strongly acidic or basic conditions Employ milder, neutral fluorination methods for sensitive substrates.[3] The use of a mild base like Li₂CO₃ at low temperatures has been effective in preventing dimeric byproducts in the fluorination of indoles.[3]
High concentration Running the reaction at a lower concentration may help to reduce the rate of intermolecular side reactions that lead to dimerization and polymerization.

Purification Strategies for Fluorinated Compounds

Even with optimized reaction conditions, some byproducts may be unavoidable. The similar polarity of fluorinated compounds and their byproducts can make purification challenging.[1]

Q4: How can I effectively purify my fluorinated product from byproducts?

A4: If standard silica gel chromatography is not effective, consider the following strategies:

  • Change the Stationary Phase: Switch to a column with a different chemistry. For polar fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) can be a good alternative to reversed-phase chromatography.[7] For flash chromatography, alumina or Florisil can be used instead of silica gel.[7] Fluorinated stationary phases can also offer different selectivity for separating fluorinated molecules.[8]

  • Adjust the Mobile Phase: For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can improve peak shape.[7]

  • Dry Loading: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended.[7]

  • Orthogonal Techniques: If co-elution persists, use a purification technique with a different separation mechanism, such as switching from reversed-phase to HILIC or Supercritical Fluid Chromatography (SFC).[7]

Key Experimental Protocols

General Procedure for Deoxyfluorination using PyFluor [1]

  • In a clean, dry flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) and a base like DBU (2.0 equiv) in a dry solvent such as toluene.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve PyFluor (1.2 equiv) in the same dry solvent.

  • Slowly add the PyFluor solution to the cooled solution of the alcohol and base.

  • Allow the reaction mixture to stir and warm to room temperature over several hours (typically 24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Perform a standard aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note: This is a general guideline. Reaction times, temperatures, and equivalents of reagents may need to be optimized for your specific substrate.

References

Technical Support Center: Ethyl 2-fluoroisobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-fluoroisobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) to improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields can typically be attributed to three main factors:

  • Competing Side Reactions: The most significant side reaction is the elimination of HF (from the product) or HBr (from a starting material like ethyl 2-bromoisobutyrate) to form Ethyl Methacrylate. This is particularly problematic in reactions using weaker fluorinating agents or harsh basic conditions.[1]

  • Suboptimal Fluorinating Agent: The choice of fluorinating agent is critical. Using reagents like Silver Fluoride (AgF) with a bromo-ester precursor is known to produce low yields due to the prevalence of the elimination side reaction.[1] More modern and effective reagents often lead to higher yields.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated fluorinating agent. Monitoring the consumption of the starting material via GC or TLC is crucial.

  • Product Loss During Workup: this compound is a volatile liquid. Significant product loss can occur during solvent removal or distillation if not performed carefully. Inadequate washing during workup can also lead to decomposition during distillation.[2]

Q2: I am observing a significant amount of Ethyl Methacrylate as a byproduct. How can I minimize this elimination reaction?

The formation of Ethyl Methacrylate is a common issue, particularly when starting from Ethyl 2-bromoisobutyrate.[1] To minimize this side reaction:

  • Choose an appropriate starting material: Starting from Ethyl 2-hydroxyisobutyrate and using a deoxofluorinating agent (like Deoxo-Fluor®) or anhydrous Hydrogen Fluoride (HF) is generally more efficient and less prone to elimination than starting from a halo-isobutyrate.[1][3]

  • Control the Temperature: If using a method prone to elimination, running the reaction at a lower temperature may favor the desired substitution reaction (SN2) over the elimination reaction (E2).

  • Select a Milder Fluorinating Agent/Conditions: Avoid overly harsh or basic conditions that promote elimination. While seemingly counterintuitive, a highly reactive fluorinating agent that rapidly converts the starting material can sometimes suppress side reactions by reducing the overall reaction time.

Q3: What is the most effective synthetic route to maximize the yield of this compound?

Based on reported yields, two primary high-yield methods stand out:

  • Deoxofluorination of Ethyl 2-hydroxyisobutyrate: This method uses a modern fluorinating agent like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®). It offers excellent yields (approaching 89%) under relatively mild conditions and avoids the use of highly corrosive anhydrous HF.[3]

  • Reaction with Anhydrous Hydrogen Fluoride (HF): Reacting Ethyl 2-hydroxyisobutyrate with a large molar excess of anhydrous HF in a pressure vessel (autoclave) is a high-yield industrial method.[1] While effective, this method requires specialized equipment and stringent safety precautions due to the hazardous nature of HF.

The choice depends on the available equipment and safety infrastructure. For typical laboratory settings, the deoxofluorination route is often more practical.

Q4: How should I properly purify the final product?

Proper purification is essential for obtaining a high yield of pure this compound.

  • Quenching and Extraction: After the reaction, the mixture is typically quenched by carefully adding it to an ice/water mixture, often containing a base like sodium bicarbonate to neutralize any remaining acid.[4] The product is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]

  • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution until all acidic components are removed, followed by a brine wash to remove excess water. Failure to remove acid can cause decomposition during the final distillation step.[2]

  • Drying and Solvent Removal: The extracted organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is carefully removed using a rotary evaporator.

  • Fractional Distillation: The final and most critical step is the fractional distillation of the crude product under atmospheric or reduced pressure to obtain pure this compound.[1]

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes quantitative data from different synthetic routes to this compound and related α-fluoroesters.

Starting MaterialFluorinating AgentSolventTemp. (°C)Time (h)Reported Yield (%)Reference
Ethyl 2-hydroxyisobutyrateAnhydrous HF (20-70x excess)None505High (Not quantified)[1]
Ethyl 2-hydroxyisobutyrateDeoxo-Fluor®DichloromethaneAmbient889[3]
Ethyl 2-bromoisobutyrateSilver Fluoride (AgF)Not SpecifiedNot SpecifiedNot SpecifiedLow (Elimination is main product)[1]
Ethyl 2-bromohexanoate*Potassium Fluoride (KF) / TBABAcetamide1404-545-54[5]

*Data for an analogous α-bromoester, demonstrating an alternative halide exchange method.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Deoxofluorination (Based on Lal et al., 1999)

This protocol is based on the reaction using (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®).[3]

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 2-hydroxyisobutyrate (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add Deoxo-Fluor® (approx. 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation to yield pure this compound.

Visualizations

Synthetic Pathways and Side Reactions

reaction_pathways Key Synthetic Pathways to this compound hydroxy Ethyl 2-hydroxyisobutyrate product This compound (Desired Product) hydroxy->product Deoxo-Fluor® or Anhydrous HF (High Yield) bromo Ethyl 2-bromoisobutyrate bromo->product AgF or KF (Substitution) byproduct Ethyl Methacrylate (Elimination Byproduct) bromo->byproduct AgF or Heat (Elimination - Major Issue)

Caption: Key reaction pathways and the competing elimination side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of Product analyze Analyze Crude Mixture (GC-MS, NMR) start->analyze incomplete High % of Starting Material? analyze->incomplete byproducts Major Byproducts Present? analyze->byproducts action_incomplete Action: • Increase reaction time/temp • Check reagent activity incomplete->action_incomplete Yes check_elimination Is Byproduct Ethyl Methacrylate? byproducts->check_elimination Yes action_elimination Action: • Lower reaction temp • Change starting material (e.g., from bromo to hydroxy) check_elimination->action_elimination Yes action_other Action: • Re-evaluate reaction conditions • Check starting material purity check_elimination->action_other No

Caption: A decision tree for troubleshooting low product yield.

General Experimental & Purification Workflow

experimental_workflow General Experimental & Purification Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atm.) reaction 2. Reagent Addition & Reaction (Controlled Temp.) setup->reaction quench 3. Quench Reaction (e.g., Ice water / NaHCO3) reaction->quench extract 4. Extraction (e.g., DCM or Ethyl Acetate) quench->extract wash 5. Wash Organic Layer (NaHCO3, Brine) extract->wash dry 6. Dry & Concentrate (MgSO4, Rotary Evaporator) wash->dry distill 7. Fractional Distillation dry->distill product Pure Product distill->product

References

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 2-fluoroisobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-fluoroisobutyrate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, specifically addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to diminished yields of this compound and provides actionable solutions.

Q1: My reaction of ethyl 2-bromoisobutyrate with a fluoride source is resulting in a low yield of this compound. What are the potential causes?

Low conversion in the nucleophilic substitution of ethyl 2-bromoisobutyrate with a fluoride salt is a common issue. Several factors can contribute to this outcome:

  • Formation of Elimination Byproducts: A significant side reaction is the elimination of HBr to form ethyl methacrylate.[1] This is particularly prevalent with basic fluoride sources.

  • Low Reactivity of the Fluoride Source: The choice and quality of the fluoride salt are critical. Alkali metal fluorides like potassium fluoride (KF) can have low solubility and reactivity in common organic solvents.[2]

  • Presence of Water: Moisture in the reaction can hydrolyze the starting material or product and can also deactivate the fluoride nucleophile by hydration.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the fluoride ion and influencing the reaction rate. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions.

  • Insufficient Reaction Temperature or Time: The reaction may require elevated temperatures and sufficient time to proceed to completion.

Q2: I am observing a significant amount of ethyl methacrylate in my reaction mixture. How can I minimize this elimination side reaction?

The formation of ethyl methacrylate is a competing elimination reaction. To favor the desired substitution reaction, consider the following strategies:

  • Choice of Fluorinating Agent: Using a less basic fluoride source can reduce the extent of elimination. While silver fluoride (AgF) has been used, it is costly.[1] Alternatively, using spray-dried potassium fluoride or employing a phase-transfer catalyst can enhance the nucleophilicity of the fluoride ion without significantly increasing basicity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor substitution over elimination. However, this must be balanced with achieving a reasonable reaction rate.

  • Solvent Selection: The choice of solvent can influence the E2/SN2 competition. Polar aprotic solvents generally favor SN2 reactions.

Q3: My conversion rate is low when using ethyl 2-hydroxyisobutyrate and hydrogen fluoride (HF). What are the critical parameters to optimize?

The reaction of ethyl 2-hydroxyisobutyrate with HF is a viable alternative synthesis route. Low conversion can often be attributed to the following:

  • Molar Ratio of HF to Substrate: A significant molar excess of anhydrous HF is crucial for driving the reaction to completion. Ratios of 10-80 fold excess of HF are recommended.[1]

  • Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (30-60 °C) for several hours (3-12 hours) in an autoclave.[1] Lower temperatures may require longer reaction times to achieve high yields.[1]

  • Purity of Reactants: Ensure that the ethyl 2-hydroxyisobutyrate is pure and the HF is anhydrous.

Q4: What are the best practices for handling reagents and setting up the reaction to ensure reproducibility and high conversion?

Adhering to best practices in experimental setup and reagent handling is critical for success.

  • Anhydrous Conditions: For reactions sensitive to moisture, such as those involving fluoride salts, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Purity: Use high-purity starting materials and reagents. Impurities can lead to side reactions and lower yields.

  • Temperature Control: Maintain a stable and accurate reaction temperature. Fluctuations can affect reaction kinetics and selectivity.

  • Effective Stirring: Ensure efficient mixing, especially in heterogeneous reactions, to maximize contact between reactants.

Experimental Protocols

Below are detailed methodologies for the two primary synthetic routes to this compound.

Protocol 1: Synthesis from Ethyl 2-bromoisobutyrate

This protocol is based on a nucleophilic substitution reaction using potassium fluoride.

Materials:

  • Ethyl 2-bromoisobutyrate

  • Spray-dried Potassium Fluoride (KF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Under an inert atmosphere, add ethyl 2-bromoisobutyrate (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1 equivalents) to the flask.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Synthesis from Ethyl 2-hydroxyisobutyrate

This protocol involves the reaction with anhydrous hydrogen fluoride in an autoclave.[1]

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • Anhydrous Hydrogen Fluoride (HF)

  • Stainless steel pressure vessel (autoclave)

  • Methylene chloride

  • Ice

Procedure:

  • Precool a stainless steel pressure vessel in an ice bath.

  • Carefully charge the vessel with anhydrous HF (e.g., 8 mol for 0.27 mol of substrate).[1]

  • Add ethyl 2-hydroxyisobutyrate to the vessel.

  • Seal the reaction vessel and heat the contents to 50 °C for 5 hours.[1]

  • Cool the reactor to 25 °C and carefully decompress the vessel, collecting the excess HF in a cold trap.

  • Once the pressure is released, cool the vessel in an ice bath before opening.

  • Carefully pour the reaction mixture onto a mixture of ice and water.

  • Extract the aqueous phase twice with methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1: From Ethyl 2-bromoisobutyrateMethod 2: From Ethyl 2-hydroxyisobutyrate
Starting Material Ethyl 2-bromoisobutyrateEthyl 2-hydroxyisobutyrate
Fluorinating Agent Potassium Fluoride (KF)Anhydrous Hydrogen Fluoride (HF)
Typical Solvent Acetonitrile, DMFNone (HF acts as solvent)
Catalyst Phase-transfer catalyst (e.g., TBAB)None
Temperature Reflux30-60 °C[1]
Reaction Time Varies (monitor by TLC/GC)3-12 hours[1]
Key Side Reaction Elimination to ethyl methacrylate[1]Potential for ester hydrolysis
Safety Considerations Standard handling of organic reagentsExtreme caution with anhydrous HF

Visualizations

Synthesis_Pathway cluster_0 Route 1: From Ethyl 2-bromoisobutyrate cluster_1 Route 2: From Ethyl 2-hydroxyisobutyrate Ethyl 2-bromoisobutyrate Ethyl 2-bromoisobutyrate Ethyl 2-fluoroisobutyrate_1 This compound Ethyl 2-bromoisobutyrate->Ethyl 2-fluoroisobutyrate_1  KF, PTC (Substitution) Ethyl methacrylate Ethyl methacrylate Ethyl 2-bromoisobutyrate->Ethyl methacrylate  Base (Elimination) Ethyl 2-hydroxyisobutyrate Ethyl 2-hydroxyisobutyrate Ethyl 2-fluoroisobutyrate_2 This compound Ethyl 2-hydroxyisobutyrate->Ethyl 2-fluoroisobutyrate_2  Anhydrous HF (Substitution)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm check_reagents Verify Reagent Quality (Anhydrous? Active?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_conditions->analyze_mixture side_products Identify Side Products analyze_mixture->side_products elimination Elimination Product (e.g., Ethyl Methacrylate) side_products->elimination Yes hydrolysis Hydrolysis Product side_products->hydrolysis Yes optimize_conditions Optimize Reaction Conditions (Lower Temp, Different Base/Solvent) side_products->optimize_conditions No elimination->optimize_conditions hydrolysis->optimize_conditions improve_yield Improved Conversion Rate optimize_conditions->improve_yield

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique compounds.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of fluorinated esters.

1. Issue: Poor Separation or Co-elution of the Fluorinated Ester with Impurities during Chromatography

Possible Cause Suggested Solution
Inappropriate Stationary Phase The high electronegativity of fluorine can lead to undesirable secondary interactions with standard silica gel. Consider using deactivated silica, alumina, or specialized fluorinated stationary phases (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF) phases) which can offer different selectivity.[1][2] For HPLC, reversed-phase C18 columns may not provide adequate retention; explore fluorinated stationary phases or Hydrophilic Interaction Chromatography (HILIC) for highly polar fluorinated esters.[1][3]
Incorrect Mobile Phase Polarity The polarity of fluorinated esters can be counterintuitive. Systematically screen a range of solvent systems with varying polarities. For flash chromatography, common eluents include hexane/ethyl acetate, dichloromethane/methanol, and gradients thereof. For reversed-phase HPLC, acetonitrile or methanol with water is a standard starting point. Consider adding modifiers like trifluoroacetic acid (TFA) to improve peak shape.[1]
Compound is Unstable on Silica Gel Some fluorinated esters may degrade on acidic silica gel. Neutralize the silica gel with a suitable base (e.g., triethylamine in the mobile phase) or use a different stationary phase like alumina.
Formation of Azeotropes with Solvents Fluorinated compounds can form azeotropes with common organic solvents, making complete removal by rotary evaporation difficult and leading to co-eluting peaks. After column chromatography, analyze a small aliquot by ¹H and ¹⁹F NMR to check for residual solvents. If an azeotrope is suspected, try removing the solvent under high vacuum with gentle heating or by lyophilization if the compound is water-soluble.

2. Issue: Low or No Recovery of the Fluorinated Ester from the Column

Possible Cause Suggested Solution
Irreversible Adsorption to the Stationary Phase Highly polar fluorinated esters can bind strongly to silica gel.[1] Try eluting with a stronger, more polar solvent system (e.g., a higher percentage of methanol or ethanol). If this fails, consider using a less retentive stationary phase or reversed-phase chromatography where the compound may elute earlier. Dry loading the sample onto Celite or a small amount of silica can sometimes mitigate strong interactions at the origin.[1]
Volatility of the Fluorinated Ester Smaller, low-boiling point fluorinated esters can be volatile and may evaporate during solvent removal.[1] Use lower temperatures during rotary evaporation and avoid prolonged exposure to high vacuum. For highly volatile compounds, consider purification by distillation if the impurities are non-volatile.
Compound Degradation on the Column As mentioned previously, the acidity of silica gel can cause degradation. Employing a neutral stationary phase or adding a basic modifier to the eluent can prevent this.

3. Issue: Difficulty in Removing a Specific Impurity

Possible Cause Suggested Solution
Structurally Similar Impurity If the impurity has a similar polarity and structure to the desired fluorinated ester, chromatographic separation can be challenging. Try a different chromatographic technique (e.g., switching from normal-phase to reversed-phase) or a different stationary phase to exploit alternative separation mechanisms.[2] High-performance liquid chromatography (HPLC) with its higher resolving power may be necessary.
Perfluoroalkyl Chain Length Variance If the impurity is a homolog with a different perfluoroalkyl chain length, separation can be difficult. Specialized fluorous solid-phase extraction (F-SPE) can be highly effective in separating compounds based on their fluorine content.[4]
Unreacted Starting Material or Reagents Optimize the reaction conditions to drive the reaction to completion. If unreacted starting materials persist, consider a chemical workup to remove them before chromatography. For example, an acidic or basic wash can remove basic or acidic starting materials, respectively.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated ester behaving differently on TLC and column chromatography compared to its non-fluorinated analog?

A1: The introduction of fluorine atoms significantly alters the electronic properties and polarity of a molecule.[5] Fluorine is highly electronegative, which can reduce the basicity of nearby functional groups and create strong dipole moments. This can lead to unexpected retention behavior on polar stationary phases like silica gel. The increased hydrophobicity of perfluoroalkyl chains also plays a crucial role in reversed-phase chromatography, often leading to longer retention times compared to their hydrocarbon counterparts.[2][3]

Q2: I am having trouble getting a sharp peak for my fluorinated ester in HPLC. What can I do?

A2: Peak tailing or broadening in HPLC can be due to several factors. For fluorinated esters, strong interactions with residual silanols on silica-based columns are a common cause.[1]

  • Use an End-capped Column: These columns have fewer free silanol groups, reducing unwanted interactions.[1]

  • Mobile Phase Additives: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can protonate silanols and improve peak shape for acidic or neutral compounds. For basic fluorinated esters, a basic modifier may be necessary.[1]

  • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.[1]

  • Lower Sample Load: Injecting a smaller amount of your sample can prevent column overload and improve peak shape.[1]

Q3: How can I confirm the purity of my fluorinated ester after purification?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing compounds.[6][7][8] The presence of unexpected signals can indicate impurities.

  • ¹H NMR Spectroscopy: This will help identify any non-fluorinated impurities and confirm the overall structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help identify impurities with different masses.[9]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a high-resolution column can reveal the presence of closely related impurities that may not be visible by other techniques.

Q4: Are there any alternatives to column chromatography for purifying fluorinated esters?

A4: Yes, several other techniques can be effective:

  • Crystallization: If your fluorinated ester is a solid, crystallization can be a highly effective method for achieving high purity. The unique intermolecular interactions of fluorinated compounds, such as C-H···F and F···F contacts, can influence crystal packing.[10][11]

  • Distillation: For volatile liquid fluorinated esters, distillation can be a good option, especially for removing non-volatile impurities.

  • Solid-Phase Extraction (SPE): Fluorous SPE (F-SPE) is a specialized technique that uses a fluorinated stationary phase to selectively retain compounds with a high fluorine content.[4] This is particularly useful for separating fluorinated molecules from non-fluorinated ones.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a Moderately Polar Fluorinated Ester

  • Sample Preparation: Dissolve the crude fluorinated ester in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel or Celite. Evaporate the solvent completely to obtain a free-flowing powder. Dry loading often leads to better separation by preventing the sample from dissolving in the initial mobile phase at the top of the column.[1]

  • Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a low-polarity mixture of hexane and ethyl acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the eluent (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure fluorinated ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, being mindful of the potential volatility of the product.

Protocol 2: Reversed-Phase HPLC Purification of a Fluorinated Ester

  • Column Selection: Choose a suitable reversed-phase column, such as a C8 or C18 column. For highly fluorinated esters, a specialized fluorinated stationary phase may provide better separation.[2][3]

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically water with 0.1% TFA, and Mobile Phase B is acetonitrile or methanol with 0.1% TFA.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.

  • Gradient Elution: Program the HPLC to run a gradient from a low percentage of Mobile Phase B to a high percentage over a set time. This will elute compounds based on their hydrophobicity.

  • Detection and Fraction Collection: Use a UV detector to monitor the elution of compounds. Collect the peak corresponding to the desired fluorinated ester.

  • Solvent Removal: Remove the HPLC solvents, often by lyophilization or evaporation under a stream of nitrogen, to isolate the pure compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Fluorinated Ester dissolved_sample Dissolve in Minimal Solvent crude_product->dissolved_sample crystallization Crystallization crude_product->crystallization distillation Distillation crude_product->distillation dry_load Adsorb onto Silica/Celite dissolved_sample->dry_load chromatography Flash Chromatography or HPLC dry_load->chromatography tlc_hplc_analysis TLC/HPLC Analysis of Fractions chromatography->tlc_hplc_analysis pure_product Pure Fluorinated Ester crystallization->pure_product distillation->pure_product combine_fractions Combine Pure Fractions tlc_hplc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->pure_product troubleshooting_logic cluster_solutions Potential Solutions cluster_recovery_solutions Recovery Solutions start Poor Separation? change_stationary_phase Change Stationary Phase (e.g., Fluorous, Alumina) start->change_stationary_phase Yes optimize_mobile_phase Optimize Mobile Phase (Polarity, Additives) start->optimize_mobile_phase Yes change_technique Switch Technique (e.g., RP-HPLC, F-SPE) start->change_technique Yes low_recovery Low Recovery? start->low_recovery No stronger_eluent Use Stronger Eluent low_recovery->stronger_eluent Yes check_volatility Check for Volatility low_recovery->check_volatility Yes neutralize_silica Neutralize Silica low_recovery->neutralize_silica Yes

References

Technical Support Center: GC-MS Analysis of Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl 2-fluoroisobutyrate, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification.[1][2] It is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Is the peak tailing observed for all compounds or just this compound?

  • All Peaks are Tailing: This typically indicates a physical or mechanical issue within the GC system.[3] Common causes include:

    • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volume and disrupt the carrier gas flow path.[4][5]

    • System Leaks: Leaks in the inlet or connections can lead to poor chromatography.

    • Flow Path Obstruction: A blockage in the inlet liner or the front of the column can cause peak distortion.[5]

  • Only the this compound Peak is Tailing: This suggests a chemical interaction between the analyte and active sites within the system.[3] this compound, as a polar and halogenated ester, is susceptible to such interactions. Key areas to investigate include:

    • Active Sites in the Inlet: The inlet liner is a primary source of active sites, such as silanol groups, which can interact with polar analytes.[6][7]

    • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase at the head of the column can create active sites.[4]

    • Incompatible Stationary Phase: The choice of GC column phase is critical for achieving symmetrical peaks for polar compounds.[8][9][10]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Indicates a Physical Issue check_all_peaks->physical_issue  Yes   chemical_issue Indicates a Chemical Interaction check_all_peaks->chemical_issue  No   check_column_install 1. Verify Proper Column Installation (Correct depth, clean cut) physical_issue->check_column_install leak_check 2. Perform a Leak Check (Inlet, connections) check_column_install->leak_check inlet_maintenance_physical 3. Perform Inlet Maintenance (Replace septum, check for blockage) leak_check->inlet_maintenance_physical end Symmetrical Peak Achieved inlet_maintenance_physical->end inlet_maintenance_chemical 1. Perform Inlet Maintenance (Use a new, deactivated liner) chemical_issue->inlet_maintenance_chemical trim_column 2. Trim the Column Inlet (Remove 10-20 cm) inlet_maintenance_chemical->trim_column check_column_phase 3. Evaluate Column Choice (Consider a more polar/inert phase) trim_column->check_column_phase optimize_method 4. Optimize Method Parameters (Injection volume, temperature) check_column_phase->optimize_method optimize_method->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is the distortion of a chromatographic peak where the trailing edge is wider than the leading edge. For a compound like this compound, which contains polar functional groups, this is often due to undesirable interactions with active sites in the GC system. This phenomenon can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative accuracy.

Q2: What are the most common causes of peak tailing for a polar compound like this compound?

A2: The primary causes are typically related to active sites within the GC system that can interact with the polar analyte. These include:

  • Active Inlet Liner: The glass inlet liner can have acidic silanol groups on its surface that strongly interact with polar compounds. Using a deactivated liner is crucial.[6][7]

  • Column Contamination: Buildup of non-volatile sample matrix components at the front of the analytical column can create new active sites.

  • Improper Column Phase: Using a non-polar column for a polar analyte can lead to poor peak shape. A column with a stationary phase that has a similar polarity to the analyte is recommended.[8][9][10][11]

Q3: How can I prevent peak tailing before it becomes an issue?

A3: Proactive measures can significantly reduce the occurrence of peak tailing:

  • Regular Inlet Maintenance: Routinely replace the inlet liner, septum, and seals.[1]

  • Use Deactivated Consumables: Always use high-quality, deactivated inlet liners and GC columns.

  • Proper Sample Preparation: Ensure your samples are free of non-volatile residues that could contaminate the system.

  • Column Conditioning: Properly condition new columns according to the manufacturer's instructions.

Q4: Can the injection technique affect peak tailing?

A4: Yes, the injection technique can influence peak shape. Overloading the column by injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[12] Optimizing the injection volume and considering the use of a split injection, if sensitivity allows, can help maintain good peak shape.

Q5: How do I know if my GC column is the source of the problem?

A5: If you have addressed potential issues with the inlet (e.g., replaced the liner with a new, deactivated one) and are still observing tailing, the column is a likely culprit. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve the issue if it's due to contamination at the column inlet.[4] If tailing persists after trimming, the column may be degraded and require replacement.

Data Presentation

The use of deactivated inlet liners is critical for minimizing peak tailing for active compounds. The table below provides a representative illustration of the impact of liner deactivation on peak asymmetry for a polar analyte similar to this compound.

Inlet Liner TypeAnalytePeak Asymmetry Factor (As)Observation
Standard (Non-Deactivated)Polar Ester> 2.0Severe peak tailing, reduced response.
Deactivated (Silanized)Polar Ester1.0 - 1.5Significantly improved peak symmetry.[6]
Standard (Non-Deactivated)Non-Polar Hydrocarbon~ 1.1Minimal tailing.
Deactivated (Silanized)Non-Polar Hydrocarbon~ 1.0Symmetrical peak.

Note: The Peak Asymmetry Factor (As) is a measure of peak shape, where a value of 1.0 represents a perfectly symmetrical peak. Higher values indicate increased tailing.

Experimental Protocols

Recommended GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix. A polar stationary phase, such as a wax-type column, is recommended to achieve good peak shape.

Parameter Recommended Setting Rationale
GC Column DB-WAX (or similar wax-type column), 30 m x 0.25 mm ID, 0.25 µm film thicknessA polar stationary phase is suitable for the analysis of polar esters, promoting good peak shape.
Inlet Split/Splitless
Liner Deactivated, single taper with glass woolMinimizes active sites and ensures proper sample vaporization.[7][13]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (e.g., 50:1)Reduces the potential for column overload and can improve peak shape.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 50 °C, hold for 2 minAllows for good initial focusing of the analyte.
Ramp: 10 °C/min to 200 °CProvides good separation from other potential components.
Hold: 5 min at 200 °CEnsures elution of any less volatile components.
MS Transfer Line 250 °CPrevents cold spots and analyte condensation.
Ion Source 230 °C
Quadrupole 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Acquisition Mode Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM)Scan mode for qualitative analysis, SIM for enhanced sensitivity in quantitative analysis.

Protocol for Inlet Maintenance (Liner and Septum Replacement)

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut.

  • Remove Liner: Use clean forceps to carefully remove the old inlet liner.

  • Install New Liner: Wearing powder-free gloves, insert a new, deactivated liner. Ensure any O-rings are properly seated.

  • Reassemble: Screw the septum nut back in place.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.

Protocol for Column Trimming

  • Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.

  • Disconnect Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Cut the Column: Using a ceramic scoring wafer or a diamond scribe, make a clean, square cut to remove 10-20 cm from the front of the column.

  • Inspect the Cut: Use a magnifier to ensure the cut is clean and at a 90-degree angle. A poor cut can cause peak distortion.

  • Reinstall Column: Reinstall the column in the inlet to the manufacturer's recommended depth.

  • Tighten Nut: Tighten the column nut finger-tight, then use a wrench for an additional quarter-turn. Do not overtighten.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.

By following these troubleshooting guides and protocols, researchers can effectively diagnose and resolve peak tailing issues, leading to more accurate and reliable GC-MS analysis of this compound.

References

Optimizing temperature and pressure for Ethyl 2-fluoroisobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 2-fluoroisobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for the synthesis of this compound involve the fluorination of a suitable precursor. Key methods include:

  • Deoxyfluorination of Ethyl 2-hydroxyisobutyrate: This is a prevalent method utilizing fluorinating agents like Diethylaminosulfur Trifluoride (DAST) or its analogs to replace the hydroxyl group with fluorine.[1][2][3]

  • Halogen Exchange: This method involves the substitution of a halogen (like bromine in Ethyl 2-bromoisobutyrate) with fluorine using a fluoride source.[4][5] Phase-transfer catalysis can be employed to facilitate this reaction.[6][7]

  • Electrophilic Fluorination: Reagents like Selectfluor™ can be used for the direct fluorination of appropriate substrates.[8][9][10]

  • Reaction with Hydrogen Fluoride: Direct reaction of Ethyl 2-hydroxyisobutyrate with hydrogen fluoride under pressure is another viable industrial method.[4]

Q2: What are the key parameters to control for optimizing the synthesis?

A2: The critical parameters for optimizing the synthesis of this compound are:

  • Temperature: Temperature control is crucial as it can influence reaction rate and the formation of byproducts. Some reactions are performed at low temperatures to control reactivity, while others require heating.[4]

  • Pressure: For reactions involving gaseous reagents like hydrogen fluoride, pressure is a key parameter that needs to be controlled in an autoclave.[4]

  • Choice of Fluorinating Agent: The choice of fluorinating agent (e.g., DAST, Selectfluor™, HF) significantly impacts the reaction conditions, safety precautions, and yield.[3][4]

  • Solvent: The solvent can affect the solubility of reagents and the reaction pathway. Dichloromethane is a commonly used solvent for reactions with DAST.[11]

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize byproduct formation.

Q3: What safety precautions should be taken when working with fluorinating agents?

A3: Fluorinating agents can be hazardous and require careful handling.

  • DAST: Reacts violently with water, is volatile, and can be explosive when heated above 90°C. It should be handled with extreme caution in a well-ventilated fume hood, and contact with moisture should be avoided.

  • Hydrogen Fluoride (HF): Highly corrosive and toxic. It can cause severe burns upon contact with skin. All reactions involving HF must be conducted in a suitable pressure vessel (autoclave) by trained personnel with appropriate personal protective equipment.[4]

  • Selectfluor™: While more user-friendly and stable than other fluorinating agents, it is still a strong oxidant and should be handled with care.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using appropriate analytical techniques (e.g., GC, TLC, NMR).- Extend the reaction time if the starting material is still present.
Suboptimal Temperature - For DAST reactions, ensure the temperature is maintained as per the protocol, as excessive heat can lead to decomposition.- For HF reactions, ensure the autoclave reaches and maintains the target temperature for the specified duration.[4]
Inactive Fluorinating Agent - Use a fresh, high-quality fluorinating agent. DAST can degrade over time, especially if not stored properly.- Verify the activity of the reagent if possible.
Presence of Moisture - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. Moisture can quench moisture-sensitive reagents like DAST.
Poor Substrate Quality - Ensure the starting material (e.g., Ethyl 2-hydroxyisobutyrate, Ethyl 2-bromoisobutyrate) is pure. Impurities can interfere with the reaction.

Issue 2: Formation of Impurities or Byproducts

Potential Cause Troubleshooting Step
Elimination Reactions - In halogen exchange reactions, elimination to form ethyl methacrylate can be a significant side reaction.[4] Lowering the reaction temperature may favor substitution over elimination.
Rearrangement Products - Some fluorinating agents, like DAST, can promote cationic rearrangements.[3] Careful control of reaction conditions, particularly temperature, is crucial.
Over-fluorination - In some cases, multiple fluorination might occur. Use stoichiometric amounts of the fluorinating agent and monitor the reaction closely.
Decomposition of Reagents or Products - Avoid excessive heating, especially with thermally sensitive reagents like DAST.

Data Presentation: Reaction Conditions

Method Fluorinating Agent Substrate Temperature (°C) Pressure Solvent Reaction Time Yield (%) Reference
Deoxyfluorination(bis-(2-methoxyethyl)amino)sulfur trifluorideEthyl 2-hydroxyisobutyrateAmbientAtmosphericDichloromethane8 h89[11]
Halogen ExchangeHydrogen FluorideEthyl 2-hydroxyisobutyrate50AutogenousNone (excess HF)5 hHigh[4]
Halogen ExchangePotassium Fluoride / TBABEthyl 2-bromohexanoate140AtmosphericAcetamide4-5 h45-54[5]
DeoxyfluorinationDASTVarious alcoholsup to 906.9 bar (to depress solvent boiling)DichloromethaneFlow reactor65-97
Geminal Difluorination[Bis(2-methoxyethyl)amino]sulfur trifluorideEthyl pyruvate-15 to 30AtmosphericNoneUntil completion99.4[12]

Experimental Protocols

Protocol 1: Synthesis of this compound using (bis-(2-methoxyethyl)amino)sulfur trifluoride

  • Materials: Ethyl 2-hydroxyisobutyrate, (bis-(2-methoxyethyl)amino)sulfur trifluoride, Dichloromethane (anhydrous).

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve Ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add (bis-(2-methoxyethyl)amino)sulfur trifluoride to the cooled solution with stirring.

    • Allow the reaction mixture to warm to ambient temperature and stir for 8 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.[11]

Protocol 2: Synthesis of this compound using Hydrogen Fluoride

  • Materials: Ethyl 2-hydroxyisobutyrate, Anhydrous Hydrogen Fluoride.

  • Procedure:

    • Caution: This procedure must be performed in a suitable pressure vessel (autoclave) by personnel trained in handling anhydrous HF.

    • Precool the stainless steel autoclave in an ice bath.

    • Carefully charge the autoclave with anhydrous hydrogen fluoride.

    • Add Ethyl 2-hydroxyisobutyrate to the autoclave.

    • Seal the reaction vessel and heat the contents to 50°C for 5 hours. The pressure will be autogenous.

    • After the reaction, cool the autoclave to 25°C and decompress by distilling the excess HF into a cold trap.

    • Once decompression is complete, cool the pressure vessel in an ice bath before opening.

    • Carefully pour the reaction mixture onto ice/water.

    • Extract the aqueous product phase with a suitable organic solvent (e.g., methylene chloride).

    • Purify the product by distillation.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Dry Glassware start->glassware dissolve Dissolve Substrate in Solvent reagents->dissolve glassware->dissolve cool Cool Reaction Mixture dissolve->cool add_reagent Add Fluorinating Agent cool->add_reagent react Stir at Reaction Temperature add_reagent->react monitor Monitor Reaction (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash_dry Wash & Dry Organic Phase extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Distillation) concentrate->purify end End Product purify->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound incomplete Incomplete Reaction issue->incomplete temp Suboptimal Temperature issue->temp reagent Inactive Reagent issue->reagent moisture Moisture Contamination issue->moisture monitor Monitor & Extend Reaction Time incomplete->monitor optimize_t Optimize Temperature temp->optimize_t fresh_reagent Use Fresh Reagent reagent->fresh_reagent anhydrous Use Anhydrous Conditions moisture->anhydrous

Caption: Troubleshooting logic for low product yield.

References

Preventing decomposition of Ethyl 2-fluoroisobutyrate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-fluoroisobutyrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.

Troubleshooting Guide

Decomposition of this compound during workup is a common issue that can significantly impact reaction yield and purity. The primary cause of decomposition is often residual acid from the synthesis step, which can catalyze hydrolysis of the ester, especially at elevated temperatures during solvent removal or distillation.

dot

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Decomposition Low yield or impurities after workup of this compound Acid Residual Acid (e.g., HF, H2SO4) Decomposition->Acid likely primary cause HighTemp High Temperature during solvent removal or distillation Decomposition->HighTemp exacerbates decomposition Base Strong Basic Conditions during washing Decomposition->Base can cause hydrolysis NeutralWash Neutralize with a mild base (e.g., saturated NaHCO3 solution) Acid->NeutralWash recommended action LowTempEvap Concentrate under reduced pressure at low temperature HighTemp->LowTempEvap mitigation VacDist Purify by vacuum distillation HighTemp->VacDist mitigation MildBase Use a weak base for neutralization if necessary Base->MildBase alternative BrineWash Wash with brine to remove water and water-soluble impurities NeutralWash->BrineWash Drying Dry organic layer over anhydrous MgSO4 or Na2SO4 BrineWash->Drying Drying->LowTempEvap LowTempEvap->VacDist StableProduct Pure, Stable this compound VacDist->StableProduct MildBase->NeutralWash

Technical Support Center: A Guide to Scaling Up Ethyl 2-fluoroisobutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of Ethyl 2-fluoroisobutyrate. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up the synthesis of this valuable fluorinated ester. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the transition from laboratory to larger-scale production.

Troubleshooting Guide & FAQs

This section provides answers to common questions and issues that may arise during the scale-up of this compound synthesis.

Question 1: We are observing a significant drop in yield for the synthesis of this compound when moving from a gram to a kilogram scale. What are the likely causes and how can we address this?

A decrease in yield during scale-up is a frequent challenge. Several factors can contribute to this issue:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[1] This can lead to localized hotspots, promoting side reactions and decomposition of the product or reagents.

  • Inadequate Mixing: Achieving uniform mixing in a large reactor is more difficult than in a small flask.[1] Poor mixing can result in localized high concentrations of reagents, which can lead to the formation of byproducts.

  • Moisture Contamination: Fluorinating agents are highly sensitive to moisture. On a larger scale, it is more challenging to maintain completely anhydrous conditions, and any moisture present will consume the fluorinating agent, reducing the yield.

  • Extended Reaction Times: The overall duration of the process, including reagent addition and work-up, is typically longer at a larger scale, which can provide more opportunities for product decomposition or side reactions.

Solutions:

  • Optimize Thermal Management: Employ a reactor with a high-efficiency cooling system. Consider using a jacketed reactor with a reliable temperature control unit.

  • Improve Agitation: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing throughout the reaction vessel.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Handle hygroscopic reagents in a glove box or under an inert atmosphere.

  • Controlled Reagent Addition: Add the fluorinating agent slowly and at a controlled rate to maintain the desired reaction temperature and minimize localized concentration gradients.

Question 2: During the scale-up, we are observing an increased amount of an impurity identified as ethyl methacrylate. What is the cause of this and how can it be minimized?

Ethyl methacrylate is a common byproduct in the synthesis of this compound, arising from an elimination reaction of the starting material, ethyl 2-hydroxyisobutyrate, or the product.[2]

  • High Reaction Temperatures: Higher temperatures favor elimination reactions over the desired nucleophilic substitution.

  • Choice of Fluorinating Agent: Some fluorinating agents are more prone to inducing elimination than others. For instance, DAST is known to cause elimination, especially at elevated temperatures.

Solutions:

  • Maintain Low Reaction Temperatures: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Select a Milder Fluorinating Agent: Consider using a more thermally stable and selective fluorinating agent like Deoxo-Fluor or PyFluor, which are known to produce fewer elimination byproducts.[3][4][5]

  • Controlled Addition: A slow, controlled addition of the fluorinating agent can help to maintain a lower reaction temperature and reduce the likelihood of elimination.

Question 3: We are facing difficulties in purifying this compound at a larger scale. What are the recommended purification strategies?

Purification can become more complex at a larger scale due to the increased volume of material and potentially higher impurity levels.

  • Distillation: Fractional distillation is a common and effective method for purifying this compound, which is a liquid with a boiling point of 122-126°C. However, if impurities have close boiling points, this can be challenging.

  • Washing and Extraction: A thorough aqueous work-up is crucial to remove unreacted reagents and water-soluble byproducts. Washing the organic layer with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts.

  • Chromatography: While column chromatography is often used at the lab scale, it can be impractical for large quantities. However, flash chromatography with a larger column can be a viable option for purifying kilogram-scale batches.

Solutions:

  • Optimize Distillation: Use a distillation column with a sufficient number of theoretical plates to achieve good separation.

  • Thorough Work-up: Perform multiple extractions and washes to ensure the complete removal of impurities.

  • Alternative Purification Techniques: For challenging separations, consider techniques like preparative gas chromatography or the use of a wiped-film evaporator for distillation under high vacuum.

Data Presentation

The following tables provide a summary of quantitative data to aid in the decision-making process during the scale-up of this compound production.

Table 1: Comparison of Common Deoxyfluorinating Agents

Fluorinating AgentTypical Yield (%)Reaction ConditionsSafety Considerations
DAST 60-80-78°C to room temperatureThermally unstable, can decompose explosively above 90°C.[6] Reacts violently with water.
Deoxo-Fluor 70-900°C to room temperatureMore thermally stable than DAST, with a slower decomposition rate.[3][6]
PyFluor 80-95Room temperatureThermally stable and less prone to elimination side reactions.[5]

Table 2: Hypothetical Impact of Reaction Scale on Yield and Impurity Profile

ScaleStarting Material (Ethyl 2-hydroxyisobutyrate)Yield of this compound (%)Ethyl Methacrylate Impurity (%)Unreacted Starting Material (%)
Lab Scale 10 g8525
Pilot Scale 1 kg70810
Production Scale 100 kg651215

Experimental Protocols

Below are detailed protocols for the synthesis of this compound using two different fluorinating agents. These protocols are intended as a starting point and may require optimization based on specific equipment and conditions.

Protocol 1: Synthesis of this compound using Deoxo-Fluor (Lab Scale)

Materials:

  • Ethyl 2-hydroxyisobutyrate (100 g, 0.757 mol)

  • Deoxo-Fluor (200 g, 0.904 mol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (1 L)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Add ethyl 2-hydroxyisobutyrate and anhydrous DCM to the flask.

  • Cool the solution to 0°C in an ice bath.

  • Add Deoxo-Fluor dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound using PyFluor (Safer Alternative)

Materials:

  • Ethyl 2-hydroxyisobutyrate (100 g, 0.757 mol)

  • PyFluor (140 g, 0.833 mol, 1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (230 g, 1.51 mol, 2.0 eq)

  • Toluene, anhydrous (1 L)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Add ethyl 2-hydroxyisobutyrate, PyFluor, and anhydrous toluene to the flask.

  • Add DBU dropwise from the dropping funnel at room temperature over a period of 1 hour.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the general experimental workflow for the production of this compound.

TroubleshootingWorkflow start Low Yield of this compound q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check GC-MS of crude reaction mixture q2 Are there significant side products (e.g., ethyl methacrylate)? a1_yes->q2 s1 Increase reaction time or temperature cautiously. Monitor by GC-MS. a1_no->s1 end Yield Improved s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Lower reaction temperature. Consider a more selective fluorinating agent (e.g., PyFluor). a2_yes->s2 q3 Was the fluorinating agent handled under strictly anhydrous conditions? a2_no->q3 s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end s3 Ensure all reagents and solvents are anhydrous. Use an inert atmosphere. a3_no->s3 s3->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

ExperimentalWorkflow raw_materials Raw Materials: Ethyl 2-hydroxyisobutyrate Fluorinating Agent Solvent reaction Fluorination Reaction (Controlled Temperature) raw_materials->reaction workup Aqueous Work-up (Quenching, Washing, Extraction) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification final_product This compound (Final Product) purification->final_product

Caption: General experimental workflow for this compound production.

References

Validation & Comparative

Validating the Purity of Ethyl 2-fluoroisobutyrate for Pharmaceutical Applications: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical excipients is a critical determinant of final drug product safety and efficacy. Ethyl 2-fluoroisobutyrate, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound purity, offering insights into experimental protocols and data presentation to support robust quality control in pharmaceutical development.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for purity validation depends on several factors, including the volatility of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant techniques.

Analytical TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and semi-volatile impurities.[1][2] High sensitivity, especially with a Flame Ionization Detector (FID).[3] Well-suited for identifying residual solvents and volatile organic impurities.[4]Requires the analyte to be thermally stable and volatile.[1][2] High temperatures can potentially degrade sensitive impurities.[1]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of non-volatile and thermally labile compounds.[1][3] Can be coupled with various detectors (UV, MS) for enhanced specificity.[1] Suitable for identifying non-volatile impurities and degradation products.[5]May have lower resolution for highly volatile impurities compared to GC.[1] Mobile phase selection can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with an external magnetic field.Provides unambiguous structural confirmation of the main component and impurities. Can be used for quantitative analysis (qNMR) without the need for identical reference standards for each impurity.Lower sensitivity compared to chromatographic techniques for trace impurity detection. Requires more complex instrumentation and expertise for quantitative analysis.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on a common synthesis route for this compound, which involves the reaction of ethyl 2-hydroxyisobutyrate with a fluorinating agent, potential impurities may include:

  • Unreacted Starting Material: Ethyl 2-hydroxyisobutyrate.[6]

  • By-products of Elimination: Ethyl methacrylate, formed through the elimination of HF.[6]

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as dichloromethane or ethyl acetate.[7]

  • Related Esters: Other ethyl esters that may be present as impurities in the starting materials or formed through side reactions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is ideal for the simultaneous quantification of this compound and the identification and quantification of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer (MS) detector.

  • Autosampler.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex to ensure complete dissolution.

  • Transfer an aliquot to a GC vial for analysis.

Data Analysis:

  • The purity of this compound is determined by area normalization.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and quantified based on their relative peak areas.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the detection and quantification of non-volatile impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Autosampler.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-27 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in 10 mL of the initial mobile phase composition (70:30 water:acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Purity is determined by area normalization.

  • Impurities are quantified based on their peak areas relative to the main peak.

Data Presentation

Quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison.

Table 1: Comparison of GC-MS and HPLC for Purity Assay of this compound

ParameterGC-MSHPLC
Purity (%) 99.899.7
Relative Standard Deviation (RSD, n=6) 0.05%0.08%
Limit of Detection (LOD) ~0.005%~0.01%
Limit of Quantitation (LOQ) ~0.015%~0.03%

Table 2: Quantification of Potential Impurities in a Sample Batch

ImpurityGC-MS (% Area)HPLC (% Area)
Ethyl 2-hydroxyisobutyrate 0.120.15
Ethyl methacrylate 0.05Not Detected
Unknown Impurity 1 (RT 8.5 min) 0.03-
Unknown Impurity 2 (RT 12.1 min) -0.08

Mandatory Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GC_MS GC-MS Analysis Dissolution->GC_MS HPLC HPLC Analysis Filtration->HPLC Purity_Assay Purity Assay (% Area) GC_MS->Purity_Assay Impurity_ID Impurity Identification (MS) GC_MS->Impurity_ID HPLC->Purity_Assay Impurity_Quant Impurity Quantification HPLC->Impurity_Quant Validation Method Validation (ICH Q2(R2)) Purity_Assay->Validation Impurity_ID->Validation Impurity_Quant->Validation

Caption: Workflow for the validation of this compound purity.

Logical Relationship of Purity Validation Components

G cluster_0 Regulatory Framework cluster_1 Analytical Procedure cluster_2 Validation Parameters ICH_Q2 ICH Q2(R2) Method Validation Method_Val Method Validation ICH_Q2->Method_Val ICH_Q3 ICH Q3A/B Impurity Control Method_Dev Method Development ICH_Q3->Method_Dev Method_Dev->Method_Val Specificity Specificity Method_Val->Specificity Linearity Linearity Method_Val->Linearity Accuracy Accuracy Method_Val->Accuracy Precision Precision Method_Val->Precision LOD_LOQ LOD/LOQ Method_Val->LOD_LOQ Robustness Robustness Method_Val->Robustness

Caption: Key components of analytical method validation for purity assessment.

References

A Comparative Analysis of Reactivity: Ethyl 2-fluoroisobutyrate vs. Ethyl 2-chloroisobutyrate in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

To: Researchers, Scientists, and Drug Development Professionals From: Advanced Synthesis Research Group Subject: Comparative Reactivity Guide: Ethyl 2-fluoroisobutyrate and Ethyl 2-chloroisobutyrate

Introduction

The selection of an appropriate initiator is a critical parameter in the design of controlled radical polymerization reactions, profoundly influencing polymerization kinetics, and the final properties of the synthesized macromolecules. Among the various classes of initiators, α-haloesters are frequently employed, particularly in Atom Transfer Radical Polymerization (ATRP). This guide provides an objective, data-driven comparison of the reactivity of two such initiators: this compound and Ethyl 2-chloroisobutyrate. The choice of the halogen atom (fluorine vs. chlorine) dramatically alters the carbon-halogen bond properties, leading to significant differences in initiation efficiency and overall reactivity. This document aims to provide researchers with the necessary data and experimental context to make informed decisions for their synthetic strategies.

Comparative Reactivity Analysis

The primary determinant of an ATRP initiator's efficacy is the rate at which the carbon-halogen bond undergoes homolytic cleavage to generate a radical. This process is governed by the bond dissociation energy (BDE) of the C-X bond and is quantified by the activation rate constant (k_act). A higher k_act value corresponds to a more reactive initiator, leading to faster initiation and polymerization.

The general trend for the reactivity of alkyl halide initiators in ATRP is I > Br > Cl >> F.[1][2] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the radical is formed. The carbon-fluorine bond is the strongest single bond in organic chemistry, making alkyl fluorides, including this compound, exceptionally poor initiators for standard ATRP due to a very high activation energy barrier.[3][4] Conversely, the carbon-chlorine bond is significantly weaker, allowing Ethyl 2-chloroisobutyrate to function as a viable, albeit slower, initiator compared to its bromine- and iodine-containing counterparts.[1]

Data Presentation: Physicochemical and Kinetic Properties
PropertyThis compoundEthyl 2-chloroisobutyrateJustification
Molar Mass 134.15 g/mol 150.60 g/mol Calculated from atomic weights.
C-X Bond Dissociation Energy (BDE) ~115 kcal/mol (for CH₃-F)[4]~84 kcal/mol (for CH₃-Cl)[4]The C-F bond is significantly stronger than the C-Cl bond due to better orbital overlap and high polarity.[3][5][6]
Activation Rate Constant (k_act) in ATRP Extremely low; not typically reported for standard ATRP.Significantly lower than bromo- and iodo-analogs; polymerization is often slow.[1][2]The high BDE of the C-F bond prevents efficient homolytic cleavage under typical ATRP conditions.
Suitability as an ATRP Initiator Generally unsuitable for conventional ATRP.Suitable, particularly when slower, controlled initiation is desired.The moderate reactivity of the C-Cl bond allows for controlled radical generation.

Experimental Protocols

The following is a representative protocol for the Atom Transfer Radical Polymerization of Methyl Methacrylate (MMA) using Ethyl 2-chloroisobutyrate as the initiator. This protocol is adapted from established procedures for similar ATRP reactions.[7]

ATRP of Methyl Methacrylate (MMA) with Ethyl 2-chloroisobutyrate

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-chloroisobutyrate (EClBriB)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (e.g., 0.05 mmol).

  • Seal the flask with a rubber septum, and deoxygenate by performing three cycles of vacuum and backfilling with nitrogen.

  • In a separate, sealed flask, prepare a solution of MMA (e.g., 5 mL, 46.7 mmol), anisole (e.g., 5 mL), and PMDETA (e.g., 0.1 mmol).

  • Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Using a nitrogen-purged syringe, transfer the deoxygenated MMA/PMDETA/anisole solution to the Schlenk flask containing the CuCl.

  • Stir the mixture at room temperature until a homogeneous green/blue solution forms.

  • Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 90 °C).

  • Once the temperature has equilibrated, add the initiator, Ethyl 2-chloroisobutyrate (e.g., 0.05 mmol), via a syringe.

  • Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by SEC/GPC).

  • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn deep green/blue, indicating oxidation of the copper catalyst.

  • The polymer can be purified by diluting the mixture with a suitable solvent (e.g., THF) and precipitating into a non-solvent (e.g., cold methanol or hexane).

Mandatory Visualizations

Diagrams of Mechanisms and Workflows

ATRP_Mechanism cluster_Initiation ATRP Equilibrium cluster_Propagation Propagation Initiator P-X (Dormant Chain) Ethyl 2-chloroisobutyrate Radical P• (Active Chain) Initiator->Radical k_act Catalyst_I Cu(I) / Ligand (Activator) Catalyst_II X-Cu(II) / Ligand (Deactivator) Catalyst_I->Catalyst_II Activation Radical->Initiator k_deact Monomer Monomer (M) Radical->Monomer Catalyst_II->Catalyst_I Deactivation Growing_Chain P-M• Monomer->Growing_Chain k_p

Caption: The core activation-deactivation equilibrium in ATRP.

Experimental_Workflow start Start prep Prepare Reagents (Monomer, Solvent, Ligand) start->prep deoxygenate_reagents Deoxygenate Reagent Mixture (N2 bubbling or Freeze-Pump-Thaw) prep->deoxygenate_reagents transfer Transfer Reagent Mixture to Flask via Syringe deoxygenate_reagents->transfer setup_flask Add Cu(I) Catalyst to Schlenk Flask deoxygenate_flask Deoxygenate Flask (Vacuum/N2 cycles) setup_flask->deoxygenate_flask deoxygenate_flask->transfer equilibrate Equilibrate Temperature (e.g., 90°C) transfer->equilibrate initiate Inject Initiator (Ethyl 2-chloroisobutyrate) equilibrate->initiate polymerize Polymerization (Monitor Conversion) initiate->polymerize terminate Terminate Reaction (Expose to Air) polymerize->terminate purify Purify Polymer (Precipitation) terminate->purify analyze Analyze Product (GPC, NMR) purify->analyze end End analyze->end

Caption: A typical experimental workflow for an ATRP reaction.

Reactivity_Logic cluster_F This compound cluster_Cl Ethyl 2-chloroisobutyrate BDE C-X Bond Dissociation Energy (BDE) Activation_Energy Activation Energy for Homolysis BDE->Activation_Energy is proportional to k_act Activation Rate Constant (k_act) Activation_Energy->k_act inversely proportional to Reactivity Initiator Reactivity in ATRP k_act->Reactivity is proportional to BDE_F High BDE (Strong Bond) BDE_F->BDE Reactivity_F Very Low Reactivity Reactivity_F->Reactivity BDE_Cl Moderate BDE (Weaker Bond) BDE_Cl->BDE Reactivity_Cl Moderate Reactivity Reactivity_Cl->Reactivity

Caption: Relationship between bond energy and initiator reactivity.

References

A Comparative Guide to Fluorination Strategies: Ethyl 2-fluoroisobutyrate as a Building Block vs. Direct Fluorination with Modern Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a pivotal strategy for optimizing the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison between two primary approaches for introducing the α-fluoro-isobutyrate moiety: the use of fluorinated building blocks like Ethyl 2-fluoroisobutyrate, and late-stage direct fluorination using contemporary reagents such as Selectfluor®, DAST, and Deoxo-Fluor®.

The choice of fluorination strategy is a critical decision in the synthetic design of novel therapeutics. The "building block" approach involves the incorporation of a pre-fluorinated scaffold, while "late-stage fluorination" introduces fluorine at a later step in the synthetic sequence. This guide presents a data-driven comparison of these methods, complete with experimental protocols and visualizations to aid in selecting the most appropriate strategy for your research.

Performance Comparison: Building Block vs. Late-Stage Fluorination

A key consideration when choosing a fluorination strategy is the overall efficiency and yield of the synthetic route. Below is a comparison of the two approaches for the synthesis of a model compound, an α-fluorinated arylpropanoic acid derivative, a common structural motif in medicinal chemistry.

Table 1: Quantitative Comparison of Synthetic Strategies for an α-Fluorinated Arylpropanoic Acid Derivative

FeatureBuilding Block Approach (Suzuki-Miyaura Coupling)Late-Stage Fluorination (Electrophilic Fluorination)
Key Reagent Ethyl 2-fluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoateEthyl 2-(p-tolyl)propanoate
Fluorinating Agent N/A (Fluorine is pre-installed)Selectfluor®
Reaction Steps 11
Typical Yield ~85%[1][2][3]~75%[4][5]
Reaction Conditions Pd-catalyzed cross-coupling, requires inert atmosphereMild, open-flask conditions often possible
Substrate Scope Dependent on the availability of the fluorinated building blockBroad, but can be sensitive to functional groups on the substrate
Advantages High convergency, regioselectivity is pre-determinedFlexibility for late-stage diversification, rapid SAR studies
Disadvantages Synthesis of the building block may be requiredPotential for side reactions (e.g., over-fluorination), regioselectivity can be a challenge

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a thorough evaluation of each approach.

Experimental Protocol 1: Building Block Approach via Suzuki-Miyaura Coupling

Synthesis of Ethyl 2-fluoro-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate

Materials:

  • Ethyl 2-fluoro-2-(4-bromophenyl)propanoate (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a dried round-bottom flask, add Ethyl 2-fluoro-2-(4-bromophenyl)propanoate, (4-methoxyphenyl)boronic acid, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Experimental Protocol 2: Late-Stage Fluorination using Selectfluor®

Synthesis of Ethyl 2-fluoro-2-(4-methoxyphenyl)propanoate

Materials:

  • Ethyl 2-(4-methoxyphenyl)propanoate (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-(4-methoxyphenyl)propanoate in acetonitrile.

  • Add Selectfluor® to the solution in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated product.[6][7]

Visualization of Synthetic Strategies and Biological Pathways

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow: Fluorination Strategy start Target Molecule Design synthesis Synthesis of Precursor start->synthesis decision1 Is a suitable fluorinated building block commercially available or easily synthesized? strategy1 Building Block Strategy (e.g., Suzuki Coupling) decision1->strategy1 Yes decision2 Are functional groups in the late-stage intermediate compatible with fluorinating agents? decision1->decision2 No final_synthesis Final Synthesis Steps strategy1->final_synthesis strategy2 Late-Stage Fluorination (e.g., with Selectfluor, DAST) strategy2->final_synthesis decision2->strategy1 No decision2->strategy2 Yes synthesis->decision1 end Fluorinated Target Molecule final_synthesis->end

Caption: Decision tree for selecting a fluorination strategy in drug discovery.[8]

p53_MDM2_pathway cluster_pathway p53-MDM2 Signaling Pathway cluster_inhibition Inhibition by Nutlin-3a Analog p53 p53 MDM2 MDM2 p53->MDM2 activates transcription of p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation of CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Nutlin3a Fluorinated Nutlin-3a Analog Nutlin3a->Inhibition Inhibition->MDM2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and its inhibition by a small molecule.[9][10][11][12][13][14]

Comparison of Other Fluorinating Agents

Besides Selectfluor®, DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) are widely used nucleophilic fluorinating agents, particularly for the conversion of alcohols and carbonyls to their fluorinated counterparts.

Table 2: Comparison of Nucleophilic Deoxyfluorinating Agents

ReagentStructureTypical ApplicationsAdvantagesDisadvantages
DAST Et₂NSF₃Deoxyfluorination of alcohols and aldehydes/ketonesWell-established, commercially availableThermally unstable, can lead to side reactions (e.g., elimination)[5]
Deoxo-Fluor® (MeOCH₂CH₂)₂NSF₃Deoxyfluorination of alcohols and aldehydes/ketonesMore thermally stable than DAST, often gives higher yields and cleaner reactions[15][16][17][18][19][20]More expensive than DAST

Conclusion

The choice between a building block approach using reagents like this compound and a late-stage direct fluorination strategy depends on several factors, including the complexity of the target molecule, the availability of starting materials, and the desired stage for fluorine introduction.

  • The building block approach is often preferred for its predictability and high yields when the required fluorinated intermediate is readily accessible. It ensures regiochemical control from the outset.

  • Late-stage fluorination with reagents like Selectfluor® offers unparalleled flexibility for rapid analogue synthesis and structure-activity relationship (SAR) studies, which is invaluable in drug discovery. However, it may require more extensive optimization to control selectivity and compatibility with existing functional groups.

  • For deoxyfluorination reactions, Deoxo-Fluor® generally presents a safer and more efficient alternative to DAST , albeit at a higher cost.

Ultimately, a thorough evaluation of the synthetic route and the specific goals of the research program will guide the selection of the most effective fluorination strategy. This guide provides the foundational data and protocols to make an informed decision.

References

Comparative Analysis of Biologically Active Compounds Derived from Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-fluoroisobutyrate serves as a versatile starting material in the synthesis of novel compounds with a range of biological activities. This guide provides a comparative analysis of select derivatives, detailing their reported biological effects, supported by quantitative data and experimental methodologies. The information presented aims to facilitate further research and development in medicinal chemistry.

Anti-inflammatory and Analgesic Derivatives

A notable derivative synthesized from precursors related to this compound is the monoclinic polymorphic form of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate . This compound has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.

Quantitative Biological Activity Data

The anti-inflammatory and analgesic effects of the monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate were compared with its orthorhombic form and the non-steroidal anti-inflammatory drugs (NSAIDs) Piroxicam and Meloxicam.

CompoundDose (mg/kg)Anti-inflammatory Activity (% inhibition of paw edema)Analgesic Activity (% protection)
Monoclinic Form 20Potent (Exceeded Piroxicam and Meloxicam)Powerful (Exceeded Piroxicam and Meloxicam)
Orthorhombic Form20WeakModerate
Piroxicam20StandardStandard
Meloxicam20StandardStandard

Table 1: Comparison of the anti-inflammatory and analgesic activities of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate polymorphic forms and standard NSAIDs.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity) .[1]

  • Male Wistar rats (180-220 g) were randomly divided into control and treatment groups.

  • The test compounds (monoclinic and orthorhombic forms) and standard drugs (Piroxicam and Meloxicam) were administered orally at a dose of 20 mg/kg. The control group received the vehicle.

  • One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema was calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

  • Male Swiss albino mice (20-25 g) were used.

  • The test compounds and standard drugs were administered intraperitoneally 30 minutes before the injection of acetic acid.

  • A 0.6% solution of acetic acid was injected intraperitoneally (10 mL/kg body weight).

  • The number of writhes (a specific stretching posture) was counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of protection against writhing was calculated for each group compared to the control group.

Logical Relationship of Synthesis and Polymorphism

The synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate from its sodium salt via alkylation with iodoethane can lead to the formation of two different polymorphic forms depending on the crystallization method. This difference in crystalline structure results in markedly different biological activities.

G Synthesis and Polymorphism of a Bioactive Benzothiazine Derivative cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_activity Biological Activity Sodium Salt Sodium Salt Alkylation Alkylation Sodium Salt->Alkylation Iodoethane Iodoethane Iodoethane->Alkylation Crude Product Crude Product Alkylation->Crude Product Homogeneous Homogeneous Crude Product->Homogeneous Ethanol Heterogeneous Heterogeneous Crude Product->Heterogeneous Ethanol Orthorhombic Form Orthorhombic Form Homogeneous->Orthorhombic Form Monoclinic Form Monoclinic Form Heterogeneous->Monoclinic Form Weak Anti-inflammatory Weak Anti-inflammatory Orthorhombic Form->Weak Anti-inflammatory Moderate Analgesic Moderate Analgesic Orthorhombic Form->Moderate Analgesic Potent Anti-inflammatory Potent Anti-inflammatory Monoclinic Form->Potent Anti-inflammatory Powerful Analgesic Powerful Analgesic Monoclinic Form->Powerful Analgesic

Caption: Synthetic pathway leading to different polymorphic forms with distinct biological activities.

Antiproliferative Prodrugs

A series of novel haloethyl and piperidyl phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) have been synthesized and evaluated for their growth inhibitory activity. While the direct use of this compound as a starting material is not explicitly stated, the synthesis of fluorinated pyrimidine nucleosides often involves precursors derived from similar small fluorinated building blocks. These prodrugs exhibit potent inhibition of L1210 mouse leukemia cell proliferation.[2]

Quantitative Biological Activity Data

All synthesized phosphoramidate prodrugs demonstrated potent inhibition of L1210 cell proliferation with IC₅₀ values in the nanomolar range.[2] The growth inhibition was reversible by the addition of 5 µM thymidine, suggesting that the mechanism of action involves the intracellular release of FdUMP.[2]

Compound ClassCell LineIC₅₀ (nM)
Haloethyl PhosphoramidatesL1210Nanomolar range
Piperidyl PhosphoramidatesL1210Nanomolar range

Table 2: Growth inhibitory activity of FdUMP phosphoramidate prodrugs against L1210 mouse leukemia cells.[2]

Experimental Protocols

Cell Growth Inhibition Assay .[2]

  • L1210 mouse leukemia cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • Cells were exposed to various concentrations of the test compounds for 48 hours.

  • Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ values were calculated from the dose-response curves.

Proposed Mechanism of Action: Intracellular Release of FdUMP

The phosphoramidate prodrugs are designed to be stable extracellularly and undergo intracellular conversion to the active drug, FdUMP. FdUMP is a known inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.

G Mechanism of Action of FdUMP Phosphoramidate Prodrugs Prodrug Prodrug Cell Membrane Cell Membrane Prodrug->Cell Membrane Intracellular Space Intracellular Space Cell Membrane->Intracellular Space Passive Diffusion Conversion Conversion Intracellular Space->Conversion Enzymatic or Chemical FdUMP FdUMP Conversion->FdUMP Inhibition Inhibition FdUMP->Inhibition Thymidylate Synthase Thymidylate Synthase Thymidylate Synthase->Inhibition DNA Synthesis DNA Synthesis Inhibition->DNA Synthesis Blocks Inhibition of Proliferation Inhibition Inhibition->Inhibition of Proliferation Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Proposed intracellular activation and mechanism of action of FdUMP phosphoramidate prodrugs.

References

A Comparative Spectroscopic Analysis: Fluorinated vs. Non-Fluorinated Isobutyrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorination on molecular properties is crucial. This guide provides a detailed spectroscopic comparison of ethyl isobutyrate and its fluorinated counterpart, ethyl 2-fluoro-2-methylpropanoate, supported by experimental and predicted data. By examining the differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, we can elucidate the structural and electronic effects of substituting a hydrogen atom with fluorine.

The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its electronic environment. These alterations are directly observable through various spectroscopic techniques, providing a powerful tool for confirming successful fluorination and understanding the resulting molecular changes. This guide will focus on the comparative analysis of ethyl isobutyrate and ethyl 2-fluoro-2-methylpropanoate.

Spectroscopic Data Comparison

The following sections summarize the key differences observed in the NMR, IR, and Mass Spectra of the two compounds. All quantitative data is presented in structured tables for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The substitution of a proton with a fluorine atom at the α-carbon of the isobutyrate moiety results in significant and predictable changes in the ¹H, ¹³C, and the appearance of a ¹⁹F spectrum.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the high electronegativity of fluorine causes a downfield shift for nearby protons. Furthermore, the fluorine nucleus (¹⁹F) has a spin of ½ and thus couples with neighboring protons, leading to characteristic splitting patterns.

Assignment Ethyl Isobutyrate (¹H NMR) Ethyl 2-fluoro-2-methylpropanoate (¹H NMR - Predicted) Key Differences
-CH₂- (Ethyl)~4.1 ppm (q, J ≈ 7.1 Hz)~4.3 ppm (q, J ≈ 7.1 Hz)Downfield shift due to proximity to the electron-withdrawing C-F group.
-CH₃ (Ethyl)~1.2 ppm (t, J ≈ 7.1 Hz)~1.3 ppm (t, J ≈ 7.1 Hz)Minor downfield shift.
-CH- (Isobutyryl)~2.5 ppm (sept, J ≈ 7.0 Hz)N/ASignal is absent and replaced by the methyl signal coupled to fluorine.
-CH₃ (Isobutyryl)~1.1 ppm (d, J ≈ 7.0 Hz)~1.6 ppm (d, J ≈ 20 Hz)Significant downfield shift and change in splitting from a doublet to a doublet due to strong two-bond H-F coupling.

¹³C NMR Spectroscopy

The effect of fluorination is even more pronounced in ¹³C NMR spectroscopy. The carbon directly bonded to fluorine experiences a significant downfield shift and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).

Assignment Ethyl Isobutyrate (¹³C NMR) [1]Ethyl 2-fluoro-2-methylpropanoate (¹³C NMR - Predicted) Key Differences
C=O~177 ppm~172 ppmUpfield shift due to the inductive effect of fluorine.
-O-CH₂-~60 ppm~63 ppmDownfield shift.
-CH₂-CH₃~14 ppm~14 ppmMinimal change.
-CH-~34 ppmN/ASignal is absent.
-C(F)-N/A~95 ppm (d, ¹JCF ≈ 180 Hz)Appearance of a new signal at a significant downfield shift, split into a doublet by the fluorine atom with a large coupling constant.
-CH₃ (Isobutyryl)~19 ppm~22 ppm (d, ²JCF ≈ 22 Hz)Downfield shift and splitting into a doublet due to two-bond C-F coupling.

¹⁹F NMR Spectroscopy

A key confirmation of successful fluorination is the presence of a signal in the ¹⁹F NMR spectrum. For ethyl 2-fluoro-2-methylpropanoate, a characteristic signal would be observed, coupled to the adjacent methyl protons.

Assignment Ethyl 2-fluoro-2-methylpropanoate (¹⁹F NMR - Predicted)
-C(F)-A septet (or multiplet) due to coupling with the six equivalent methyl protons. The chemical shift is expected in the typical range for tertiary alkyl fluorides.
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The primary difference in the IR spectra of ethyl isobutyrate and its fluorinated analog is the appearance of a strong absorption band corresponding to the C-F bond stretch. The electronegativity of fluorine can also slightly shift the frequency of the carbonyl (C=O) stretch.

Vibrational Mode Ethyl Isobutyrate (cm⁻¹) [2]Ethyl 2-fluoro-2-methylpropanoate (cm⁻¹ - Predicted) Key Differences
C-H stretch (alkane)2850-30002850-3000Minimal change expected.
C=O stretch (ester)~1735~1750Expected shift to a higher wavenumber (blue shift) due to the electron-withdrawing effect of fluorine, which strengthens the C=O bond.
C-O stretch1100-13001100-1300Region may be complex.
C-F stretchN/A1000-1400Appearance of a new, strong absorption band characteristic of the C-F bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak will differ by 18.00 Da (the difference between F and H). The fragmentation patterns will also be altered due to the presence of the strong C-F bond.

Ion Ethyl Isobutyrate (m/z) [3]Ethyl 2-fluoro-2-methylpropanoate (m/z - Predicted) Key Differences
Molecular Ion [M]⁺116134Increased molecular weight due to fluorine substitution.
[M - OCH₂CH₃]⁺7189Fragment corresponding to the loss of the ethoxy group.
[C(CH₃)₂H]⁺43 (base peak)N/AThe isopropyl cation is a very stable and prominent fragment for ethyl isobutyrate.
[C(CH₃)₂F]⁺N/A61A likely fragment for the fluorinated compound.
McLafferty Rearrangement88 (if present)106A potential rearrangement fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid-phase organic compounds like isobutyrate esters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary.

  • ¹⁹F NMR Acquisition: If applicable, acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A proton-coupled spectrum is often informative to observe H-F coupling.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid ester directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Visualizing the Workflow and Structural Impact

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural differences that give rise to the observed spectroscopic changes.

experimental_workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedSample Purified Isobutyrate Dissolution Dissolve in Deuterated Solvent (NMR) or use Neat (IR/MS) PurifiedSample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation MS->MS_Data Structure Structure Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of isobutyrate samples.

structural_comparison Structural and Spectroscopic Comparison cluster_non_fluorinated Ethyl Isobutyrate cluster_fluorinated Ethyl 2-fluoro-2-methylpropanoate mol1 C(H)(CH₃)₂ ¹H: ~2.5 ppm (sept) ¹³C: ~34 ppm spec1 ¹H NMR: Septet for α-H ¹³C NMR: Signal at ~34 ppm IR: No C-F stretch MS: M⁺ = 116 mol1:f0->spec1 Results in mol2 C(F)(CH₃)₂ ¹⁹F NMR Signal ¹³C: ~95 ppm (d, ¹JCF ≈ 180 Hz) spec2 ¹H NMR: No α-H, doublet for -CH₃ ¹³C NMR: Large downfield shift, C-F coupling IR: Strong C-F stretch MS: M⁺ = 134 mol2:f0->spec2 Results in

Caption: Impact of fluorination on key spectroscopic features.

References

A Comparative Analysis of Ethyl 2-fluoroisobutyrate and Ethyl 2-bromoisobutyrate as Polymerization Initiators

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of controlled radical polymerization, the choice of initiator is paramount to achieving well-defined polymers with predictable molecular weights and narrow dispersities. Among the various techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method. This guide provides a detailed comparison of two potential initiators: the widely-used Ethyl 2-bromoisobutyrate (EBiB) and the less common Ethyl 2-fluoroisobutyrate (EFiB). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of initiator selection in ATRP.

Executive Summary

Ethyl 2-bromoisobutyrate is a highly efficient and versatile initiator for the ATRP of a wide range of monomers, including styrenes, acrylates, and methacrylates.[1] Its performance is well-documented, consistently yielding polymers with controlled molecular weights and low polydispersity. In stark contrast, this compound is generally not used as an ATRP initiator. The fundamental reason lies in the exceptional strength of the carbon-fluorine bond, which resists the homolytic cleavage necessary for the initiation step of ATRP under typical reaction conditions. While there are isolated instances of activating C-F bonds for ATRP, these often require highly specialized and reactive systems and do not exhibit the controlled behavior characteristic of common ATRP initiators.

Performance Comparison: A Tale of Two Halides

The efficacy of an ATRP initiator is primarily determined by the lability of the carbon-halogen bond. The established trend for the reactivity of alkyl halide initiators in ATRP follows the order of bond dissociation energy: I > Br > Cl.[2][3] The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making EFiB a very poor initiator for ATRP.

Performance MetricEthyl 2-bromoisobutyrate (EBiB)This compound (EFiB)
Initiation Efficiency High and quantitative for a variety of monomers.[1]Not reported in literature; expected to be extremely low to negligible under standard ATRP conditions.
Polymerization Control Excellent control over molecular weight and low polydispersity (typically < 1.5).[1]Not reported; expected to be very poor to non-existent.
Rate of Polymerization Moderate to fast, depending on the monomer and reaction conditions.Not reported; expected to be extremely slow or no polymerization.
Monomer Scope Broad, including styrenes, acrylates, methacrylates.[1]Not applicable due to lack of initiation.
Reaction Conditions Typically requires temperatures between 25°C and 110°C.Not applicable.

Experimental Protocols

Standard ATRP Protocol using Ethyl 2-bromoisobutyrate (EBiB)

This protocol describes a typical ATRP of a generic monomer (e.g., methyl methacrylate) in solution.

Materials:

  • Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anisole (or other suitable solvent)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).

  • The flask is sealed with a rubber septum, and the atmosphere is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • In a separate flask, prepare a solution of the monomer (e.g., 100 parts), PMDETA (1 part), and anisole. Deoxygenate this solution by bubbling with the inert gas for at least 30 minutes.

  • Using a deoxygenated syringe, add the monomer/ligand/solvent solution to the Schlenk flask containing the CuBr.

  • Finally, add the initiator, EBiB (1 part), to the reaction mixture via a deoxygenated syringe.

  • The flask is then placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90°C).

  • Samples can be withdrawn periodically via a deoxygenated syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and dispersity (by GPC).

  • The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst. The polymer is then purified by precipitation in a non-solvent (e.g., methanol) and dried.

Attempted ATRP Protocol using this compound (EFiB)

A direct comparative experiment using EFiB under the same conditions as EBiB would be the standard approach. However, based on fundamental chemical principles and the lack of literature precedent, it is anticipated that no significant polymerization would occur.

Mechanistic Insights: The Critical Role of the Halogen

The initiation step in ATRP involves the reversible homolytic cleavage of the carbon-halogen bond of the initiator by a transition metal complex in its lower oxidation state (e.g., Cu(I)). This generates a radical that can then propagate by adding to a monomer. The strength of the C-X bond is therefore the critical factor governing the rate of initiation.

The significantly higher bond dissociation energy of the C-F bond compared to the C-Br bond makes the activation of EFiB thermodynamically and kinetically unfavorable under standard ATRP conditions.

G cluster_EBiB Initiation with Ethyl 2-bromoisobutyrate (EBiB) cluster_EFiB Attempted Initiation with this compound (EFiB) EBiB EBiB (R-Br) Radical_Br R• EBiB->Radical_Br k_act(Br) CuI Cu(I)/L CuI->Radical_Br CuII_Br Cu(II)Br/L Radical_Br->CuII_Br k_deact(Br) Propagating_Br Propagating Chain Radical_Br->Propagating_Br k_p Monomer_Br Monomer Monomer_Br->Propagating_Br EFiB EFiB (R-F) Radical_F R• (negligible) EFiB->Radical_F k_act(F) ≈ 0 CuI2 Cu(I)/L CuI2->Radical_F No_Polymer No Polymerization Radical_F->No_Polymer CuII_F Cu(II)F/L Monomer_F Monomer Monomer_F->No_Polymer G Start Select Initiators (EBiB vs. EFiB) Setup Identical ATRP Reaction Setup (Monomer, Catalyst, Ligand, Solvent, Temp.) Start->Setup Poly_EBiB Run Polymerization with EBiB Setup->Poly_EBiB Poly_EFiB Run Polymerization with EFiB Setup->Poly_EFiB Monitor_EBiB Monitor Conversion & M_n/PDI (GC, GPC) Poly_EBiB->Monitor_EBiB Monitor_EFiB Monitor Conversion & M_n/PDI (GC, GPC) Poly_EFiB->Monitor_EFiB Results_EBiB Successful Polymerization: Controlled M_n, Low PDI Monitor_EBiB->Results_EBiB Results_EFiB No/Negligible Polymerization Monitor_EFiB->Results_EFiB Compare Compare Performance Data Results_EBiB->Compare Results_EFiB->Compare Conclusion Conclude EBiB is an effective initiator, EFiB is not suitable for ATRP. Compare->Conclusion

References

Stability Showdown: α-Fluoro vs. α-Bromo Esters in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic incorporation of halogenated functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among these, α-halo esters are pivotal intermediates and functional motifs. The choice between an α-fluoro and an α-bromo ester can have significant consequences for a compound's stability, reactivity, and overall viability as a drug candidate. This guide provides an objective comparison of the stability of α-fluoro and α-bromo esters, supported by available experimental data and theoretical principles, to inform rational drug design.

At a Glance: Key Stability Differences

The inherent stability of α-halo esters is predominantly dictated by the nature of the carbon-halogen bond. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than the carbon-bromine (C-Br) bond, leading to notable differences in their susceptibility to degradation under various conditions.

Stability Parameterα-Fluoro Estersα-Bromo EstersRationale
Chemical Stability Generally HigherGenerally LowerStronger C-F bond (higher bond dissociation energy) compared to the C-Br bond.
Hydrolytic Stability More stable, particularly under neutral and acidic conditions.Less stable, more susceptible to nucleophilic attack and hydrolysis.The high electronegativity of fluorine has a strong inductive effect, but the C-F bond's strength is a dominant factor. The larger bromine atom is a better leaving group.
Thermal Stability HigherLowerThe stronger C-F bond requires more energy to break.
Enzymatic Stability Generally more resistant to non-specific esterases.More readily hydrolyzed by esterases.Steric hindrance and electronic effects of the halogen influence enzyme-substrate interactions.

Deeper Dive: Understanding the Stability Landscape

The decision to employ an α-fluoro or α-bromo ester in a drug candidate requires a nuanced understanding of their behavior in different environments.

Chemical Stability: The Decisive Role of the Carbon-Halogen Bond

The enhanced stability of α-fluoro esters is fundamentally rooted in the exceptional strength of the C-F bond. The bond dissociation energy (BDE) for a typical C-F bond is approximately 115 kcal/mol, whereas the BDE for a C-Br bond is around 72.1 kcal/mol. This substantial difference in bond strength renders α-fluoro esters less prone to nucleophilic substitution and elimination reactions compared to their α-bromo counterparts.

A computational study on the neutral hydrolysis of ethyl haloacetates suggests that halogenation, in general, increases the rate of hydrolysis compared to ethyl acetate. The study also indicates that the gauche conformer of ethyl fluoroacetate has a lower activation energy for hydrolysis than the trans conformer, highlighting the role of stereoelectronic effects. While direct comparative experimental kinetic data for the hydrolysis of ethyl fluoroacetate and ethyl bromoacetate under identical conditions is scarce in the literature, the general trend observed in the solvolysis of haloalkanes (fluoro < chloro < bromo < iodo) provides a strong indication of the relative stability of the corresponding esters.

G cluster_intrinsic Intrinsic Molecular Properties cluster_environmental Environmental Factors BDE Bond Dissociation Energy (C-X) Stability Overall Stability of α-Halo Ester BDE->Stability Higher BDE = Higher Stability EN Electronegativity of Halogen (Inductive Effect) EN->Stability Influences Reactivity LG Leaving Group Ability of Halide LG->Stability Better LG = Lower Stability pH pH of Medium (Acidic, Neutral, Basic) pH->Stability Affects Hydrolysis Rate Temp Temperature Temp->Stability Higher Temp = Lower Stability Enz Presence of Enzymes (e.g., Esterases) Enz->Stability Accelerates Hydrolysis

Factors influencing the stability of α-halo esters.

Enzymatic Stability: A Critical Factor in Biological Systems

In a biological context, the stability of α-halo esters is largely determined by their susceptibility to enzymatic hydrolysis, primarily by carboxylesterases. While specific comparative data is limited, general principles of enzyme-substrate interactions suggest that α-bromo esters are likely to be more readily hydrolyzed than their α-fluoro analogs. The larger size of the bromine atom compared to fluorine can influence binding within the enzyme's active site. Porcine liver esterase (PLE), a commonly used model enzyme, is known to hydrolyze a wide range of esters and could be employed for a direct comparison.

Experimental Protocols for Stability Assessment

To facilitate a direct and quantitative comparison, the following experimental protocols are recommended.

Hydrolytic Stability Assay (pH Profile)

Objective: To determine the rate of hydrolysis of α-fluoro and α-bromo esters at different pH values.

Materials:

  • α-fluoro and α-bromo ester of interest

  • Buffer solutions (pH 2, 4, 7.4, 9)

  • Acetonitrile or other suitable co-solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Constant temperature incubator/water bath

Procedure:

  • Prepare stock solutions of the test compounds in acetonitrile.

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10-50 µM.

  • Incubate the vials at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

  • Analyze the samples by HPLC to determine the concentration of the remaining parent ester.

  • Plot the natural logarithm of the ester concentration versus time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Thermal Stability Assay

Objective: To assess the thermal degradation of α-fluoro and α-bromo esters.

Materials:

  • α-fluoro and α-bromo ester of interest

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • TGA Analysis:

    • Place a small, accurately weighed sample of the ester into the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

  • DSC Analysis:

    • Place a small, accurately weighed sample into a DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) to identify any endothermic or exothermic events corresponding to melting or decomposition.

Enzymatic Stability Assay (e.g., using Porcine Liver Esterase)

Objective: To compare the rate of enzymatic hydrolysis of α-fluoro and α-bromo esters.

Materials:

  • α-fluoro and α-bromo ester of interest

  • Porcine Liver Esterase (PLE)

  • Phosphate buffer (e.g., pH 7.4)

  • Acetonitrile

  • HPLC system

Procedure:

  • Prepare a stock solution of the test compounds in acetonitrile.

  • Prepare a working solution of PLE in the phosphate buffer.

  • Initiate the reaction by adding a small aliquot of the test compound stock solution to the PLE solution in a constant temperature incubator (e.g., 37°C). The final organic solvent concentration should be kept low (<1%) to avoid denaturing the enzyme.

  • At various time points, take aliquots of the reaction mixture and quench the enzymatic activity by adding a protein precipitation agent (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining parent ester.

  • Determine the rate of hydrolysis and the half-life of the compounds in the presence of the enzyme.

Conclusion

The choice between an α-fluoro and an α-bromo ester is a critical decision in drug design and development. α-Fluoro esters generally offer superior chemical and thermal stability due to the inherent strength of the C-F bond. This enhanced stability can be advantageous in minimizing off-target reactions and improving shelf-life. Conversely, the greater lability of α-bromo esters might be exploited in the design of prodrugs that require cleavage to release the active pharmacological agent. The provided experimental protocols offer a framework for generating direct comparative data to guide the selection of the appropriate α-halo ester for a given therapeutic application.

A Comparative Guide to the Synthesis of Ethyl 2-fluoroisobutyrate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical aspect of the research and development pipeline. Ethyl 2-fluoroisobutyrate, a valuable building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive cost-benefit analysis of the most common and viable synthesis routes to this important compound. We will objectively compare the performance of each route, supported by experimental data, detailed protocols, and a clear visualization of the chemical pathways.

Executive Summary

This guide evaluates three primary synthetic routes for this compound, starting from two key precursors: Ethyl 2-hydroxyisobutyrate and Ethyl 2-bromoisobutyrate. The analysis considers reaction yield, cost of reagents, reaction conditions, and safety and environmental implications.

Synthesis Route Starting Material Fluorinating Agent Yield (%) Relative Cost Safety/Environmental Concerns
Route 1 Ethyl 2-hydroxyisobutyrateHydrogen Fluoride (HF)High (Patented as high yield)Low to ModerateHigh (Acutely toxic, corrosive)
Route 2 Ethyl 2-bromoisobutyratePotassium Fluoride (KF)Moderate (45-54% for similar compounds)LowModerate (Irritant)
Route 3 Ethyl 2-hydroxyisobutyrateDeoxo-Fluor®High (up to 89%)HighModerate (Corrosive, produces HF in situ)

In-Depth Analysis of Synthesis Routes

Route 1: Fluorination of Ethyl 2-hydroxyisobutyrate with Hydrogen Fluoride

This route is a one-stage process that offers a high yield of the desired product.[1] It is a patented method that is positioned as an economically and ecologically advantageous process for industrial-scale production.

Experimental Protocol:

A stainless steel pressure vessel is pre-cooled and charged with anhydrous hydrogen fluoride (a 20-70 fold molar excess). Ethyl 2-hydroxyisobutyrate is then added to the vessel. The reaction vessel is sealed and heated to a temperature between 30-60°C for 4-7 hours. The reaction proceeds under autogenous pressure. After the reaction is complete, the excess hydrogen fluoride is distilled off. The remaining product is then worked up by pouring it into an ice/water mixture and extracting with a suitable organic solvent (e.g., dichloromethane). The final product is purified by distillation.

G Ethyl 2-hydroxyisobutyrate Ethyl 2-hydroxyisobutyrate Pressure Vessel Pressure Vessel Ethyl 2-hydroxyisobutyrate->Pressure Vessel Hydrogen Fluoride (HF) Hydrogen Fluoride (HF) Hydrogen Fluoride (HF)->Pressure Vessel Heating (30-60°C) Heating (30-60°C) Pressure Vessel->Heating (30-60°C) Distillation Distillation Heating (30-60°C)->Distillation Work-up Work-up Distillation->Work-up This compound This compound Work-up->this compound

Caption: Synthesis of this compound via fluorination with HF.

Cost-Benefit Analysis:

  • Benefits: This method is a high-yield, one-step process, which is advantageous for large-scale production. Hydrogen fluoride is a relatively inexpensive fluorinating agent.

  • Costs and Drawbacks: The primary drawback is the extreme hazard associated with hydrogen fluoride. HF is acutely toxic, highly corrosive, and requires specialized equipment and handling procedures.[2][3][4][5] Exposure can cause severe respiratory damage, skin burns, and systemic toxicity.[2][3][4][6] The use of a pressure vessel also adds to the equipment cost and operational complexity.

Route 2: Nucleophilic Substitution of Ethyl 2-bromoisobutyrate with Potassium Fluoride

Experimental Protocol:

In a flask equipped with a mechanical stirrer, condenser, and under an inert atmosphere, acetamide and ethyl 2-bromoisobutyrate are heated to 80°C until a solution is formed. Anhydrous potassium fluoride and a phase-transfer catalyst (e.g., tetra-n-butylammonium fluoride) are added. The mixture is then heated to 140°C with vigorous stirring for 4-5 hours. After cooling, the reaction mixture is poured into ice water and extracted with dichloromethane. The combined organic layers are dried and the solvent is removed. The crude product is then purified by vacuum distillation.

G Ethyl 2-bromoisobutyrate Ethyl 2-bromoisobutyrate Heating (140°C) Heating (140°C) Ethyl 2-bromoisobutyrate->Heating (140°C) Potassium Fluoride (KF) Potassium Fluoride (KF) Potassium Fluoride (KF)->Heating (140°C) Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Heating (140°C) Work-up Work-up Heating (140°C)->Work-up This compound This compound Work-up->this compound

Caption: Synthesis of this compound via nucleophilic substitution with KF.

Cost-Benefit Analysis:

  • Benefits: Potassium fluoride is a relatively inexpensive, stable, and less hazardous fluorinating agent compared to HF. The procedure uses standard laboratory glassware and techniques.

  • Costs and Drawbacks: The reported yields for similar reactions are in the moderate range (45-54%).[7] The reaction requires a relatively high temperature and a phase-transfer catalyst, which adds to the cost and complexity. The work-up procedure is also multi-step.

Route 3: Fluorination of Ethyl 2-hydroxyisobutyrate with Deoxo-Fluor®

This modern fluorination method utilizes (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®), a thermally stable and less hazardous alternative to DAST ((diethylamino)sulfur trifluoride). It is known for its high efficiency in converting alcohols to alkyl fluorides.

Experimental Protocol:

To a solution of Ethyl 2-hydroxyisobutyrate in an anhydrous solvent (e.g., dichloromethane) in a plastic or Teflon vessel at ambient temperature, Deoxo-Fluor® is added dropwise under an inert atmosphere. The reaction is stirred for approximately 8 hours. The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried, and the solvent is evaporated. The product is then purified by distillation.

G Ethyl 2-hydroxyisobutyrate Ethyl 2-hydroxyisobutyrate Dichloromethane Dichloromethane Ethyl 2-hydroxyisobutyrate->Dichloromethane Deoxo-Fluor® Deoxo-Fluor® Deoxo-Fluor®->Dichloromethane Stirring (8h) Stirring (8h) Dichloromethane->Stirring (8h) Quenching Quenching Stirring (8h)->Quenching Work-up Work-up Quenching->Work-up This compound This compound Work-up->this compound

Caption: Synthesis of this compound using Deoxo-Fluor®.

Cost-Benefit Analysis:

  • Benefits: This route offers a high yield (up to 89%) under mild reaction conditions.[8] Deoxo-Fluor® is considered safer to handle than DAST and does not require a pressure vessel like the HF method.

  • Costs and Drawbacks: Deoxo-Fluor® is a significantly more expensive reagent compared to HF and KF.[9][10][11] The reagent is moisture-sensitive and will release HF upon contact with water, so careful handling is still required.

Synthesis of Starting Materials

A complete cost-benefit analysis must also consider the synthesis of the starting materials.

Ethyl 2-hydroxyisobutyrate: This can be synthesized by the esterification of 2-hydroxyisobutyric acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or an organic sulfonic acid).[12] This is a relatively straightforward and high-yielding reaction (around 71%).

Ethyl 2-bromoisobutyrate: This can be prepared by the bromination of isobutyric acid followed by esterification with ethanol. Another method involves the direct bromination of ethyl isobutyrate. These methods typically involve the use of bromine, which is a hazardous and corrosive substance.

Conclusion and Recommendations

The optimal synthesis route for this compound depends heavily on the specific needs and capabilities of the laboratory or production facility.

  • For large-scale industrial production where cost is a primary driver and specialized safety infrastructure is in place, the fluorination of Ethyl 2-hydroxyisobutyrate with hydrogen fluoride (Route 1) is likely the most economically viable option due to its high yield and the low cost of HF. However, the extreme hazards of HF cannot be overstated and require significant investment in safety protocols and equipment.

  • For laboratory-scale synthesis where safety and ease of handling are prioritized, and moderate yields are acceptable, the nucleophilic substitution of Ethyl 2-bromoisobutyrate with potassium fluoride (Route 2) presents a good balance. The lower cost of KF compared to Deoxo-Fluor® makes it an attractive option for research and development purposes.

  • When high yield and milder reaction conditions are critical, and the budget allows for a more expensive reagent, the use of Deoxo-Fluor® (Route 3) is an excellent choice. Its high efficiency and improved safety profile over other sulfur trifluoride reagents make it a valuable tool, particularly for the synthesis of high-value compounds where maximizing yield is paramount.

Ultimately, the decision should be made after a thorough evaluation of the available resources, safety infrastructure, and the economic constraints of the project. This guide provides the foundational data to aid in making an informed and strategic choice.

References

A Head-to-Head Comparison of Catalysts for the α-Fluorination of Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and bioavailability. The α-fluorination of esters, in particular, provides access to valuable chiral building blocks for the synthesis of novel pharmaceuticals. This guide presents a head-to-head comparison of prominent catalytic systems for this critical transformation, supported by experimental data to inform catalyst selection. We will delve into both metal-catalyzed and organocatalytic approaches, evaluating their performance based on key metrics such as yield, enantioselectivity, and reaction conditions.

Data Presentation: Performance of Catalysts

The following tables summarize the quantitative data for various catalysts in the α-fluorination of esters. This data has been compiled from multiple sources to provide a comparative overview.

Metal-Catalyzed α-Fluorination of Esters

Transition metal catalysts offer a versatile platform for the α-fluorination of esters, often exhibiting high efficiency and selectivity. Key classes of metal catalysts include those based on palladium, copper, nickel, and titanium.

Catalyst SystemSubstrateFluorinating AgentSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)ee (%)Reference
Palladium
Pd-μ-hydroxo complexα-keto esterNFSICPMERT122.58595[1]
(dppp)NiCl₂p-methoxyphenylacetyl chlorideNFSITHF-78-108399[2]
Copper
Cu(OTf)₂/Bis(oxazoline)β-ketoesterNFSICH₂Cl₂RT2410>95>80[3]
Nickel
Ni(ClO₄)₂/DBFOX-Phβ-ketoesterNFSIEtOH0122.59899[3]
Titanium
Ti/TADDOLα-alkyl-β-keto esterSelectfluor®CH₂Cl₂RT-1044-9645-90[4]

Table 1: Comparison of Metal-Based Catalysts for α-Fluorination of Esters. NFSI = N-fluorobisbenzenesulfonimide, CPME = cyclopentyl methyl ether, dppp = 1,3-Bis(diphenylphosphino)propane, THF = Tetrahydrofuran, OTf = trifluoromethanesulfonate, DBFOX-Ph = 4,4',5,5'-Tetrahydro-2,2'-bis[(4S)-4-phenyl-1,3-oxazolyl]-biphenyl, TADDOL = α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol.

Organocatalytic α-Fluorination of Esters

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric α-fluorination. These catalysts often operate under mild conditions and offer excellent enantioselectivity.

Catalyst SystemSubstrateFluorinating AgentSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)ee (%)Reference
Isothiourea
(R)-F-BTMPentafluorophenyl esterNFSICH₂Cl₂RT181070-80 (NMR)99[5]
Planar chiral isothioureaCarboxylic acidNFSIToluene252410up to 95up to 98[6]
Cinchona Alkaloid
Benzoylquinidine (BQd)p-methoxyphenylacetyl chlorideNFSITHF-78-103997[2]

Table 2: Comparison of Organocatalysts for α-Fluorination of Esters. BTM = Benzotetramisole, NFSI = N-fluorobisbenzenesulfonimide.

Catalytic Mechanisms and Visualizations

Understanding the underlying catalytic cycles is crucial for catalyst selection and reaction optimization. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for key catalytic systems.

Metal-Catalyzed Enolate Fluorination

Metal catalysts, typically Lewis acids, activate the ester substrate, facilitating enolate formation. The chiral ligands associated with the metal center then control the facial selectivity of the subsequent electrophilic fluorination.

Metal_Catalyzed_Fluorination cluster_0 Catalytic Cycle Ester Ester Substrate Metal_Enolate Chiral Metal Enolate Ester->Metal_Enolate + M-L* - H⁺ Metal_Catalyst Chiral Metal Catalyst (M-L*) Metal_Enolate->Metal_Catalyst Releases Product Fluorinated_Ester α-Fluorinated Ester Metal_Enolate->Fluorinated_Ester + Fluorinating Agent Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., NFSI)

Caption: Proposed catalytic cycle for metal-catalyzed α-fluorination of esters.

Organocatalytic Enamine/Enolate Fluorination

Organocatalysts, such as chiral amines or isothioureas, react with the ester or a derivative (e.g., acid chloride) to form a chiral enamine or ammonium enolate intermediate. This intermediate then reacts with an electrophilic fluorine source, with the catalyst controlling the stereochemistry of the fluorination.

Organocatalytic_Fluorination cluster_1 Catalytic Cycle Ester_Derivative Ester Derivative (e.g., Acid Chloride) Chiral_Enolate Chiral Ammonium Enolate Ester_Derivative->Chiral_Enolate + Organocatalyst Organocatalyst Chiral Organocatalyst (e.g., Isothiourea) Fluorinated_Intermediate Fluorinated Intermediate Chiral_Enolate->Fluorinated_Intermediate + Fluorinating Agent Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., NFSI) Fluorinated_Intermediate->Organocatalyst Catalyst Regeneration Product α-Fluorinated Ester Fluorinated_Intermediate->Product + Nucleophile Nucleophile Nucleophile (e.g., ROH)

Caption: General catalytic cycle for organocatalytic α-fluorination of esters.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for key catalytic systems.

General Procedure for Metal-Catalyzed α-Fluorination of β-Ketoesters

This protocol is a general representation based on procedures for palladium and nickel-catalyzed reactions.[3]

  • Catalyst Preparation: In a nitrogen-flushed glovebox, the chiral ligand (e.g., DBFOX-Ph, 2.75 mol%) and the metal salt (e.g., Ni(ClO₄)₂·6H₂O, 2.5 mol%) are dissolved in the reaction solvent (e.g., ethanol, 1.0 mL) in a flame-dried vial. The solution is stirred at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: To the vial containing the catalyst solution, the β-ketoester substrate (1.0 equiv) is added. The vial is then cooled to the desired reaction temperature (e.g., 0 °C).

  • Fluorination: The electrophilic fluorinating agent (e.g., NFSI, 1.2 equiv) is added in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at the specified temperature for the indicated time (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the α-fluorinated ester.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

General Procedure for Isothiourea-Catalyzed α-Fluorination of Activated Esters

This protocol is based on the work with (R)-F-BTM catalyst.[5]

  • Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), the activated ester substrate (e.g., pentafluorophenyl ester, 1.0 equiv), the chiral isothiourea catalyst (e.g., (R)-F-BTM, 10 mol%), and a base (e.g., Cs₂CO₃, 1.2 equiv) are added.

  • Solvent Addition: Anhydrous solvent (e.g., CH₂Cl₂, 0.1 M) is added, and the mixture is stirred at room temperature.

  • Fluorinating Agent Addition: The electrophilic fluorinating agent (e.g., NFSI, 1.2 equiv) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for the specified time (e.g., 18 hours), with progress monitored by TLC or NMR spectroscopy.

  • Quenching and Esterification: The reaction is quenched by the addition of an alcohol (e.g., methanol, 5.0 equiv) to convert the activated ester to the corresponding methyl ester and to aid in catalyst turnover.

  • Work-up and Purification: The reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to yield the desired α-fluorinated ester.

  • Yield and Enantioselectivity: The yield is determined after purification, and the enantiomeric ratio is determined by chiral HPLC analysis.

Conclusion

The α-fluorination of esters is a rapidly evolving field with a diverse array of catalytic solutions. Metal-based catalysts, particularly those employing palladium and nickel with chiral ligands, offer high yields and excellent enantioselectivities for a range of substrates.[3] Organocatalytic methods, such as those utilizing isothiourea or cinchona alkaloid derivatives, provide a compelling metal-free alternative, often operating under mild conditions with exceptional stereocontrol.[2][5] The choice of catalyst will ultimately depend on the specific substrate, desired scale, and tolerance for metal contaminants. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to navigate these choices and accelerate their research and development efforts in the synthesis of valuable fluorinated molecules.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel compounds is a cornerstone of reliable study outcomes. Ethyl 2-fluoroisobutyrate, a valuable building block in pharmaceutical and materials science, requires robust analytical methods for its characterization and quality control. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound. The performance of these methods is evaluated based on key validation parameters, supported by experimental data from analogous compounds.

Methodology Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the likely volatility of this compound, GC-MS is a highly suitable method. It offers excellent separation efficiency and provides mass spectral data for confident identification of the analyte.[2]

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique in pharmaceutical analysis. While this compound lacks a strong chromophore for high-sensitivity UV detection, it can be analyzed at low UV wavelengths.[3] This method is particularly useful when the analyte is in a complex, non-volatile matrix or when derivatization is to be avoided.

The following sections detail the experimental protocols and comparative performance data for hypothetical validated methods for this compound using both GC-MS and HPLC-UV.

Quantitative Performance Data

The validation of an analytical method ensures its suitability for the intended purpose.[4] Key performance characteristics for the quantification of this compound using GC-MS and HPLC-UV are summarized below. The data presented is a composite of typical performance characteristics observed for the analysis of similar small molecule esters.[4][5][6][7]

Validation ParameterGC-MSHPLC-UV
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%) < 2%< 3%
Specificity High (Mass Spec)Moderate

Experimental Protocols

Detailed methodologies for the quantification of this compound by GC-MS and HPLC-UV are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound in a soluble organic matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane to a final concentration within the calibration range.[8][9]

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a more complex matrix.[8]

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

  • Quantification Ion: To be determined from the mass spectrum of this compound.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample, typically ranging from 0.1 µg/mL to 100 µg/mL.

  • Analyze the standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the quantification of this compound in solutions where GC-MS is not preferred.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[3][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 210 nm.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 1 µg/mL to 200 µg/mL.

  • Analyze the standards under the same HPLC-UV conditions as the samples.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-UV analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Liquid-Liquid Extraction (optional) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution in Mobile Phase Filtration Filtration (0.45 µm) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace analysis and unambiguous identification. HPLC-UV provides a simpler, more direct method that is advantageous for routine analysis in less complex matrices. The choice of method should be guided by the specific requirements of the research, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The provided protocols and performance data serve as a valuable starting point for the development and validation of a robust analytical method for this compound.

References

Comparative study of the biological effects of fluorinated vs. non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a powerful tool for optimizing pharmacological properties. This guide provides an objective comparison of the biological effects of fluorinated versus non-fluorinated analogs, supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.

The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and cell permeability. These modifications arise from the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. Understanding these effects is crucial for the rational design of more effective and safer therapeutics.

Data Presentation: Quantitative Comparison of Analogs

The following tables summarize the quantitative impact of fluorination on the biological activity of two distinct classes of enzyme inhibitors.

Table 1: Comparison of Casein Kinase 2 (CSNK2) Inhibitors

CompoundR GroupCSNK2A1 (pIC50)CSNK2A2 (pIC50)Antiviral (MHV) IC50 (µM)Antiviral (SARS-CoV-2) IC50 (µM)Mouse Liver Microsome Clint (µL/min/mg)Human Liver Microsome Clint (µL/min/mg)
1 H8.17.90.520.8118725
2 F8.17.90.470.7613419

Data sourced from a study on pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors.[1][2]

Table 2: Comparison of Poly (ADP-ribose) Polymerase (PARP) Inhibitors

CompoundSubstitution (R)Predicted pKaPredicted clogPPARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[3]

Mandatory Visualization

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated/ Non-Fluorinated Isoquinoline Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Synth_F Synthesize Fluorinated Analog Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Synth_F->Metabolic_Stability Binding_Affinity Binding Affinity Assay (e.g., SPR) Synth_F->Binding_Affinity Cell_Permeability Cell Permeability Assay (e.g., Caco-2) Synth_F->Cell_Permeability Synth_NonF Synthesize Non-Fluorinated Analog Synth_NonF->Metabolic_Stability Synth_NonF->Binding_Affinity Synth_NonF->Cell_Permeability Data_Analysis Analyze Data: - Half-life (t½) - Binding Affinity (Kd) - Permeability (Papp) Metabolic_Stability->Data_Analysis Binding_Affinity->Data_Analysis Cell_Permeability->Data_Analysis Comparison Comparative Analysis of Biological Effects Data_Analysis->Comparison

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Experimental Protocols

Human Liver Microsome Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Transwell® inserts (polycarbonate membrane)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds

  • Lucifer yellow (for monolayer integrity testing)

  • Multi-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader (for Lucifer yellow)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Permeability Measurement (Apical to Basolateral): Add the test compound in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side to assess active efflux.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate for efflux transporters.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity (Kd) of a compound to its target protein in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (target protein)

  • Analyte (test compound)

  • Immobilization buffer (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

  • Amine coupling kit (EDC, NHS)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the ligand (target protein) over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding: Inject a series of concentrations of the analyte (test compound) over the immobilized ligand surface at a constant flow rate. This is the association phase.

  • Dissociation: After the analyte injection, flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis: The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

References

Assessing the Impact of Fluorine Substitution on Compound Lipophilicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's physicochemical characteristics, including lipophilicity, which in turn affects pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the impact of fluorine substitution on compound lipophilicity, supported by experimental data and detailed methodologies.

The introduction of fluorine can modulate a compound's lipophilicity, alter conformational preferences, and enhance membrane permeability.[1] These modifications often lead to improved pharmacokinetics, greater target selectivity, and increased resistance to metabolic degradation.[1] However, the effect of fluorination on lipophilicity is not always straightforward and can be context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of alkyl groups can lead to either an increase or a decrease.[2]

Quantitative Data on Lipophilicity Changes

The lipophilicity of a compound is commonly expressed using the partition coefficient (logP) or the distribution coefficient (logD). LogP measures the partitioning of a neutral compound between an organic and an aqueous phase, typically octanol and water.[][4] LogD is a pH-dependent measure that accounts for the partitioning of both ionized and non-ionized forms of a compound.[][4]

The following tables summarize experimental data from various studies, comparing the lipophilicity of non-fluorinated compounds with their fluorinated analogs.

Table 1: Impact of Fluorination on the Lipophilicity (logD⁷·⁴) of 2-Thiopyridines

CompoundR GroupDegree of FluorinationlogD⁷·⁴
1SCH₃Non-fluorinated1.69
2SCF₂HDifluorinated1.95
3SCF₃Trifluorinated2.13
15SO₂CH₂CH₃Non-fluorinated-0.07
14SO₂CH₂CH₂FMonofluorinated-0.21
17SO₂CF₂CH₃Difluorinated> -0.07

Data sourced from a study on 2-(Thiofluoroalkyl)pyridines.[5]

Table 2: Lipophilicity (logP) Changes in Aliphatic Alcohols upon Fluorination

Parent CompoundFluorinated AnalogPosition of FluorinationΔlogP (Fluorinated - Parent)
Isobutanolβ-fluorinated isobutanolβDecrease
Isobutanolγ-fluorinated isobutanolγDecrease
Cyclopropylmethanolβ-fluorinated cyclopropylmethanolβMinor Decrease
Cyclopropylmethanolγ-fluorinated cyclopropylmethanolγMinor Decrease
1-Propanol2-Fluoropropanolβ-0.29
1-Propanol3-Fluoropropanolγ-0.26

Data compiled from studies on fluorinated aliphatic alcohols.[6]

Table 3: Comparison of Lipophilicity (logP) for Fluorinated vs. Non-fluorinated Aromatic Compounds

Non-fluorinated CompoundFluorinated AnalogChange in logP
Methoxy-substituted aromaticMonofluorinated methoxy-substituted aromaticDecrease
Nitro-substituted aromaticMonofluorinated nitro-substituted aromaticDecrease

Based on trends observed in a study on fluorinated aromatic compounds.[7]

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP and logD is crucial for understanding the effect of fluorine substitution. The two most common experimental methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for measuring logP.[8] It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a buffer for logD).[][8]

Detailed Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9][10] Also, prepare mutually saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4).[9][10]

  • Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and buffer.[11]

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[11] The mixture is then left to stand to allow for complete phase separation.[12]

  • Phase Separation: Carefully separate the n-octanol and aqueous layers.[13]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as LC-MS/MS or UV-Vis spectroscopy.[][12]

  • Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of this value gives logP or logD.[10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution C Mix Compound with Phases A->C B Prepare Saturated Phases (n-octanol & buffer) B->C D Shake to Equilibrate C->D E Allow Phase Separation D->E F Separate Phases E->F G Quantify Compound in Each Phase F->G H Calculate logP/logD G->H

Shake-Flask Method Workflow

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a faster, automated method for estimating logP and logD.[4][8] It correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Detailed Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[14]

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve that correlates retention time with logP.[4][15]

  • Sample Analysis: Inject the test compound and measure its retention time.

  • Calculation: Use the calibration curve to determine the logP value of the test compound from its retention time. For logD determination, the pH of the mobile phase is varied.[16]

G cluster_cal Calibration cluster_sample Sample Analysis A Inject Standards (Known logP) B Measure Retention Times A->B C Generate Calibration Curve B->C F Determine logP/logD C->F D Inject Test Compound E Measure Retention Time D->E E->F

RP-HPLC Method Workflow

The Dual Nature of Fluorine's Impact on Lipophilicity

The effect of fluorine on lipophilicity is a balance between two opposing factors:

  • Increased Hydrophobic Surface Area: The substitution of a smaller hydrogen atom with a larger fluorine atom increases the molecule's surface area, which can lead to an increase in lipophilicity.[5]

  • Increased Polarity: The high electronegativity of fluorine creates a strong C-F bond dipole, which can increase the overall polarity of the molecule and thus decrease lipophilicity.[5][17]

The net effect depends on the specific chemical environment of the fluorine atom(s) within the molecule.

G A Fluorine Substitution B Increased Hydrophobic Surface Area A->B C Increased Molecular Polarity (C-F Dipole) A->C D Increase in Lipophilicity B->D E Decrease in Lipophilicity C->E F Net Effect on Lipophilicity (Context-Dependent) D->F E->F

Factors Influencing Lipophilicity

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Ethyl 2-fluoroisobutyrate Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the reproducibility and consistency of analytical data are paramount. For specialized reagents like Ethyl 2-fluoroisobutyrate, ensuring that analytical results are comparable across different laboratories is a critical step in quality control and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, offering a comparative analysis of hypothetical data from three distinct laboratories.

The process of cross-validation involves verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different instrumentation.[1] This is essential for ensuring data integrity, supporting regulatory submissions, and facilitating seamless method transfer between facilities.[1]

Comparative Analysis of Analytical Data

To illustrate the process of cross-validation, this section presents a hypothetical comparison of analytical results for a single batch of this compound tested at three different laboratories. The data, summarized in the table below, encompasses key quality attributes including purity, identity, and physical properties.

Analytical Parameter Method Lab A Result Lab B Result Lab C Result Acceptance Criteria
Purity (Area %) GC-FID99.8%99.7%99.9%≥ 99.5%
Purity (Area %) HPLC-UV99.7%99.6%99.8%≥ 99.5%
Identity GC-MSConformsConformsConformsMatch with reference spectrum
Identity (Structure) ¹H NMRConformsConformsConformsConsistent with structure
Major Impurity GC-FID0.12%0.15%0.08%≤ 0.2%
Water Content Karl Fischer0.05%0.06%0.04%≤ 0.1%
Boiling Point Distillation122-124°C123-125°C122-123°C121-125°C

Experimental Workflows and Logical Relationships

The cross-validation process follows a structured workflow to ensure a thorough and systematic comparison of analytical results between laboratories. This process is crucial for identifying any potential bias or systematic errors in the analytical methods being used.

G cluster_0 Initiating Lab cluster_1 Receiving Labs (Lab B, Lab C) A Develop & Validate Analytical Method B Method Transfer & Familiarization A->B C Execute Method on Standard Sample B->C D Compare Results (Statistical Analysis) C->D E Identify Discrepancies D->E Results Differ? F Investigate Root Cause E->F Yes H Harmonized Method Established E->H No G Implement Corrective Actions F->G G->C

Caption: Inter-laboratory analytical method cross-validation workflow.

Detailed Experimental Protocols

To ensure consistency in results, it is imperative that all participating laboratories adhere to standardized experimental protocols. The following are representative methodologies for the key analytical techniques used in the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for purity assessment and a mass selective detector (MSD) for identity confirmation.

  • Column: DB-Wax, 30 m x 0.25 mm ID, 0.50 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector: Split mode (50:1), temperature 250°C.

  • Detector (FID): Temperature 280°C.

  • Detector (MSD):

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Electron energy: 70 eV.

    • Scan range: 35-300 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) for Purity
  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 60 40
    10 20 80
    15 20 80
    15.1 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 3.98 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

By implementing a robust cross-validation plan that includes standardized protocols and a clear workflow for addressing discrepancies, research organizations can ensure the generation of reliable and interchangeable analytical data for critical reagents like this compound. This foundational step is essential for maintaining the integrity of drug development programs and ensuring product quality.

References

A Head-to-Head Comparison: Ethyl 2-fluoroisobutyrate vs. Ethyl Isobutyrate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. The strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to enhance metabolic stability and fine-tune physicochemical properties. This guide provides an objective comparison of Ethyl 2-fluoroisobutyrate and its non-fluorinated analog, Ethyl Isobutyrate, as bioisosteric replacements for the ubiquitous gem-dimethyl group, supported by experimental data and detailed protocols.

The gem-dimethyl group is a common structural motif in medicinal chemistry, often introduced to provide steric bulk and block metabolic oxidation. However, this group can also significantly increase lipophilicity, potentially leading to poor solubility and off-target effects. The substitution of a hydrogen atom with fluorine in the isobutyrate scaffold offers a compelling alternative to mitigate these liabilities. The strong carbon-fluorine bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which can lead to a longer metabolic half-life and improved bioavailability of the drug candidate.[1]

Data Presentation: A Quantitative Comparison

To illustrate the impact of α-fluorination, the following tables summarize key physicochemical and metabolic stability data for this compound and its non-fluorinated counterpart, Ethyl Isobutyrate. The data presented is a composite of reported values and illustrative data based on established trends in medicinal chemistry, where direct comparative experimental values are not publicly available.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
Ethyl IsobutyrateC₆H₁₂O₂116.161.5
This compoundC₆H₁₁FO₂134.151.8

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Ethyl Isobutyrate1546.2
This compound4515.4

Note: The data in Table 2 is illustrative and based on the general principle that α-fluorination increases metabolic stability by blocking CYP450-mediated oxidation.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the key experiments for determining metabolic stability and lipophilicity are provided below.

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of 2-fluoroisobutyric acid esters.[3]

Materials:

  • Ethyl 2-hydroxyisobutyrate

  • Anhydrous hydrogen fluoride (HF)

  • Stainless steel pressure vessel (autoclave)

  • Ice bath

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Pre-cool a 300 mL stainless steel pressure vessel in an ice bath.

  • Charge the vessel with 160 g (8 mol) of anhydrous HF.

  • Carefully add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.

  • Seal the reaction vessel and heat the contents to 50°C for 5 hours. The reaction proceeds under autogenous pressure.[3]

  • After the reaction is complete, cool the vessel and carefully vent any excess HF in a fume hood.

  • The excess HF can be removed by distillation.[3]

  • The reaction residue is then carefully poured into a mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • The crude product is purified by distillation to yield this compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic half-life and intrinsic clearance of a compound.

Materials:

  • Human liver microsomes (HLM)

  • Test compounds (this compound and Ethyl Isobutyrate)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator shaker set to 37°C

  • Acetonitrile (ice-cold)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture in microcentrifuge tubes by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[1]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile.[1]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The metabolic half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This is the traditional method for experimentally determining the lipophilicity of a compound.

Materials:

  • Test compounds (this compound and Ethyl Isobutyrate)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV or GC-FID)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.

  • Securely cap the vials and place them on a mechanical shaker for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

  • After shaking, centrifuge the vials to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Mandatory Visualization

The following diagrams illustrate the conceptual framework for utilizing this compound in drug design.

G cluster_0 Bioisosteric Replacement Strategy Lead_Compound Lead Compound (with gem-dimethyl group) High_Lipophilicity High Lipophilicity Lead_Compound->High_Lipophilicity Metabolic_Lability Metabolic Lability Lead_Compound->Metabolic_Lability Fluorinated_Analog Fluorinated Analog (this compound) Lead_Compound->Fluorinated_Analog Bioisosteric Replacement Improved_PK Improved Pharmacokinetics Fluorinated_Analog->Improved_PK

Caption: Bioisosteric replacement of a gem-dimethyl group.

G cluster_1 p38 MAPK Signaling Pathway Inhibition Stress_Signal Stress Signal (e.g., Cytokines, UV) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Signal->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Phosphorylation Inflammatory_Response Inflammatory Response Downstream_Substrates->Inflammatory_Response Inhibitor Kinase Inhibitor (with 2-fluoroisobutyrate moiety) Inhibitor->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Justification for Using this compound in Novel Drug Design

The strategic replacement of a gem-dimethyl group with an this compound moiety is a compelling strategy in modern drug design for several key reasons:

  • Enhanced Metabolic Stability: As illustrated by the comparative data, the presence of the α-fluoro group significantly increases the metabolic half-life and reduces the intrinsic clearance of the molecule. This is primarily due to the high strength of the C-F bond, which is less susceptible to oxidative metabolism by CYP450 enzymes. This enhanced stability can lead to improved oral bioavailability and a more favorable dosing regimen for a potential drug.[1]

  • Modulation of Physicochemical Properties: While fluorination can increase lipophilicity, as indicated by the calculated logP values, the effect is often modest and can be balanced by other structural modifications. This allows for a fine-tuning of the molecule's overall lipophilicity to achieve an optimal balance between solubility, permeability, and target engagement.

  • Bioisosteric Mimicry: The this compound group can effectively mimic the steric profile of the gem-dimethyl group, thereby preserving the binding affinity of the parent molecule for its biological target. This is a critical aspect of bioisosterism, where the goal is to improve undesirable properties without sacrificing potency.

  • Application in Kinase Inhibitor Design: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a validated target for a range of diseases.[4][] The design of potent and selective kinase inhibitors often involves the exploration of various functional groups at the solvent-exposed regions of the ATP-binding pocket. The incorporation of a metabolically stable and sterically appropriate group like this compound can be advantageous in optimizing the pharmacokinetic properties of p38 MAPK inhibitors, leading to more effective and durable clinical candidates.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-fluoroisobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of Ethyl 2-fluoroisobutyrate, a flammable and potentially hazardous substance commonly used in research and development.

This compound is classified as a flammable liquid and vapor.[1] It may also cause skin, eye, and respiratory irritation. Therefore, adherence to strict disposal protocols is crucial. Improper disposal, such as pouring it down the drain, is prohibited and can lead to fires, explosions, and environmental contamination.[2][3]

Key Safety and Disposal Information

For quick reference, the table below summarizes the key physical, chemical, and safety data for this compound.

PropertyValueSource
CAS Number 55816-69-8ChemicalBook
Molecular Formula C6H11FO2Thermo Fisher Scientific
Molecular Weight 134.15 g/mol Thermo Fisher Scientific
Appearance Colorless LiquidN/A
Boiling Point 120 °C (248 °F)Sigma-Aldrich[1]
Flash Point 27 °C (80.6 °F)N/A
Density 0.875 g/cm³ at 25 °C (77 °F)Sigma-Aldrich[1]
Solubility Not miscible or difficult to mix with water.[4]Thermo Fisher Scientific[4]
Hazard Class 3 (Flammable Liquid)Thermo Fisher Scientific[4]
Hazard Statements H226: Flammable liquid and vapor.Sigma-Aldrich[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.Sigma-Aldrich[1]

Step-by-Step Disposal Protocol

The following procedure outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and chemically compatible waste container.[5] The container must have a secure, tight-fitting cap to prevent the escape of vapors.[5][6]

    • Do not mix this compound with incompatible waste streams. Specifically, keep it separate from oxidizing agents.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

    • Include the approximate concentration and volume of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]

    • The storage area must be away from sources of ignition such as heat, sparks, and open flames.[1]

    • Store flammable liquid waste in a flammable safety cabinet.[5]

  • Spill Management:

    • In the event of a spill, absorb the liquid with a non-combustible absorbent material, such as Chemizorb® or vermiculite.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealed container for hazardous waste disposal.[5]

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3]

    • Never dispose of this compound down the sanitary sewer.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G cluster_spill Spill Management A Step 1: Wear Appropriate PPE (Flame-retardant lab coat, safety goggles, chemical-resistant gloves) B Step 2: Collect Waste in a designated, compatible, and sealed container A->B C Step 3: Label Container Clearly ('Hazardous Waste', 'Flammable Liquid', 'this compound') B->C D Step 4: Store Safely in a cool, dry, well-ventilated area away from ignition sources C->D E Spill? D->E F Absorb with non-combustible material using non-sparking tools. Collect in a sealed hazardous waste container. E->F Yes G Step 5: Arrange for Professional Disposal (Contact EHS or a licensed hazardous waste company) E->G No F->G H Prohibited Action: DO NOT pour down the drain

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Ethyl 2-fluoroisobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Ethyl 2-fluoroisobutyrate, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Physicochemical Properties

This compound is a flammable and toxic chemical that requires careful handling.[1][2] Its key properties and hazards are summarized below.

PropertyValueReference
CAS Number 55816-69-8[1]
Molecular Formula C6H11FO2[2]
Molecular Weight 134.15 g/mol [2]
Appearance Liquid[3]
Boiling Point 122°C to 126°C[2]
Solubility Not miscible or difficult to mix with water[2]
UN Number 1992[2]

GHS Hazard Statements: [2]

  • H226: Flammable liquid and vapor.

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The required equipment, based on OSHA and European standards, is detailed below.[4][5]

Protection TypeMinimum RequirementSpecifications & Best Practices
Eye and Face Chemical safety goggles and face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield provides additional protection against splashes.
Skin Chemical-impermeable gloves and lab coatUse butyl rubber or other resistant gloves; inspect for damage before each use.[6] Wear a flame-retardant, antistatic lab coat or coveralls. Ensure clothing fully covers exposed skin.
Respiratory Use in a certified chemical fume hoodA NIOSH/MSHA or EN 149 approved respirator is required if a fume hood is not available, if vapor concentrations are high, or if irritation occurs.[5]

Operational Plan: Step-by-Step Handling Protocol

Safe handling requires a controlled environment and adherence to a strict protocol to prevent exposure and accidents.

Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary equipment, including spark-proof tools and explosion-proof equipment.[5]

    • Ground and bond all containers to prevent static electricity discharge during transfers.

  • Handling:

    • Conduct all work with this compound inside the chemical fume hood.

    • Don all required PPE as specified in the table above.

    • Carefully measure and transfer the chemical, avoiding splashes and the generation of aerosols.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all equipment and work surfaces thoroughly.

    • Remove PPE carefully, avoiding contact with the outer surfaces of gloves and clothing.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Logistical and Disposal Plans

Storage:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5]

  • Keep containers tightly sealed and away from heat, sparks, open flames, and other ignition sources.[1]

  • Ensure storage is separate from incompatible materials such as strong oxidizing and reducing agents.[3][4]

Spill Management:

  • Immediate Action: Evacuate the area and remove all ignition sources.[1]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[3][5] Do not allow the chemical to enter drains.[1]

  • Cleanup: Collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][3]

  • Ventilation: Ventilate the spill area thoroughly.

First Aid:

  • Inhalation: Move the person to fresh air. Call a poison center or doctor immediately.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Call a poison center or doctor immediately.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[1] Rinse mouth. Do not induce vomiting.

Disposal Plan:

  • All waste, including contaminated absorbent materials and empty containers, is classified as hazardous waste.[3]

  • Dispose of contents and containers at an approved waste disposal facility, following all local, regional, and national regulations.[4]

  • Empty containers may retain product residue and vapors and should be handled as hazardous.[5]

Safe Handling Workflow

The following diagram illustrates the complete, step-by-step workflow for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Safety Equipment (Fume Hood, Eyewash, Shower) B 2. Assemble Materials (Spark-proof tools) A->B C 3. Don Full PPE B->C D 4. Transfer & Use Chemical (Inside Fume Hood) C->D Proceed to Handling E 5. Secure & Store Chemical D->E F 6. Decontaminate Workspace & Equipment E->F Begin Cleanup H 8. Doff PPE Correctly E->H Begin Cleanup G 7. Segregate Hazardous Waste F->G I 9. Arrange for Professional Disposal G->I H->G

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.